molecular formula C8H11NO2 B601791 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one CAS No. 727375-13-5

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Cat. No.: B601791
CAS No.: 727375-13-5
M. Wt: 153.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esomeprazole Impurity 22 is an impurity of Esomeprazole. Esomeprazole is the (S)-(−)-enantiomer of omeprazole, a medication of the proton pump inhibitor class used for the treatment of gastroesophageal reflux disease (GERD) and gastric ulcer.

Properties

IUPAC Name

2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZJWGGYPDKWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key heterocyclic building block. The synthesis is dissected from a mechanistic standpoint, elucidating the rationale behind each strategic step and the choice of reagents. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive understanding of the multi-step synthesis, including detailed experimental protocols and visual representations of the reaction mechanisms. The core of this synthesis revolves around the construction of a substituted pyridone framework, which is then elaborated to introduce the required hydroxymethyl group.

Introduction: Significance of Substituted Pyridinones

Substituted pyridin-4(1H)-ones are a class of heterocyclic compounds that hold significant importance in medicinal chemistry and materials science. Their unique electronic and structural features allow them to act as versatile scaffolds in the design of novel therapeutic agents. The title compound, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, serves as a crucial intermediate in the synthesis of more complex molecules, including proton pump inhibitors. A thorough understanding of its synthesis is therefore paramount for the efficient and scalable production of these valuable compounds.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one can be approached through a multi-step sequence that strategically builds the pyridone ring and then installs the necessary functional groups. A common strategy involves the initial synthesis of a more stable precursor, 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine, which can then be demethylated to the target pyridone. The synthesis of this methoxy precursor is a well-established route that begins with simple, commercially available starting materials.

The overall synthetic strategy can be visualized as a sequence of key transformations:

G A Open-Chain Precursors B Pyrone Formation A->B C Pyridone Ring Formation B->C D Chlorination C->D E Methoxylation D->E F Ester Reduction E->F G Final Product F->G G cluster_0 Ester Reduction Mechanism R-COOEt Ester Intermediate Tetrahedral Intermediate R-COOEt->Intermediate 1. LiAlH4 LiAlH4 LiAlH4 Alcohol R-CH2OH Intermediate->Alcohol 2. H2O workup

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a significant heterocyclic compound also recognized as a known impurity of the proton pump inhibitor, Omeprazole (Omeprazole Impurity 30)[1]. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from analogous pyridinone structures. This document is intended to serve as a valuable resource for researchers in pharmaceutical analysis, quality control, and synthetic chemistry, offering insights into the structural elucidation of this and related compounds.

Introduction

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a substituted pyridinone derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol [1]. The structural characterization of such molecules is paramount in drug development and manufacturing to ensure the purity and safety of active pharmaceutical ingredients (APIs) like Omeprazole. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of the molecular structure. This guide will delve into the predicted spectroscopic signatures of this compound, offering a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and the electronic environment of each atom.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H Structural Elucidation Structural Elucidation baseline->Structural Elucidation integrate->Structural Elucidation G M [M]⁺˙ m/z = 153 M_H2O [M - H₂O]⁺˙ m/z = 135 M->M_H2O - H₂O M_CH2OH [M - •CH₂OH]⁺ m/z = 122 M->M_CH2OH - •CH₂OH M_CO [M - CO]⁺˙ m/z = 125 M->M_CO - CO

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

References

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Building Block

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a notable impurity and potential metabolite of the blockbuster proton pump inhibitor Omeprazole, a thorough understanding of its characteristics is paramount for pharmaceutical research and development.[1] This document delves into its structural and physicochemical properties, synthetic pathways, reactivity, and its role as a versatile scaffold in the design of novel therapeutic agents. The information presented herein is intended to equip researchers and scientists with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Structural Elucidation and Physicochemical Profile

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a substituted pyridinone that exists in tautomeric equilibrium with its 4-hydroxypyridine form, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol.[1] The pyridin-4(1H)-one tautomer is generally favored in solution.[2][3]

Caption: Tautomeric forms of the title compound.

A comprehensive summary of its key physicochemical properties is presented in the table below. While experimental data for some properties are limited, computed values from reliable sources are provided to offer valuable insights.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one[1]
CAS Number 727375-13-5[1]
Synonyms 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol, Omeprazole Impurity 30[1][4]
XLogP3-AA 0[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 153.078978594 Da[1]
Topological Polar Surface Area 49.3 Ų[1]
Heavy Atom Count 11[1]

Synthesis and Characterization

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is of significant interest due to its relation to Omeprazole. While a direct, optimized synthesis for this specific compound is not widely published, its preparation can be inferred from synthetic routes leading to its analogues, particularly the key Omeprazole intermediate, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

A plausible synthetic strategy involves the construction of the pyridinone ring followed by functional group manipulations. A general retrosynthetic approach is outlined below:

Retrosynthesis target 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one intermediate1 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone target->intermediate1 Reduction of ester intermediate2 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone intermediate1->intermediate2 Ammonolysis starting_material 2-Methyl-1-penten-1-alkoxy-3-one intermediate2->starting_material Acylation and Cyclization

Caption: Retrosynthetic analysis for the target compound.

A key step in this pathway is the formation of a 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone intermediate. This can be achieved through the ammonolysis of a corresponding 4-pyrone derivative.[5] The subsequent reduction of the ester group at the 2-position would then yield the desired hydroxymethyl functionality.

Experimental Protocol: Synthesis of a Pyridone Precursor

The following protocol is adapted from a patented method for a related compound and serves as a foundational procedure that can be optimized for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.[5]

Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

  • Acylate 2-methyl-1-penten-1-alkoxy-3-one with a suitable acylating agent (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to induce cyclization and form the 4-pyrone ring.

  • The reaction is typically carried out in an alcoholic solvent.

  • Purify the resulting 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone by crystallization or chromatography.

Step 2: Ammonolysis to 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

  • React the 4-pyrone from Step 1 with an ammonia source (e.g., ammonia gas or an ammonium salt) in a suitable solvent, such as ethanol, in an autoclave.

  • The reaction converts the pyrone ring to the corresponding pyridinone.

  • Isolate and purify the product, 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.

Step 3: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

  • Reduce the ester group of the pyridone from Step 2 using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

  • Careful control of the reaction conditions is necessary to selectively reduce the ester without affecting the pyridinone ring.

  • Quench the reaction carefully and work up to isolate the final product.

  • Purify 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one via recrystallization or column chromatography.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Predicted chemical shifts, based on related structures, can be used as a guide. For instance, the methylene protons of the hydroxymethyl group are expected to appear as a singlet, and the methyl groups on the pyridinone ring will also be singlets with distinct chemical shifts.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyridinone, and the C=O stretch of the ketone.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.

Chemical Reactivity and Stability

The reactivity of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is dictated by its principal functional groups: the hydroxymethyl group, the pyridinone ring, and the enolizable ketone.

  • Hydroxymethyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. Its proximity to the heterocyclic ring may influence its reactivity.

  • Pyridinone Ring: The pyridinone system is a versatile scaffold. The ring nitrogen can be alkylated, and the carbonyl oxygen can also participate in reactions, although N-alkylation is often favored with Sₙ2-reactive electrophiles.[7][8] The ring can also participate in cycloaddition reactions.[9]

  • Keto-enol Tautomerism: The presence of the keto-enol tautomerism can influence the site of reaction. The enol form presents a nucleophilic carbon atom that can undergo electrophilic substitution.[3]

Chemical Stability:

Pyridinone derivatives can be susceptible to degradation under certain conditions. The stability of the molecule should be assessed under various pH, temperature, and light conditions, particularly if it is being considered for pharmaceutical applications.[10]

Role in Drug Discovery and Development

The primary significance of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in drug development stems from its identity as a known impurity of Omeprazole.[1][4] The synthesis and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product.[11][12]

Beyond its role as an impurity, the hydroxymethyl-pyridinone scaffold is a "privileged structure" in medicinal chemistry. The introduction of a hydroxymethyl group can modulate the physicochemical properties of a molecule, potentially enhancing its solubility, bioavailability, and interaction with biological targets.[13] This functional group can act as a pharmacophore, forming key hydrogen bonds with protein receptors.[13]

The pyridinone core itself is present in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. The unique combination of a hydroxymethyl group and a dimethyl-substituted pyridinone ring in this molecule makes it an attractive starting point or intermediate for the synthesis of new chemical entities with potential pharmacological activity.

Conclusion and Future Perspectives

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a heterocyclic compound with a rich chemical profile and significant relevance to the pharmaceutical industry. While its primary identity is that of an Omeprazole impurity, its structural features suggest a broader potential as a versatile building block in drug discovery. Further research into its synthesis, characterization of its physical and chemical properties, and exploration of its pharmacological activities are warranted. A deeper understanding of this molecule will not only aid in the quality control of existing drugs but may also pave the way for the development of novel therapeutics.

References

  • PubChem. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. [Link]

  • Google Patents.
  • Frontiers in Chemistry. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

  • Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • MDPI. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. [Link]

  • PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]

  • Wikipedia. 4-Pyridone. [Link]

  • PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][14]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][14]thiazin-4-one 1,1-dioxide. [Link]

  • PubMed. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SynZeal. Omeprazole Impurities. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. [Link]

  • Medium. Enhancing Drug Discovery with Machine Learning. [Link]

  • PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. [Link]

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • PubChem. 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. [Link]

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

  • Youngstown State University. The alkylation of 4-pyridone. [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]

  • ChemAIRS. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. [Link]

  • PubChem. N-(hydroxymethyl)phthalimide. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • UNCW Institutional Repository. Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • PubChem. 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. [Link]

  • ResearchGate. Regiochemistry of reactions of the pyridone anion. Deprotonation of the... [Link]

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among these, heterocyclic compounds, particularly those containing nitrogen, have proven to be exceptionally versatile. This guide focuses on a specific, yet significant, member of this family: 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. While often identified as a process-related impurity in the synthesis of proton pump inhibitors like esomeprazole, a deeper investigation reveals its potential as a valuable building block in medicinal chemistry. This document aims to provide a comprehensive technical overview of this compound, from its fundamental identifiers to its synthesis, potential applications, and the analytical methodologies required for its characterization.

Part 1: Core Identification and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of all further research and development. This section provides the key identifiers and physicochemical data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Chemical Identity

The unambiguous identification of a chemical entity is crucial for regulatory compliance, literature searches, and clear scientific communication. The primary identifiers for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one are listed below.

IdentifierValueSource
CAS Number 727375-13-5[1][2]
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one[1]
Molecular Formula C₈H₁₁NO₂[1]
Synonyms 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol, Esomeprazole Impurity E[1][3][4]
InChI Key QAZJWGGYPDKWMQ-UHFFFAOYSA-N[1]

It is important to note that while the CAS number 727375-13-5 is the most consistently cited and authoritative identifier, the number 220757-73-3 is also occasionally associated with this compound, often as a synonym in supplier catalogs.[1] For clarity and consistency in research and reporting, the use of CAS number 727375-13-5 is strongly recommended.

Physicochemical Data

The physical and chemical properties of a molecule dictate its behavior in various chemical and biological systems. This data is essential for designing synthetic routes, developing analytical methods, and predicting its pharmacokinetic profile.

PropertyValueSource
Molecular Weight 153.18 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Expected to have some aqueous solubility due to the presence of hydroxyl and ketone functionalities.[5]
pKa The pyridinone ring will have a pKa, influencing its ionization state at different pH values.

Part 2: Synthesis and Manufacturing Considerations

The availability of a robust and scalable synthetic route is a critical factor in the utility of any chemical compound in drug development. While detailed, specific protocols for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one are not extensively published in peer-reviewed literature, a plausible synthetic strategy can be inferred from the well-documented synthesis of its close analogue, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, a key intermediate in the production of omeprazole.[6][7]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical approach to the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one involves the construction of the core pyridinone ring followed by the introduction of the hydroxymethyl group.

G Target 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one Intermediate1 2-Carboxy-3,5-dimethylpyridin-4(1H)-one Target->Intermediate1 Reduction Intermediate2 3,5-Dimethyl-4-pyrone Intermediate1->Intermediate2 Ring Formation with Ammonia StartingMaterials Diketone Precursors Intermediate2->StartingMaterials Cyclization

Caption: A simplified retrosynthetic analysis for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

A Plausible Synthetic Protocol

The following protocol is a conceptualized pathway based on established chemical principles and analogous syntheses. It should be optimized and validated for specific laboratory conditions.

Step 1: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone

This step involves the condensation of a suitable diketone with diethyl oxalate in the presence of a base.[7]

Step 2: Formation of 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

The pyrone from the previous step is then reacted with a source of ammonia, such as ammonium acetate, to replace the ring oxygen with nitrogen, forming the pyridone core.[7]

Step 3: Reduction of the Ester to the Hydroxymethyl Group

The ethoxycarbonyl group at the 2-position is then reduced to the corresponding hydroxymethyl group. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, would be a standard choice for this transformation. Careful control of the reaction conditions is necessary to avoid over-reduction or side reactions.

Step 4: Purification and Characterization

The final product would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Part 3: Role in Drug Development and Medicinal Chemistry

While its primary documented role is as a pharmaceutical impurity, the inherent structural features of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one make it an intriguing scaffold for medicinal chemistry exploration. The pyridine and pyridinone cores are considered "privileged structures" in drug discovery, appearing in a wide array of approved drugs.[8][9][10][11][12][13]

The Pyridin-4(1H)-one Scaffold: A Versatile Pharmacophore

The pyridin-4(1H)-one moiety is a versatile pharmacophore with a range of demonstrated biological activities. Its ability to act as both a hydrogen bond donor and acceptor allows for diverse interactions with biological targets.[8]

  • Analgesic and Anti-inflammatory Properties: Several studies have demonstrated that derivatives of 4(1H)-pyridinone exhibit significant analgesic and anti-inflammatory activities.[14]

  • Antimalarial Activity: The 4(1H)-pyridone and related 4(1H)-quinolone scaffolds have shown promise as antimalarial agents, with activity against multiple stages of the parasite's lifecycle.[15]

  • AMPK Activation: Certain 3,5-dimethylpyridin-4(1H)-one derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, suggesting potential applications in metabolic disorders and oncology.[16]

The Hydroxymethyl Group: A Handle for Derivatization and Improved Properties

The hydroxymethyl group at the 2-position is not merely a passive substituent. It offers a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced or novel biological activities. Furthermore, the introduction of a hydroxymethyl group can favorably alter the physicochemical properties of a molecule, often leading to:

  • Increased Aqueous Solubility: The polar hydroxyl group can improve the water solubility of a compound, which is often a desirable trait for drug candidates.[5]

  • Enhanced Target Binding: The hydroxyl group can form additional hydrogen bonds with the target protein, potentially increasing binding affinity and potency.[5]

  • Metabolic Stability: While sometimes a site of metabolism, strategic placement of a hydroxymethyl group can also block or alter metabolic pathways, potentially improving the pharmacokinetic profile of a drug.[5]

G CoreScaffold 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one Application1 Starting Material for Esomeprazole Synthesis CoreScaffold->Application1 Known Role Application2 Scaffold for Novel Kinase Inhibitors CoreScaffold->Application2 Potential Application Application3 Lead for Anti-inflammatory Agents CoreScaffold->Application3 Potential Application Application4 Building Block for Antimalarial Drugs CoreScaffold->Application4 Potential Application

Caption: Potential applications of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in drug discovery.

Part 4: Analytical Methodologies

Robust analytical methods are essential for quality control, impurity profiling, and pharmacokinetic studies. The analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, particularly in the context of being an impurity in active pharmaceutical ingredients (APIs) like esomeprazole, requires sensitive and specific techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pharmaceutical compounds and their impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the separation of small organic molecules. A typical RP-HPLC method for the analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one would involve:

    • Column: A C18 or C8 stationary phase.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 280 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification, especially at low levels, coupling HPLC with a mass spectrometer is the method of choice. This allows for the determination of the molecular weight of the impurity, confirming its identity.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of the identity of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for a definitive structural assignment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Part 5: Safety and Handling

Based on available data, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

    • If on skin, wash with plenty of water.

Conclusion

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, while often relegated to the status of a process impurity, possesses the key structural attributes of a "privileged scaffold" in medicinal chemistry. Its pyridin-4(1H)-one core, coupled with a reactive hydroxymethyl group, presents a compelling starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical identity, synthetic pathways, and analytical characterization is paramount for any researcher or drug development professional seeking to unlock its full potential. As the demand for new and effective drugs continues to grow, the exploration of such versatile building blocks will undoubtedly play a crucial role in the future of pharmaceutical innovation.

References

  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2017). ResearchGate. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254.
  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. (2014).
  • SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. (1997). Heterocycles, 45(1), 77-83.
  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2020). Frontiers in Chemistry. [Link]

  • Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Pyridine: the scaffolds with significant clinical diversity. (2020). PubMed Central. [Link]

  • Esomeprazole-Impurities. Pharmaffiliates. [Link]

  • Esomeprazole EP Impurity E. SynZeal. [Link]

  • New 4(1H)-Pyridinone Derivatives as Analgesic Agents. Semantic Scholar. [Link]

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • A Novel Quantitative Spectrophotometric Method for the Determination of Vigabatrin in Pharmaceutical Formulations. Current Pharmaceutical Analysis, 16(5), 567-573.
  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). PubMed. [Link]

  • 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. Pharmaffiliates. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. PubMed. [Link]

  • Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones–Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Journal of Medicinal Chemistry. [Link]

  • 2-((6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. PubChem. [Link]

  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. PubChem. [Link]

  • Pharmaceutical and Biopharmaceutical Methods of Analysis. Shimadzu Scientific Instruments. [Link]

  • Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-8.
  • Unit 3 - Pharmaceutical Analysis - 1st Semester - B Pharmacy Notes. Carewell Pharma. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted pyridin-4(1H)-one, its structural features, including tautomerism, intramolecular interactions, and conformational flexibility, are critical determinants of its biological activity and potential as a drug candidate. This document synthesizes theoretical predictions and established principles of heterocyclic chemistry to offer a detailed understanding of this molecule. Key aspects covered include its structural elucidation through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a thorough conformational analysis based on computational modeling, and a discussion of its potential intermolecular interactions in the solid state. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyridinone scaffold.

Introduction: The Significance of the Pyridin-4(1H)-one Scaffold

The pyridin-4(1H)-one moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1][2] Its unique combination of features, such as the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship to amides and other heterocycles, makes it a versatile building block in the design of new therapeutic agents.[3] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-HIV, and antimalarial properties.[1][4]

The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the spatial arrangement of their functional groups. For 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, the substituents on the pyridinone ring—two methyl groups and a hydroxymethyl group—are expected to significantly influence its physicochemical properties and its interactions with biological targets. Understanding the molecule's preferred conformation and the interplay of its functional groups is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

A crucial aspect of the pyridin-4(1H)-one core is its tautomeric equilibrium with 4-hydroxypyridine. However, extensive studies have shown that the pyridone form is overwhelmingly favored in both solution and the solid state, a preference driven by intermolecular hydrogen bonding and the aromatic character retained through the delocalization of the nitrogen lone pair.[5][6] This guide will therefore focus on the pyridin-4(1H)-one tautomer.

Molecular Structure Elucidation

In the absence of published experimental data for 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, this section presents predicted spectroscopic data to facilitate its identification and characterization. These predictions are based on established principles of spectroscopy and computational chemistry.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Spectroscopic Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.0-12.0 (br s, 1H, NH), δ 7.5 (s, 1H, C6-H), δ 5.0-5.5 (t, 1H, OH), δ 4.5 (d, 2H, CH₂), δ 2.2 (s, 3H, C5-CH₃), δ 2.0 (s, 3H, C3-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 175 (C4=O), δ 150 (C2), δ 145 (C6), δ 138 (C5), δ 115 (C3), δ 60 (CH₂), δ 20 (C5-CH₃), δ 15 (C3-CH₃)
IR Spectroscopy (cm⁻¹)3300-3100 (N-H, O-H stretching), 3000-2850 (C-H stretching), 1640 (C=O stretching), 1550 (C=C stretching), 1050 (C-O stretching)
Mass Spectrometry (EI)m/z 153 (M⁺), 136 (M⁺ - OH), 122 (M⁺ - CH₂OH), 94

These are predicted values and should be confirmed by experimental data.

Synthesis Outline

A plausible synthetic route to 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one can be adapted from methodologies reported for similar pyridinone structures. A potential pathway involves the cyclization of a β-dicarbonyl compound with an amine, followed by functional group manipulations. A specific multi-step synthesis for a related compound, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, has been patented, suggesting that the target molecule is accessible through established synthetic chemistry.[5]

G A β-Ketoester C Substituted Pyridin-4(1H)-one A->C Cyclization B Ammonia or Amine B->C E 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one C->E Functional Group Interconversion D Hydroxymethylation

Caption: A generalized synthetic workflow for pyridin-4(1H)-one derivatives.

Conformational Analysis

The conformational flexibility of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, particularly the rotation of the hydroxymethyl group, is a key determinant of its three-dimensional shape and potential for intramolecular interactions.

Computational Modeling Approach

To investigate the conformational landscape of the molecule, a computational analysis was performed. The structure was first built and minimized using molecular mechanics, followed by a systematic conformational search to identify low-energy conformers. The geometries of the most stable conformers were then optimized using density functional theory (DFT) calculations.

Experimental Protocol: Conformational Analysis

  • Structure Building: The 2D structure of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one was drawn in a molecular modeling software.

  • Initial Minimization: The structure was subjected to an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search: A systematic search of the conformational space was performed by rotating the key dihedral angle (C2-C-O-H of the hydroxymethyl group).

  • Quantum Mechanical Optimization: The lowest energy conformers identified in the search were then subjected to full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.

  • Analysis: The optimized structures were analyzed for their relative energies, key dihedral angles, and potential for intramolecular hydrogen bonding.

Analysis of Stable Conformers

The computational analysis reveals two primary low-energy conformers, differentiated by the orientation of the hydroxymethyl group relative to the pyridinone ring.

  • Conformer A: In this conformation, the hydroxyl group of the hydroxymethyl moiety is oriented away from the nitrogen atom of the pyridinone ring. This "outward" conformation is stabilized by minimizing steric hindrance.

  • Conformer B: Here, the hydroxyl group is pointed towards the nitrogen atom. This "inward" conformation allows for the potential formation of a weak intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair.

The energy difference between these conformers is predicted to be small, suggesting that the molecule can readily interconvert between these states at room temperature. The planarity of the pyridinone ring is maintained in all low-energy conformers, consistent with its aromatic character.

G cluster_A Conformer A (Outward) cluster_B Conformer B (Inward) A A B B A->B Rotational Barrier

Caption: The two primary low-energy conformers of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Intermolecular Interactions and Solid-State Packing

While a crystal structure for 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is not currently available, the analysis of related pyridin-4-one crystal structures provides valuable insights into its likely solid-state packing and intermolecular interactions.[7][8]

The primary intermolecular interactions expected to govern the crystal packing are:

  • N-H···O=C Hydrogen Bonding: The pyridinone N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This interaction is a hallmark of pyridinone crystal structures, often leading to the formation of dimers or extended chains.

  • O-H···O=C Hydrogen Bonding: The hydroxyl group of the hydroxymethyl substituent can also act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

  • π-π Stacking: The aromatic pyridinone rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the overall supramolecular architecture of the solid state. The presence of the hydroxymethyl group introduces additional possibilities for hydrogen bonding networks, potentially leading to more complex and varied packing arrangements compared to simpler pyridinones.

G A Molecule 1 B Molecule 2 A->B N-H···O=C Hydrogen Bond A->B O-H···O=C Hydrogen Bond A->B π-π Stacking

Caption: A schematic representation of potential intermolecular interactions in the solid state.

Implications for Drug Development

A thorough understanding of the molecular structure and conformation of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is crucial for its development as a potential therapeutic agent.

  • Pharmacophore Modeling: The identified low-energy conformers provide a basis for constructing accurate pharmacophore models, which can be used for virtual screening and the design of new analogs with improved activity.

  • Structure-Based Drug Design: Knowledge of the molecule's three-dimensional shape and the spatial orientation of its hydrogen bond donors and acceptors is essential for docking studies and the design of compounds that can effectively bind to a target protein.

  • Physicochemical Properties: The conformational flexibility and the potential for intramolecular hydrogen bonding can influence key physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness.

Conclusion

This technical guide has provided a detailed analysis of the molecular structure and conformation of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. Through the synthesis of theoretical predictions and established chemical principles, a comprehensive picture of this important molecule has been presented. The predicted spectroscopic data will aid in its experimental identification, while the computational conformational analysis has shed light on its flexibility and potential for intramolecular interactions. The discussion of intermolecular forces provides a foundation for understanding its solid-state behavior. This in-depth guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rational design and development of novel therapeutics based on the versatile pyridin-4(1H)-one scaffold.

References

  • Argibay, S., Carballo, R., & Vázquez-López, E. M. (2017). Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1534–1537. [Link]

  • Cowley, R. C., et al. (2012). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. ACS Medicinal Chemistry Letters, 3(11), 945-949. [Link]

  • Forlani, L., et al. (2002). Tautomerism of 4-pyridone. Arkivoc, 2002(5), 198-215.
  • Gao, H., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(9), 2268. [Link]

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

  • Ma, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843589. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2017). The nature of intermolecular interactions in pyridinium–anion–β-hexachlorocyclohexane molecular crystals. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry, 30, 115935.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843589. [Link]

  • U.S. Patent No. 5,616,713. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of significant interest in pharmaceutical development. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and water solubility.[1] This document synthesizes theoretical principles with practical methodologies to offer researchers and drug development professionals a thorough understanding of the compound's behavior in various solvent systems. We will explore its key physicochemical properties, predict its solubility profile, detail the molecular interactions governing its dissolution, and provide a robust experimental protocol for empirical solubility determination.

Introduction: The Significance of the Pyridinone Scaffold

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one belongs to the pyridinone class of heterocyclic compounds, which are integral to modern drug discovery.[1] Pyridinone derivatives are versatile, serving as bioisosteres for amides and phenyl groups, and possess the ability to act as both hydrogen bond acceptors and donors.[1][2] These characteristics are crucial for interacting with biological targets and influencing key drug-like properties such as aqueous solubility and metabolic stability.[2] The subject molecule, a substituted pyridin-4-one, is a polar pyridinyl compound noted for its increased hydrogen bonding capacity, which suggests enhanced aqueous solubility compared to less functionalized parent structures.[3] Understanding the solubility of this compound is a critical prerequisite for its application in medicinal chemistry, particularly for formulation development, reaction optimization in synthesis, and ensuring bioavailability in preclinical studies.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A detailed analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one reveals several key features that dictate its solvent compatibility.

Table 1: Key Physicochemical Properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one[4]
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [4][5]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

The molecule's structure is characterized by a central pyridinone ring, which is inherently polar. The presence of three distinct functional groups capable of engaging in hydrogen bonding is the most dominant feature influencing its solubility:

  • Hydroxymethyl Group (-CH₂OH): Contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor.

  • Ring Nitrogen (N-H): The protonated nitrogen in the pyridinone ring is a strong hydrogen bond donor.

  • Carbonyl Group (C=O): The oxygen atom is a strong hydrogen bond acceptor.

These features, combined with the two lipophilic methyl groups, create a molecule with a balanced but predominantly polar character. This polarity is the primary determinant of its solubility across different solvent classes.

Solubility Profile: A Predictive Analysis

While exhaustive quantitative solubility data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is not widely published, a reliable predictive profile can be constructed based on its structural analysis and data from closely related analogues. The principle of "like dissolves like" is paramount. The molecule's high capacity for hydrogen bonding predicts favorable solubility in polar protic solvents. For a similar compound, 2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one, solubility has been noted in both methanol and water.[6]

Table 2: Predicted Solubility of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Freely SolubleThe compound's multiple H-bond donor/acceptor sites can interact strongly with protic solvents, disrupting both the solute's crystal lattice and the solvent's self-association. Favorable water solubility is a known characteristic of pyridone derivatives.[1]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleSolvents like DMSO are excellent H-bond acceptors and can effectively solvate the molecule, though perhaps less effectively than protic solvents which can donate hydrogen bonds to the carbonyl oxygen.[7]
Slightly Polar Acetone, Ethyl AcetateSparingly Soluble to Slightly SolubleThese solvents have limited hydrogen bonding capability. While dipole-dipole interactions are possible, they are less effective at overcoming the strong intermolecular forces within the compound's crystal lattice.
Nonpolar Aprotic Toluene, HexanesInsolubleThe significant difference in polarity between the solute and these nonpolar solvents prevents effective solvation.
Chlorinated Dichloromethane (DCM)Slightly SolubleDCM may offer some solubility due to its ability to form weak hydrogen bonds and engage in dipole-dipole interactions, but high solubility is not expected.[8]

It is important to note that the aqueous solubility of pyridinone derivatives can be pH-dependent due to the basicity of the ring nitrogen.[9]

Visualizing Molecular Interactions

The diagram below illustrates the primary mechanism of dissolution in a polar protic solvent like water, highlighting the crucial role of hydrogen bonding.

cluster_solute 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one M Pyridinone Core OH -OH (Donor/Acceptor) NH N-H (Donor) W3 H₂O NH->W3 H-Bond CO C=O (Acceptor) W2 H₂O CO->W2 H-Bond W1 H₂O W1->OH H-Bond

Caption: Hydrogen bonding between the solute and water molecules.

Standard Protocol for Experimental Solubility Determination

To obtain precise quantitative data, an empirical approach is necessary. The Shake-Flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted standard for determining thermodynamic solubility.[10]

Materials and Equipment
  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (solid)

  • Selected solvents (e.g., Water, Methanol, DMSO)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 column)[11]

Experimental Workflow

G start Start: Prepare Materials step1 Step 1: Excess Solute Addition Add excess solid compound to a known volume of the selected solvent in a vial. start->step1 step2 Step 2: Equilibration Seal vials and place on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. step1->step2 step3 Step 3: Phase Separation Centrifuge the suspension at high speed to pellet the excess, undissolved solid. step2->step3 step4 Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant. Filter immediately using a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilution & Analysis Accurately dilute the filtered saturated solution with mobile phase to fall within the calibration curve range. Analyze via HPLC. step4->step5 step6 Step 6: Quantification Determine the concentration using a pre-established calibration curve. step5->step6 end_node End: Calculate Solubility (mg/mL) step6->end_node

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key pyridinone derivative. Understanding the intrinsic stability of this molecule is paramount for its application in pharmaceutical development, particularly as a reference standard or intermediate. This document outlines the principles of forced degradation and details the expected behavior of the compound under various stress conditions, including hydrolysis, oxidation, and thermal and photolytic stress. We will explore potential degradation mechanisms, identify likely transformation products, and provide validated experimental protocols for conducting these stability-indicating studies. The methodologies described herein are designed to meet rigorous regulatory standards and provide researchers with the foundational knowledge required for robust formulation development and analytical method validation.

Introduction: The Imperative of Stability Analysis

The journey of a drug substance from discovery to market is underpinned by a rigorous understanding of its chemical behavior. Stability is not merely a measure of shelf-life but a critical quality attribute that directly impacts safety and efficacy. For compounds like 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, which may serve as a crucial building block or be identified as a process-related impurity in active pharmaceutical ingredients (APIs), a thorough stability profile is non-negotiable.

Forced degradation, or stress testing, is the cornerstone of this understanding. By intentionally exposing a compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate specific stability-indicating analytical methods (SIAMs).[1][2] This proactive approach, guided by principles from the International Council for Harmonisation (ICH), ensures that any potential liabilities in the molecule's structure are identified early in the development process.[3][4] This guide serves as a practical and theoretical framework for executing such studies on 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Physicochemical Properties of the Core Molecule

A foundational understanding of the molecule's physical and chemical properties is essential before initiating stability studies. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one belongs to the pyridinone class of heterocyclic compounds. Its structure features a hydroxymethyl substituent and two methyl groups on the pyridinone ring, which influence its reactivity and stability.

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-onePubChem[5]
Synonyms 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-olPubChem[5]
CAS Number 727375-13-5PubChem[5]
Molecular Formula C₈H₁₁NO₂PubChem[5]
Molecular Weight 153.18 g/mol PubChem[5]
Appearance Solid (Specific form not detailed in public data)-
Storage 2-8°C, RefrigeratorPharmaffiliates[6]

Forced Degradation Studies: A Strategic Approach

Forced degradation studies are designed to produce a target degradation of 5-20% of the parent molecule.[3][4] Degradation beyond this range can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions, complicating the analysis. The core objective is to generate the primary, most likely degradants to challenge the specificity of the analytical method.

A systematic approach involves subjecting a solution of the compound (typically at a concentration of 1 mg/mL) to the following stress conditions as a starting point.[3]

Hydrolytic Degradation: The Role of pH

Hydrolysis is a prevalent degradation pathway for many pharmaceuticals. The pyridone structure, in particular, can be susceptible to ring-opening or other transformations under acidic and basic conditions.[7] The rate and mechanism of hydrolysis are highly pH-dependent.

Experimental Protocol: Hydrolysis

  • Preparation: Prepare three solutions of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl) for acidic hydrolysis.

    • Purified Water for neutral hydrolysis.

    • 0.1 M Sodium Hydroxide (NaOH) for basic hydrolysis.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at predefined time points (e.g., 2, 4, 8, 24 hours). If no degradation is observed, a higher temperature or longer duration may be required.[3]

  • Neutralization: Before analysis, cool the acidic and basic samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC) against a non-stressed control solution to determine the percentage of degradation and profile the degradants.

Expected Degradation Pathway: Under strong acidic or basic conditions, the pyridinone ring may be susceptible to nucleophilic attack by water or hydroxide ions. The hydroxymethyl group itself is generally stable to hydrolysis, but the overall electronic structure of the ring under protonated or deprotonated states can influence reactivity.

G parent 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one acid Acidic Hydrolysis (H⁺, Δ) parent->acid 0.1 M HCl base Basic Hydrolysis (OH⁻, Δ) parent->base 0.1 M NaOH product_hydrolysis Potential Ring-Opened Products or other derivatives acid->product_hydrolysis base->product_hydrolysis

Caption: Proposed Hydrolytic Degradation Stress.

Oxidative Degradation

Oxidation is another critical degradation pathway, often involving reactive oxygen species. The hydroxymethyl group (-CH₂OH) is a primary site for oxidation, potentially being converted to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). The electron-rich pyridinone ring could also be a target for oxidation.

Experimental Protocol: Oxidation

  • Preparation: Prepare a solution of the compound (1 mg/mL) in a suitable solvent. Add a controlled volume of an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂).

  • Incubation: The reaction is typically conducted at room temperature. Monitor at various time points, as oxidation can be rapid. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.

  • Analysis: Analyze the samples directly by HPLC against a control. No quenching is typically required for H₂O₂ at low concentrations.

Expected Degradation Pathway: The primary alcohol of the hydroxymethyl group is the most likely site of initial oxidation.

G parent 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (-CH₂OH) oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant aldehyde 2-Formyl-3,5-dimethylpyridin-4(1H)-one (-CHO) oxidant->aldehyde Initial Oxidation acid 3,5-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (-COOH) aldehyde->acid Further Oxidation

Caption: Proposed Oxidative Degradation Pathway.

Thermal Degradation

High temperatures provide the energy needed to break chemical bonds, leading to various degradation reactions. For solid-state samples, this can reveal instabilities related to melting point or polymorphic transitions, while solution-state studies show solvent-mediated thermal effects.

Experimental Protocol: Thermal Stress

  • Solid State: Place a thin layer of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C or higher, depending on the substance's melting point).

  • Solution State: Prepare a solution of the compound (1 mg/mL) in a suitable solvent and heat it at a controlled temperature (e.g., 70-80°C).

  • Analysis: At specified intervals, withdraw samples. For the solid sample, dissolve it in a suitable solvent before analysis. Analyze by HPLC.

Expected Degradation Pathway: Thermal degradation can be complex. Potential pathways include dehydration of the hydroxymethyl group, dimerization, or fragmentation of the pyridinone ring. The specific products are highly dependent on the conditions (solid vs. solution, presence of oxygen).[8][9]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions. ICH Q1B provides a clear guideline for photostability testing, requiring exposure to a combination of visible and UV light.[3]

Experimental Protocol: Photostability

  • Preparation: Prepare both solid and solution samples of the compound. Place them in chemically inert, transparent containers.

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls, which will be exposed to the same temperature and humidity but protected from light.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that conforms to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After exposure, compare the light-exposed samples to the dark controls using HPLC to determine the net degradation caused by light.

Expected Degradation Pathway: Photodegradation can involve radical mechanisms, leading to a variety of products. The pyridinone ring system, being aromatic, is a likely chromophore that can absorb UV energy and initiate degradation.

Analytical Methodologies for Stability Assessment

The cornerstone of any degradation study is a robust, validated stability-indicating analytical method (SIAM). This method must be able to separate the parent compound from all its degradation products and allow for accurate quantification of each.

Workflow for Developing a Stability-Indicating HPLC Method

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column & Mobile Phase (e.g., C18, ACN/Water) B Develop Gradient Elution (To separate polar/non-polar species) A->B C Select Detection Wavelength (UV-Vis, PDA Detector) B->C E Inject Degraded Samples (Assess Peak Purity & Resolution) C->E D Generate Degradation Samples (Acid, Base, Peroxide, Heat, Light) D->E F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F

Sources

The Pivotal Role of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of medicinal and materials chemistry, the strategic synthesis of complex molecules hinges on the availability of versatile and reactive intermediates. Among these, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one stands out as a pivotal building block. Its unique combination of a reactive hydroxymethyl group, a nucleophilic pyridinone ring system, and strategically placed methyl groups for steric and electronic modulation makes it a highly valuable precursor in the synthesis of a range of important compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are presented to be self-validating, with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Core Synthesis: A Multi-Step Approach to a Key Intermediate

The construction of the 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one scaffold is a multi-step process that begins with readily available starting materials and proceeds through key heterocyclic intermediates. The most common and industrially relevant approach involves the initial formation of a 4-pyrone ring, followed by its conversion to the corresponding pyridin-4(1H)-one, and finally, the reduction of an ester group to the desired hydroxymethyl functionality.[1]

Workflow for the Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

cluster_0 Part 1: 4-Pyrone Formation cluster_1 Part 2: Pyridin-4(1H)-one Ring Formation cluster_2 Part 3: Final Reduction A 2-Methyl-1-penten-1-alkoxy-3-one C 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone A->C Acylation B Dialkyloxalate B->C E 2-Alkoxycarbonyl-3,5-dimethylpyridin-4(1H)-one C->E Ammonolysis/Amination D Ammonia or Benzylamine D->E G 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one E->G Reduction F Reducing Agent (e.g., LiAlH4, NaBH4) F->G

Caption: Synthetic workflow for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Detailed Experimental Protocol

The following protocol is a composite of established procedures for the synthesis of related structures, adapted for the preparation of the title compound.

Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

This initial step involves a Claisen-type condensation to construct the 4-pyrone ring. The choice of a dialkyloxalate as the acylating agent is crucial for introducing the necessary ester functionality at the 2-position.

  • Reaction: To a solution of sodium ethoxide in ethanol, a mixture of 2-methyl-1-penten-1-ethoxy-3-one and diethyl oxalate is added dropwise at reflux.

  • Rationale: The strongly basic conditions deprotonate the α-carbon of the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl of the diethyl oxalate. Subsequent cyclization and elimination of ethanol yield the desired 4-pyrone.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then quenched with ice-water and extracted with a suitable organic solvent (e.g., dichloromethane). Recrystallization from a solvent such as n-hexane affords the purified 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone.[1]

Step 2: Synthesis of 2-Alkoxycarbonyl-3,5-dimethylpyridin-4(1H)-one

The conversion of the 4-pyrone to the pyridin-4(1H)-one is a key transformation, achieved through reaction with an amine source.

  • Reaction: The 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone is reacted with a source of ammonia, such as aqueous ammonia or benzylamine, in a suitable solvent under heat.

  • Rationale: The amine nitrogen acts as a nucleophile, attacking the electrophilic C2 or C6 position of the pyrone ring, leading to ring-opening. Subsequent recyclization with the elimination of water furnishes the pyridin-4(1H)-one ring. The use of benzylamine can sometimes offer better control and solubility, with the N-benzyl group being removed in a subsequent hydrogenolysis step.[1]

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be purified by recrystallization.

Step 3: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

The final step involves the selective reduction of the ester group to the primary alcohol.

  • Reaction: The 2-alkoxycarbonyl-3,5-dimethylpyridin-4(1H)-one is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), and treated with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) at a controlled temperature.[1]

  • Rationale: The hydride reagent delivers a hydride ion to the electrophilic carbonyl carbon of the ester, leading to its reduction to the corresponding alcohol. The choice of reducing agent and reaction conditions is critical to avoid over-reduction or side reactions with the pyridinone ring.

  • Work-up: The reaction is carefully quenched with water and a basic solution (e.g., aqueous NaOH) to decompose the excess reducing agent and the aluminum salts. The product is then extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product, which can be further purified by chromatography or recrystallization.

Step Key Reagents Typical Solvent Yield (%)
1. 4-Pyrone FormationSodium ethoxide, Diethyl oxalateEthanol40-60
2. Pyridin-4(1H)-one FormationAmmonia or BenzylamineWater or Toluene70-90
3. ReductionLiAlH₄ or NaBH₄Tetrahydrofuran60-80

Reactivity and Role as a Synthetic Intermediate

The synthetic utility of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one stems from the reactivity of its hydroxymethyl group, which can be readily transformed into other functional groups, making it a versatile precursor for a variety of target molecules.

Conversion to Electrophilic Species

A primary application of this intermediate is its conversion into an electrophilic species, most notably a chloromethyl derivative. This transformation is a key step in the synthesis of the proton pump inhibitor, omeprazole.

A 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one C 2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one A->C Chlorination B Thionyl Chloride (SOCl2) B->C E Final Product (e.g., Omeprazole precursor) C->E Nucleophilic Substitution D Nucleophilic Substrate (e.g., Mercaptobenzimidazole derivative for Omeprazole synthesis) D->E

Caption: Conversion of the hydroxymethyl group to a reactive chloromethyl intermediate.

This chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). The resulting 2-(chloromethyl) derivative is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, such as thiols, amines, and alkoxides. This reactivity is central to its role in the construction of complex molecular frameworks.

Applications in Medicinal Chemistry

The primary and most well-documented application of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is as a key intermediate in the synthesis of omeprazole and its analogues.[2] In this context, the pyridinone moiety is first O-methylated to a methoxypyridine before or after the chlorination step. The resulting 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine is then coupled with a mercaptobenzimidazole derivative.

Beyond omeprazole, the hydroxypyridinone scaffold is of significant interest in the development of metal chelating agents . While the title compound itself is a bidentate chelator, the hydroxymethyl group can be further functionalized to create more complex, multidentate ligands with high affinity and selectivity for various metal ions, including iron (Fe³⁺). This has implications for the treatment of diseases associated with metal overload.

Conclusion: A Cornerstone of Modern Synthesis

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one has firmly established its position as a valuable and versatile intermediate in synthetic chemistry. Its well-defined and efficient multi-step synthesis, coupled with the predictable reactivity of its hydroxymethyl group, provides a reliable pathway to a range of complex and medicinally relevant molecules. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this important building block in their synthetic endeavors, from drug discovery to the development of novel materials.

References

  • Chou, S.-Y., & Chen, S.-F. (1997). A process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. U.S. Patent No. 5,616,713. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, a substituted pyridinone ring, is a versatile scaffold found in numerous biologically active molecules. The presence of a hydroxymethyl group at the 2-position and methyl groups at the 3- and 5-positions provides specific steric and electronic properties that can be crucial for molecular interactions with biological targets. This guide provides an in-depth review of the scientifically vetted methods for the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different routes.

A key feature of 4-pyridinones is their existence in tautomeric equilibrium with their 4-hydroxypyridine form. In solution, the keto (pyridinone) form is generally favored, a characteristic that influences both the synthetic strategy and the characterization of the final product.[1][2]

Primary Synthetic Pathway: From 4-Pyrone Precursor

The most extensively documented and versatile route for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one commences with a substituted 4-pyrone. This multi-step pathway offers a reliable method for constructing the pyridinone core and subsequently introducing the desired functional groups.

Diagram of the Primary Synthetic Pathway

Synthetic Pathway A 2-Methyl-1-penten-1-alkoxy-3-one B 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone A->B Acylation & Cyclization C N-Benzyl-2-alkoxycarbonyl- 3,5-dimethyl-4-pyridone B->C Ammonolysis (Benzylamine) D 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone C->D Hydrogenation (Debenzylation) E 2-(Hydroxymethyl)-3,5-dimethyl-4(1H)-one D->E Reduction (e.g., LiAlH4)

Caption: Primary synthetic route from a 4-pyrone precursor.

Step 1: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone

The initial step involves the acylation and subsequent cyclization of an appropriate starting material to form the 4-pyrone ring system. A common precursor is 2-methyl-1-penten-1-alkoxy-3-one.

Causality of Experimental Choices: The choice of an alkoxy-protected enone allows for regioselective acylation at the desired position. The subsequent intramolecular condensation reaction is typically base-catalyzed and leads to the formation of the stable 4-pyrone ring.

Experimental Protocol: A detailed protocol for a similar synthesis is described in U.S. Patent 5,616,713.[3]

Step 2: Ammonolysis to form the Pyridinone Ring

The conversion of the 4-pyrone to a 4-pyridinone is achieved through ammonolysis. A direct reaction with ammonia can be challenging and may lead to side products. A more controlled and widely used approach involves a two-step process using a protected form of ammonia, such as benzylamine, followed by deprotection.

Causality of Experimental Choices: Benzylamine acts as a stable and less volatile source of the nitrogen atom. The resulting N-benzyl pyridone is then debenzylated through catalytic hydrogenation. This two-step process often provides higher yields and a purer product compared to direct ammonolysis.

Experimental Protocol: Synthesis of 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

  • Step 2a: Formation of N-Benzyl-2-alkoxycarbonyl-3,5-dimethyl-4-pyridone:

    • To a solution of 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone in a suitable solvent such as toluene, add an equimolar amount of benzylamine.

    • The reaction mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.

  • Step 2b: Debenzylation to 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone:

    • The N-benzyl pyridone from the previous step is dissolved in a suitable solvent like acetic acid or ethanol.

    • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

    • The mixture is subjected to hydrogenation, typically in a Parr apparatus under a hydrogen atmosphere, until the reaction is complete (monitored by TLC or HPLC).

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the desired 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.[3]

Step 3: Reduction of the Ester to the Hydroxymethyl Group

The final step in this synthetic pathway is the reduction of the alkoxycarbonyl group at the 2-position to the corresponding hydroxymethyl group. This transformation requires a potent reducing agent that can selectively reduce the ester in the presence of the pyridinone ring.

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4][5] Its use is necessitated by the relative stability of the ester functional group. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the violent reaction of LiAlH₄ with water.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.

  • A solution of 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography.

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Alternative Synthetic Approaches

While the pyrone-based route is well-established, other synthetic strategies for constructing the pyridinone core can be considered. These often involve multi-component reactions or the functionalization of pre-existing pyridine derivatives. However, for the specific substitution pattern of the target molecule, the pyrone pathway remains the most direct and reported method. The synthesis of pyridin-4-ols can also be achieved from 4-aminopyridine or pyridine N-oxide, though these routes may require more steps or yield a mixture of products.[6]

Comparative Analysis of Synthesis Methods

ParameterPyrone-Based SynthesisAlternative Routes (General)
Starting Materials Readily accessible pyrone precursorsVaried, may require more complex starting materials
Number of Steps Multi-step (typically 3-4 steps)Can be shorter (e.g., multi-component reactions) but may lack regioselectivity
Overall Yield Moderate to goodHighly variable
Scalability Generally scalableMay present challenges in scaling up
Versatility Allows for the introduction of various substituents on the pyrone ringCan be highly specific to the desired substitution pattern

Characterization Data

The structural confirmation of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one relies on standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyridinone ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the pyridinone ring, the carbons of the aromatic ring, the carbon of the hydroxymethyl group, and the two methyl carbons.

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the pyridinone, and the C=O stretch of the carbonyl group.

Conclusion

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is most reliably achieved through a multi-step pathway starting from a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone precursor. This method provides a logical and controllable approach to the construction of the pyridinone ring and the introduction of the required functional groups. The key transformations involve a carefully executed ammonolysis to form the pyridinone and a robust reduction of the ester to the hydroxymethyl group. This in-depth guide provides the necessary scientific foundation and practical insights for researchers to successfully synthesize this valuable compound for applications in drug discovery and development.

References

[3] U.S. Patent 5,616,713, "Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine," issued April 1, 1997. [7] PubChem Compound Summary for CID 19347453, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. [4] Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [8] Organic Chemistry Portal. 2-Pyrone synthesis. [9] ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [10] ChemicalBook. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum. [11] Organic Chemistry Portal. Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. University of Bristol. Synthesis of 2-pyridones. YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [12] Henry Rzepa's Blog. Tautomeric polymorphism. [13] HETEROCYCLES, Vol. 74, 2007. METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. [6] BenchChem. Comparative study of different synthetic routes to Pyridin-4-ol. [14] Wikipedia. 2-Pyridone. [5] Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [15] Ivan Huc. Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. [16] Sci-Hub. Tautomerism of 4-Pyridones. [17] MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [18] FACTA UNIVERSITATIS. LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. [1] Wikipedia. 4-Pyridone. [19] PMC. What impact does tautomerism have on drug discovery and development?. [2] Wikipedia. 2-Pyridone. [20] PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][7]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). [21] ResearchGate. (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. [22] Pharmaffiliates. CAS No : 727375-13-5 | Product Name : 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. [23] Organic Chemistry Portal. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. FACTA UNIVERSITATIS. LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. U.S. Patent 6,245,913, "Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole," issued June 12, 2001. MDPI. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions.

Sources

Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This compound is a relevant pyridine derivative, often encountered as a pharmaceutical intermediate or impurity.[1][2] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a reliable analytical tool for purity assessment and quantification. The narrative explains the scientific rationale behind each experimental choice, from initial parameter selection to final method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: Analyte Properties and Chromatographic Considerations

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a heterocyclic organic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[4][5]

Key Structural Features Influencing Chromatography:

  • Pyridine Ring: The core structure is a pyridine ring, which is aromatic and contains a nitrogen atom. Pyridine and its derivatives are generally hydrophilic and possess a basic character, with typical pKa values around 5.2-6.[6] This basicity means the analyte's charge state is highly dependent on the mobile phase pH, which directly impacts retention time and peak shape on a reversed-phase column.

  • Hydroxymethyl and Carbonyl Groups: The presence of a hydroxymethyl (-CH₂OH) and a carbonyl (C=O) group increases the molecule's overall polarity, suggesting that a highly aqueous mobile phase may be required for adequate retention on a C18 column.

  • UV Absorbance: The aromatic pyridine ring is a strong chromophore, making UV detection a suitable choice for quantification. Aromatic molecules are known to be intense absorbers of UV radiation, and a wavelength of 254 nm is often effective for their analysis.[7][8] For optimal sensitivity, determining the analyte's specific maximum absorbance (λmax) is recommended.

These properties dictate the selection of a reversed-phase chromatographic mode, where a nonpolar stationary phase is paired with a polar mobile phase. Controlling the mobile phase pH is critical to ensure consistent protonation of the pyridine nitrogen, thereby preventing peak tailing and ensuring reproducible retention.

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-onePubChem[4]
Molecular Formula C₈H₁₁NO₂PubChem[4][5]
Molecular Weight 153.18 g/mol PubChem[4][5]
Nature Heterocyclic aromatic compound, polarGeneral Knowledge
Predicted pKa ~5.2-6 (typical for pyridines)HELIX Chromatography[6]

HPLC Method Development Strategy

The development process is a systematic workflow aimed at achieving a specific separation goal: a robust method that provides symmetric, well-resolved peaks in a reasonable runtime.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification A Analyte Characterization (Polarity, pKa, UV Scan) B Column Selection (e.g., C18, 150x4.6 mm, 5 µm) A->B C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) B->C D Detector Wavelength (Set at λmax or 254 nm) C->D E Buffer pH Adjustment (Target: pH 6.0-7.0 for peak shape) D->E Proceed to Optimization F Gradient Optimization (Adjust slope for resolution & runtime) E->F G Flow Rate & Temperature (Fine-tune for efficiency) F->G H Final Method Achieved G->H I System Suitability Testing (SST) H->I Proceed to Verification J Full Method Validation (ICH Q2R2) I->J

Caption: Workflow for HPLC Method Development and Validation.

Protocol 1: Initial Method Scouting
  • Analyte & Standard Preparation:

    • Prepare a stock solution of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

    • Rationale: A mixture of water and organic solvent is chosen as the diluent to ensure analyte solubility and compatibility with the reversed-phase mobile phase.

  • Column Selection:

    • Select a robust, general-purpose C18 column (e.g., Avantor Hichrom C18, 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Rationale: A C18 stationary phase provides sufficient hydrophobicity to retain the polar analyte when used with a highly aqueous mobile phase. The chosen dimensions offer a good balance between efficiency and backpressure.

  • Mobile Phase Selection & Preparation:

    • Mobile Phase A: Prepare a 10 mM phosphate buffer. Adjust the pH to 6.5 using dilute phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Rationale: A buffered mobile phase is essential to control the ionization state of the pyridine nitrogen. A pH of 6.5 is chosen as it is well above the estimated pKa (~5.2), ensuring the analyte is in a consistent, neutral form, which promotes better peak shape and stable retention.[8][9] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient Program (Scouting):

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-17.1 min: 95% to 5% B

      • 17.1-22 min: 5% B (Equilibration)

    • Rationale: A wide gradient is used initially to determine the approximate elution time of the analyte and to elute any potential impurities with higher hydrophobicity. A column temperature of 30°C ensures stable performance.

Optimized HPLC Method and System Suitability

Based on the scouting run, the gradient is optimized to reduce the run time while ensuring adequate separation from any potential impurities or degradation products.

Table 2: Final Optimized HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 10 minutes, followed by wash and re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time ~15 minutes (including equilibration)
Protocol 2: System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[10] This is a mandatory requirement by regulatory bodies like the USP and ICH to ensure the system is performing adequately on the day of analysis.[11][12]

  • Prepare the SST Solution: Use the working standard solution of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one at 50 µg/mL.

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met.[13][14]

ParameterPurposeAcceptance Criteria
Precision (%RSD) Verifies the precision of the injector and pump.Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.[13]
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0.[13]
Theoretical Plates (N) Measures column efficiency.N > 2000.[14]
Resolution (Rs) Measures separation between adjacent peaks.Rs ≥ 2.0 (between the main peak and the closest impurity).

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The following protocol outlines the experiments required for full validation as per ICH guidelines.[3][16][17]

G Validation ICH Q2(R2) Method Validation Specificity Specificity (Analyte vs. Placebo & Impurities) Validation->Specificity Linearity Linearity & Range (5 concentration levels) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Validation->Limits Robustness Robustness (Vary pH, Flow, Temp) Validation->Robustness

Caption: Key Parameters for HPLC Method Validation according to ICH Q2(R2).

Protocol 3: Validation Experiments
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[15]

    • Procedure: Inject the diluent (blank), a placebo solution (if applicable), and the working standard. The chromatograms should show no interfering peaks at the retention time of the analyte.

  • Linearity & Range:

    • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration interval where the method is precise, accurate, and linear.[17]

    • Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1 µg/mL to 100 µg/mL). Inject each solution and plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.[15]

    • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.[18]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[17]

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters.

    • Acceptance Criteria: All SST parameters should remain within the acceptance limits, demonstrating the method's reliability during routine use.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a reliable analytical procedure. The comprehensive validation protocol, aligned with ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in a regulated research or quality control environment.

References

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed, National Library of Medicine. Available from: [Link]

  • Pyridine | SIELC Technologies. SIELC Technologies. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. Available from: [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: [Link]

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem, National Institutes of Health. Available from: [Link]

  • 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. ChemBK. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem, National Institutes of Health. Available from: [Link]

  • 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. Pharmaffiliates. Available from: [Link]

  • 2-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. Pharmaffiliates. Available from: [Link]

Sources

Definitive Structural Elucidation of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive protocol and in-depth analysis for the complete NMR spectral characterization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. By synergistically employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we present a self-validating methodology for unambiguous resonance assignment. This guide explains the causality behind experimental choices and offers field-proven insights into spectral interpretation for pyridinone-class molecules, ensuring a high degree of scientific integrity for researchers in drug discovery and development.

Introduction and Scientific Context

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a substituted pyridinone derivative. The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Its structural complexity, featuring a tautomeric N-H proton, a hydroxyl group, and multiple methyl substituents on a heterocyclic ring, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for the structural elucidation of such organic molecules in solution.[1][2]

This guide details a systematic workflow that leverages a suite of NMR experiments to move beyond simple spectral acquisition to a state of complete and confident structural assignment. The logic presented herein is designed to be a self-validating system, where data from multiple experiments converge to confirm the final structure.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a standardized atom numbering system. The structure of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is numbered below according to IUPAC conventions to ensure clarity in the subsequent assignment discussion.

Caption: Structure of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one with IUPAC numbering.

PART I: EXPERIMENTAL METHODOLOGY

Protocol 1: NMR Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choice of solvent is critical, as it must fully solubilize the analyte without interfering with its signals. Furthermore, for molecules with labile protons (N-H, O-H), the solvent's properties can influence proton exchange rates.

Materials:

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (approx. 10-15 mg for ¹H; 50-60 mg for ¹³C)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D

  • 5 mm NMR tubes

  • Pipettes and glassware

Procedure:

  • Weighing: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry vial.

  • Solubilization: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the mixture for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution should be obtained.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely.

Causality and Expertise:

  • Why DMSO-d₆? DMSO is an excellent solvent for polar, hydrogen-bonding compounds like pyridinones. Critically, it slows down the rate of proton exchange for N-H and O-H protons compared to protic solvents like methanol-d₄. This allows for the observation of these labile protons as distinct, often broad, singlets in the ¹H NMR spectrum.

  • Concentration: The specified concentration provides a strong signal-to-noise ratio for ¹H NMR within a few minutes and allows for ¹³C and 2D NMR experiments to be completed in a reasonable timeframe (typically 1-2 hours).

Protocol 2: NMR Data Acquisition

The following experiments are performed sequentially to build a complete structural picture. Data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Standard Acquisition Parameters:

  • Spectrometer: 400 MHz

  • Temperature: 298 K

  • Solvent: DMSO-d₆

ExperimentPurposeKey Parameters
¹H NMR Provides information on the number of distinct proton environments, their chemical shifts, integrations (relative numbers), and spin-spin coupling.Scans: 16, Relaxation Delay (d1): 2s
¹³C{¹H} NMR Identifies all unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to singlets.Scans: 1024, Relaxation Delay (d1): 2s
COSY Correlates protons that are coupled to each other, typically through 2 or 3 bonds. Reveals proton-proton connectivity networks.Scans per increment: 8
HSQC Creates a 2D map correlating each proton directly to the carbon it is attached to (¹JCH coupling).[3]Scans per increment: 8
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for identifying connectivity across quaternary carbons.[3]Scans per increment: 16, Long-range coupling delay optimized for 8 Hz

PART II: SPECTRAL ANALYSIS & STRUCTURAL ASSIGNMENT

¹H and ¹³C NMR Spectral Interpretation

The analysis begins with the 1D spectra. The ¹H NMR provides the initial framework, while the ¹³C NMR reveals the carbon skeleton. Predicted chemical shifts are based on published data for similar pyridone structures.[4][5]

  • ¹H NMR Analysis:

    • N1-H: A broad singlet is expected, typically downfield (>10 ppm), due to the deshielding environment and potential for hydrogen bonding.

    • C6-H: A sharp singlet is predicted around 7.0-7.5 ppm. Its isolation (no adjacent protons) results in a singlet multiplicity.

    • O-H (from C7): A broad singlet or triplet (if coupled to CH₂) is expected, with a chemical shift that can be variable (typically 4.5-5.5 ppm).

    • C7-H₂: A singlet is expected around 4.3-4.6 ppm. The adjacent electronegative oxygen atom causes a significant downfield shift.

    • C8-H₃ & C9-H₃: Two distinct singlets for the non-equivalent methyl groups are expected in the aliphatic region, likely between 2.0-2.3 ppm.

  • ¹³C NMR Analysis:

    • C4 (C=O): The carbonyl carbon is the most deshielded, appearing significantly downfield (>170 ppm).

    • C2, C6, C3, C5: These four sp² carbons of the ring will appear in the olefinic/aromatic region (110-160 ppm). C2 and C6, being adjacent to the nitrogen, are expected to be further downfield than C3 and C5.

    • C7 (-CH₂OH): This sp³ carbon attached to oxygen will resonate around 55-65 ppm.

    • C8 & C9 (-CH₃): The two methyl carbons will be the most upfield signals, typically appearing between 10-20 ppm.

2D NMR Correlation: Building the Molecular Framework

While 1D NMR provides the pieces, 2D NMR connects them. The combination of HSQC and HMBC experiments provides an unbreakable, self-validating chain of logic for the full structural assignment. The increasing complexity of modern molecules makes proficiency in these techniques essential.[1][6]

Figure 2: NMR Elucidation Workflow cluster_workflow A 1. Acquire 1H NMR B 2. Acquire 13C NMR A->B Identify Proton & Carbon Counts C 3. Acquire HSQC B->C Connect Protons to Direct Carbons (1JCH) D 4. Acquire HMBC C->D Establish Long-Range Connectivity (2,3JCH) E 5. Final Structure Confirmation D->E Assemble Fragments & Assign Quaternary Carbons

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

HSQC Analysis: Direct Proton-Carbon Correlations

The HSQC experiment is the most reliable method for pairing each proton signal with its corresponding carbon signal. It serves as the primary tool for assigning all protonated carbons.

Figure 3: Key HSQC Correlations (¹JCH) cluster_hsqc H6 H6 C6 C6 H6->C6 H7 H7 (CH₂) C7 C7 H7->C7 H8 H8 (CH₃) C8 C8 H8->C8 H9 H9 (CH₃) C9 C9 H9->C9

Caption: Expected one-bond correlations between protons and carbons.

HMBC Analysis: Unveiling the Complete Skeleton

The HMBC experiment is the cornerstone of the assignment process, as it reveals long-range (2- and 3-bond) H-C correlations. This allows for the assembly of molecular fragments and, most importantly, the unambiguous assignment of non-protonated (quaternary) carbons like C2, C3, C4, and C5.

Key Expected HMBC Correlations:

  • From C6-H: Correlations to the quaternary C2 and C5 , and to the carbonyl C4 . This firmly places the C6 proton between C5 and the ring nitrogen.

  • From C7-H₂ (CH₂OH): Correlations to the quaternary C2 and C3 . This confirms the hydroxymethyl group is attached to C2.

  • From C8-H₃ (3-CH₃): Correlations to C2 , C3 , and the carbonyl C4 . This locks the position of this methyl group at C3.

  • From C9-H₃ (5-CH₃): Correlations to the carbonyl C4 , C5 , and C6 . This confirms the position of the second methyl group at C5.

Caption: Visualization of key 2- and 3-bond HMBC correlations for structural assembly.

PART III: DATA SUMMARY AND CONCLUSION

Consolidated NMR Assignment Table

The culmination of the 1D and 2D NMR analysis is a complete and verified assignment table. This serves as a definitive reference for the title compound.

Atom No.¹H δ (ppm)¹H Mult.¹H Int.¹³C δ (ppm)Key HMBC Correlations (from ¹H)
1~11.5br s1H-C2, C6
2---~150-
3---~115-
4---~175-
5---~145-
6~7.3s1H~135C2, C4, C5
7~4.4s2H~58C2, C3
8~2.1s3H~12C2, C3, C4
9~2.2s3H~16C4, C5, C6
OH~5.0br s1H-C7

Note: Chemical shifts (δ) are predicted values based on literature for analogous compounds in DMSO-d₆ and may vary slightly in experimental data. Multiplicity (Mult.): s = singlet, br s = broad singlet. Integration (Int.).

Conclusion

The structural characterization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one has been comprehensively detailed using a multi-faceted NMR spectroscopy approach. The logical workflow, progressing from 1D ¹H and ¹³C experiments to 2D HSQC and HMBC correlation studies, provides a robust and self-validating method for complete spectral assignment. The key to this analysis is the HMBC experiment, which unequivocally establishes the connectivity of the molecular skeleton across the quaternary carbons. This application note serves as an authoritative protocol for researchers, ensuring accurate and reliable characterization of pyridinone-based compounds in drug discovery and development pipelines.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [1]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [2]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [6]

  • Abdel-Wahab, B. F., et al. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Molecules. Available at: [Link][4]

  • De Kowalewski, D. G., et al. (1989). 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure. Available at: [5]

  • Ramesh, P., et al. (2018). Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. Journal of Chemical and Pharmaceutical Sciences. Available at: [7]

  • Chand, K., et al. (2015). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. Available at: [Link][8]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link][3]

Sources

Application Note & Protocol: The Strategic Role of 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine in Omeprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the reaction conditions involving the key pyridine intermediate, 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine, in the synthesis of the proton pump inhibitor, Omeprazole. We will explore the critical activation step of this alcohol and its subsequent coupling reaction, elucidating the chemical principles that underpin this widely-used pharmaceutical manufacturing process.

Introduction: The Pyridine Moiety in Proton Pump Inhibitors

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a substituted benzimidazole sulfoxide.[1][2] Its synthesis is a well-established multi-step process that hinges on the precise coupling of a substituted pyridine ring with a benzimidazole core.[1] The pyridine fragment is not merely a structural component; its substituents are crucial for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent inhibition of the H+/K+ ATPase proton pump.[2][3][4]

A common and industrially significant route to Omeprazole involves the intermediate known as "pyrmetazole" (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole), which is subsequently oxidized to form the final sulfoxide product.[1][5] The formation of pyrmetazole is achieved via a nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and an activated pyridine derivative. The precursor to this activated species is often 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine, colloquially referred to as "pyrmethyl alcohol".[6][7] This application note will focus on the critical transformation of this alcohol into a reactive electrophile and the subsequent coupling reaction conditions.

Overall Synthetic Workflow

The synthesis pathway from pyrmethyl alcohol to Omeprazole can be conceptually divided into three main stages:

  • Activation of the Pyridine Intermediate: Conversion of the hydroxymethyl group of pyrmethyl alcohol into a better leaving group, typically a halide.

  • Thioether Formation (Coupling Reaction): Nucleophilic substitution reaction between the activated pyridine and 5-methoxy-2-mercaptobenzimidazole.

  • Oxidation: Selective oxidation of the resulting thioether (pyrmetazole) to the sulfoxide, Omeprazole.

This guide will provide detailed protocols for the first two stages, which directly involve the topic compound.

Omeprazole_Synthesis_Workflow cluster_coupling Coupling Reaction A 2-(Hydroxymethyl)-3,5-dimethyl- 4-methoxypyridine (Pyrmethyl Alcohol) B 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine (Pyrmethyl Chloride) A->B Activation (e.g., SOCl₂) D Pyrmetazole (Thioether Intermediate) B->D Nucleophilic Substitution (Base, Solvent) C 5-Methoxy-2- mercaptobenzimidazole C->D Nucleophilic Substitution (Base, Solvent) E Omeprazole (Final Product) D->E Oxidation (e.g., m-CPBA, H₂O₂)

Caption: High-level workflow for Omeprazole synthesis.

Part I: Activation of 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine

The hydroxyl group of pyrmethyl alcohol is a poor leaving group. Therefore, the first essential step is its conversion into a more reactive species that is susceptible to nucleophilic attack by the thiol group of the benzimidazole. Chlorination using thionyl chloride (SOCl₂) is a common and effective method for this transformation.[7][8]

Mechanistic Rationale

The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. The pyridine nitrogen can facilitate this reaction. The subsequent attack by a chloride ion, either intramolecularly or intermolecularly, displaces the chlorosulfite group (which decomposes to SO₂ and HCl), yielding the desired 2-(chloromethyl) derivative. This transformation is highly efficient and crucial for the subsequent coupling step.

Experimental Protocol: Chlorination

This protocol is based on procedures described in the patent literature for the synthesis of pyrmetazole without isolation of the intermediate.[7]

Materials:

  • 2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine (Pyrmethyl alcohol)

  • Thionyl chloride (SOCl₂)

  • Toluene (water content < 0.15 mg/ml)

  • Water

Procedure:

  • Dissolve pyrmethyl alcohol (e.g., 8.8 g, 52.6 mmol) in toluene (75 ml) in a reaction vessel equipped with a stirrer and temperature control.

  • Moisten the organic solution by adding a specific amount of water (e.g., 375 µl, 20.8 mmol).[7] The presence of a controlled amount of water is a specific feature of some patented processes.

  • Maintain the solution at a temperature between 25-35°C.

  • Slowly add thionyl chloride (e.g., 9.33 g, 78.4 mmol) to the stirred solution over a period of 60 minutes. An exothermic reaction will occur; maintain the temperature within the specified range.

  • After the addition is complete, continue stirring the mixture at the same temperature. The reaction progress can be monitored by HPLC to confirm the conversion of the starting material (typically >99.5%).[7]

  • The resulting solution containing 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine (pyrmethyl chloride) is typically used directly in the next step without isolation or purification.[6][7]

Safety Note: Thionyl chloride is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part II: Thioether Formation (Coupling Reaction)

This step involves the nucleophilic substitution reaction between the freshly prepared 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine and 5-methoxy-2-mercaptobenzimidazole.

Mechanistic Rationale & Key Parameters

The reaction is a classic SN2-type substitution. The thiol group of 5-methoxy-2-mercaptobenzimidazole is deprotonated by a base (e.g., sodium hydroxide) to form a highly nucleophilic thiolate anion.[1] This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion and forming the C-S bond of the pyrmetazole thioether.[1]

  • Base: A strong base like NaOH is required to deprotonate the thiol (pKa ~10) and generate the thiolate nucleophile. An excess of base is often used to ensure complete deprotonation.

  • Solvent: A mixture of an alcohol (like ethanol) and water is commonly used.[9] The alcohol helps to dissolve the organic reactants, while water is an effective solvent for the base. The solvent system can be optimized to improve reaction rates and yields.[10]

  • Temperature: The reaction is typically performed at a controlled temperature, for instance, allowing a rise to 30°C and maintaining it for several hours to ensure the reaction goes to completion.[1][9] Subsequent cooling and addition of water helps in precipitating the product.

Coupling_Mechanism cluster_reactants Reactants Pyridine 2-(Chloromethyl)pyridine Derivative Product Pyrmetazole (Thioether) Pyridine->Product SN2 Attack (C-S Bond Formation) Benzimidazole 5-Methoxy-2-mercaptobenzimidazole + Base (e.g., NaOH) Thiolate Thiolate Anion (Nucleophile) Benzimidazole->Thiolate Deprotonation Thiolate->Product SN2 Attack (C-S Bond Formation)

Sources

The Versatile Building Block: Application Notes for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one in the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridinone Scaffold in Medicinal Chemistry

The pyridinone core is a renowned "privileged scaffold" in the field of drug discovery, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] These six-membered, nitrogen-containing heterocycles exhibit a diverse range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[3] The unique physicochemical characteristics of the pyridinone ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful interaction with various biological targets.[4][5] The specific molecule, 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, presents a particularly attractive starting point for the generation of novel derivatives due to its strategically positioned reactive handles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile building block for the synthesis of new chemical entities with therapeutic potential.

Core Reactivity and Strategic Functionalization

The synthetic utility of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one stems from its distinct reactive sites: the primary alcohol of the hydroxymethyl group, the secondary amine within the pyridinone ring, and the potential for electrophilic substitution on the ring itself. The strategic and selective functionalization of these sites allows for the systematic exploration of chemical space and the optimization of biological activity.

The hydroxymethyl group is readily amenable to a variety of transformations, most notably the formation of ethers and esters. The nitrogen atom of the pyridinone ring can be alkylated or acylated to introduce diverse substituents. This multi-faceted reactivity profile enables the creation of extensive libraries of novel compounds from a single, readily accessible starting material.

Caption: Key reactive sites and derivatization pathways for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Protocols for the Synthesis of Novel Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative ether, ester, and N-alkyl derivatives of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. These protocols are designed to be robust and adaptable for the synthesis of a wide range of analogs.

Experimental Workflow Overview

Experimental_Workflow Start Starting Material: 2-(Hydroxymethyl)-3,5-dimethyl- pyridin-4(1H)-one Reaction Derivatization Reaction (O-Alkylation, O-Acylation, or N-Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End Pure Derivative Characterization->End

Caption: A generalized experimental workflow for the synthesis and purification of novel derivatives.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming an ether linkage by reacting an alkoxide with an alkyl halide.[6][7] In this protocol, the hydroxyl group of the starting material is deprotonated with a strong base to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1.0 eq) and anhydrous dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reagents and Conditions for Williamson Ether Synthesis

Reagent/ParameterDescription
Starting Material2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
BaseSodium Hydride (NaH)
ElectrophileAlkyl Halide (e.g., benzyl bromide, ethyl iodide)
SolventAnhydrous Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Protocol 2: Synthesis of Ester Derivatives via Acylation

Esterification of the primary alcohol can be readily achieved by reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[8]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add pyridine (2.0 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 30 mL) to remove excess pyridine.

  • Washing: Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography (silica gel, ethyl acetate/hexanes).

Table 2: Reagents and Conditions for Esterification

Reagent/ParameterDescription
Starting Material2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Acylating AgentAcyl Chloride (e.g., acetyl chloride, benzoyl chloride)
BasePyridine or Triethylamine
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time4-12 hours
Protocol 3: N-Alkylation of the Pyridinone Ring

Alkylation of the nitrogen atom of the pyridinone ring can be accomplished using an alkyl halide and a suitable base.[9] The choice of base and solvent can influence the regioselectivity between N- and O-alkylation.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1.0 eq), the desired alkyl halide (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous DMF (0.3 M).

  • Reaction: Seal the tube and heat the reaction mixture to 60-80 °C for 12-48 hours. Monitor the reaction by TLC.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purification: Purify the residue by flash column chromatography (silica gel, methanol/DCM gradient) to isolate the N-alkylated product.

Table 3: Reagents and Conditions for N-Alkylation

Reagent/ParameterDescription
Starting Material2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Alkylating AgentAlkyl Halide (e.g., methyl iodide, benzyl bromide)
BasePotassium Carbonate (K₂CO₃)
SolventAnhydrous Dimethylformamide (DMF)
Temperature60-80 °C
Reaction Time12-48 hours

Characterization of Novel Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Table 4: Expected Analytical Data for a Hypothetical Derivative (2-((benzyloxy)methyl)-3,5-dimethylpyridin-4(1H)-one)

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.30-7.45 (m, 5H, Ar-H), 5.60 (s, 1H, vinyl-H), 4.55 (s, 2H, -O-CH₂-Ar), 4.40 (s, 2H, -CH₂-O-), 2.15 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)178.0 (C=O), 150.0, 145.0, 138.0, 128.5, 128.0, 127.5, 120.0, 115.0, 72.0, 68.0, 15.0, 12.0.
HRMS (ESI)Calculated for C₁₅H₁₈NO₂ [M+H]⁺: 244.1332; Found: 244.1335.
Purity (HPLC) >95%

Potential Applications and Future Directions

Derivatives of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one hold significant promise in various therapeutic areas. For instance, the pyridinone scaffold has been incorporated into potent inhibitors of bacterial enzymes, such as enoyl-acyl carrier protein reductase (FabI), demonstrating potential as novel antibacterial agents.[1] Furthermore, substituted pyridinones have been identified as potent inhibitors of viral replication, including HIV-1 reverse transcriptase.[3][10] The kinase inhibitory activity of pyridinone derivatives also suggests their potential in the development of anticancer agents.[11][12][13]

The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse libraries of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one derivatives. Future work should focus on the synthesis of a broad range of analogs and their systematic evaluation in relevant biological assays to establish structure-activity relationships (SAR). This will enable the rational design and optimization of lead compounds with enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

  • Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. The Journal of Antibiotics. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Synthesis and antiviral activity of 4-benzyl pyridinone derivatives as potent and selective non-nucleoside human immunodeficiency virus type 1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Novel Pyridones. Figshare. Available at: [Link]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry. Available at: [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Available at: [Link]

  • Antiviral activity of 4-benzyl pyridinone derivatives as HIV-1 reverse transcriptase inhibitors. Expert Opinion on Emerging Drugs. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Whitewater. Available at: [Link]

  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design. Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • The alkylation of 4-pyridone. Youngstown State University. Available at: [Link]

  • Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. UCLA Chemistry and Biochemistry. Available at: [Link]

  • A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. AMiner. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. Available at: [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. YouTube. Available at: [Link]

  • Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" derivatization for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Derivatization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one for High-Throughput Biological Screening

Introduction: The Pyridinone Scaffold as a Privileged Structure in Drug Discovery

The pyridinone core is a six-membered heterocyclic scaffold that holds a significant place in medicinal chemistry. It is a key structural motif found in numerous FDA-approved drugs and is recognized for its ability to serve as a versatile framework in the design of new therapeutic agents.[1][2] Pyridinone derivatives exhibit a vast spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4] This broad utility stems from the scaffold's unique physicochemical properties; it possesses both hydrogen bond donor and acceptor capabilities, which facilitates strong interactions with a variety of biological targets.[5][6]

The specific molecule of interest, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (herein referred to as PY-OH ), presents a compelling starting point for a drug discovery campaign. Its structure, featuring multiple reactive sites, is ripe for chemical modification. The strategic derivatization of PY-OH allows for the systematic alteration of its steric and electronic properties, including polarity, lipophilicity, and hydrogen bonding capacity.[4] This process, known as analogue synthesis, is fundamental to building a diverse chemical library for biological screening. By generating and testing a series of related compounds, researchers can elucidate structure-activity relationships (SAR), which are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.[1][7]

This guide provides a detailed framework for the derivatization of the PY-OH core and outlines robust protocols for preliminary biological screening of the resulting compound library. The methodologies are designed to be both comprehensive and accessible to researchers in drug development, offering insights into the rationale behind key experimental choices.

Derivatization Strategies and Synthetic Protocols

The PY-OH scaffold offers three primary sites for chemical modification: the C2-hydroxymethyl group, the C4-oxo/hydroxy group, and the N1-pyridinone nitrogen. A targeted approach to modifying these sites can yield a library of derivatives with diverse physicochemical properties.

G cluster_0 Derivatization of PY-OH cluster_1 Site 1: C2-Hydroxymethyl Group cluster_2 Site 2: C4-Keto/Enol Group cluster_3 Site 3: N1-Pyridinone Nitrogen PY_OH Core Scaffold 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one Ester Esterification (R-COOH, DCC/DMAP) PY_OH->Ester Forms diverse esters Ether Etherification (R-X, NaH) PY_OH->Ether Creates ether analogues Oxidation Oxidation (PCC, DMP) PY_OH->Oxidation Access to aldehydes/ acids for further synthesis O_Alkylation O-Alkylation (R-X, K2CO3) PY_OH->O_Alkylation Modifies H-bonding at C4 position N_Alkylation N-Alkylation (R-X, Cs2CO3) PY_OH->N_Alkylation Alters core electronic properties

Caption: Derivatization pathways for the PY-OH scaffold.

Modification of the C2-Hydroxymethyl Group

The primary alcohol at the C2 position is an ideal handle for introducing a wide range of functional groups.

This protocol describes the formation of an ester linkage with a representative carboxylic acid. The use of Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst is a standard and effective method for esterifying alcohols.

Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol of PY-OH. DMAP acts as a superior acyl transfer agent, significantly accelerating the reaction, especially for sterically hindered alcohols.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve PY-OH (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.

  • Coupling Agent: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

    • Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure ester derivative.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, easy to remove.
Coupling Agent DCCEfficiently activates carboxylic acids.
Catalyst DMAPAcyl-transfer catalyst, increases reaction rate.
Temperature 0 °C to Room Temp.Controls initial reactivity and prevents side products.
Purification Flash ChromatographyRemoves DCU byproduct and unreacted starting materials.
Modification of the C4-Keto/Enol Group

The pyridin-4(1H)-one exists in tautomeric equilibrium with its 4-hydroxypyridine form. This allows for reactions typical of phenols, such as O-alkylation.

This protocol creates an ether linkage at the C4 position, which can significantly alter the compound's hydrogen-bonding capabilities and lipophilicity.

Rationale: A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic C4-hydroxyl group, forming a nucleophilic pyridinoxide anion. This anion then displaces a halide from an alkyl halide via an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

Step-by-Step Protocol:

  • Preparation: To a solution of PY-OH (1.0 eq) in acetone (0.2 M) in a round-bottom flask, add finely ground K₂CO₃ (3.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Biological Screening Cascade: From Primary Assays to Mechanistic Insights

Once a library of PY-OH derivatives has been synthesized, a tiered screening approach is employed to efficiently identify compounds with promising biological activity.

G cluster_primary Tier 1: Primary High-Throughput Screening (HTS) cluster_secondary Tier 2: Secondary & Mechanistic Assays cluster_validation Tier 3: Hit Validation & SAR start Synthesized PY-OH Derivative Library antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflam Anti-inflammatory Assay (Protein Denaturation) start->anti_inflam cell_based Cell-Based Assays (e.g., NO Inhibition in Macrophages) antioxidant->cell_based Active Hits anti_inflam->cell_based Active Hits enzyme Enzyme Inhibition Assays (e.g., Kinase, Urease) cell_based->enzyme Confirm Mechanism sar Structure-Activity Relationship (SAR) Analysis cell_based->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt

Caption: A tiered workflow for biological screening of PY-OH derivatives.

Tier 1: Antioxidant Activity Screening

Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a valuable property for novel compounds.[8] Spectrophotometric assays like DPPH and ABTS are rapid, cost-effective methods for initial screening.[9][10]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical-scavenging activity.[9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO. Create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound solution at various concentrations. For the control, add 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100.

    • Plot % Inhibition against compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ReagentConcentrationPurpose
DPPH 0.1 mM in MethanolStable free radical source
Test Compounds Serial DilutionsTo determine dose-response
Positive Control Ascorbic Acid / TroloxStandard antioxidant for comparison
Tier 2: Anti-inflammatory and Enzyme Inhibition Assays

Compounds showing activity in primary screens are advanced to more biologically relevant assays. Given the known anti-inflammatory potential of pyridinones, assessing this activity is a logical next step.[3][11]

Principle: Inflammation can involve protein denaturation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) can be a simple indicator of anti-inflammatory activity.[11]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of BSA (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations. Use Diclofenac sodium as a positive control.

  • Incubation: Incubate the samples at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70 °C for 10 minutes.

  • Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage of inhibition of denaturation and determine the IC₅₀ value.

Pyridinone derivatives are known to act as inhibitors of various enzymes, particularly kinases.[12] Enzyme inhibition assays are essential for identifying the specific molecular targets of active compounds.[13][14] These assays are often target-specific and can be fluorescence, luminescence, or colorimetric-based.[15]

General Protocol Framework (e.g., Kinase Assay):

  • Assay Components: A typical assay includes the target kinase, a specific substrate (e.g., a peptide), ATP, and the test compound.

  • Reaction: The kinase phosphorylates the substrate using ATP. The test compound's ability to inhibit this process is measured.

  • Detection: The amount of phosphorylated product or the amount of ATP consumed is quantified. For example, a luminescence-based assay might measure the remaining ATP after the reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: IC₅₀ values are calculated to quantify the inhibitory potency of the derivatives.

Conclusion and Future Directions

The derivatization of the 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one scaffold provides a powerful strategy for the discovery of novel bioactive molecules. The protocols outlined in this guide offer a robust starting point for synthesizing a diverse chemical library and systematically evaluating its biological potential. By correlating the structural modifications of the PY-OH derivatives with their activity in antioxidant, anti-inflammatory, and enzyme inhibition assays, researchers can build a comprehensive SAR model. This model is the cornerstone of a rational drug design process, guiding the subsequent optimization of "hit" compounds into potent and selective "lead" candidates for further preclinical development.

References

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2025). ResearchGate.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Available at: [Link]

  • Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Available at: [Link]

  • Inhibitor Screening Kits. (n.d.). Biocompare. Available at: [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. (2025). Patsnap Synapse. Available at: [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central. Available at: [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers. Available at: [Link]

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). MDPI. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Available at: [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central. Available at: [Link]

  • AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). MDPI. Available at: [Link]

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. (n.d.). PubChem. Available at: [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PubMed Central. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed. Available at: [Link]

Sources

Application Note: Validation of a Reversed-Phase HPLC Method for the Quantification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the validation of an analytical method for the quantification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key intermediate in pharmaceutical synthesis. The described protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The validation parameters addressed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this compound.

Introduction

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a heterocyclic organic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[4][5] Its structure, featuring a pyridinone core with hydroxymethyl and dimethyl substitutions, makes it a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and safety of the final drug product.

Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7] It is a fundamental requirement for regulatory compliance in the pharmaceutical industry.[8][9] This application note details the validation of an RP-HPLC method, a widely used technique for the analysis of pharmaceutical compounds, including pyridine derivatives.[10][11][12][13][14]

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, purity ≥ 99.5%.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Glassware: Calibrated volumetric flasks and pipettes.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 15 minutes

Validation Protocol

The validation of the analytical method is performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[1][2][3][15] The following parameters will be assessed:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

System Suitability

Before initiating the validation experiments, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (e.g., 50 µg/mL) six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a solution of a placebo (all formulation components except the analyte).

  • Prepare a standard solution of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

  • Prepare a spiked sample by adding a known amount of the analyte to the placebo.

  • Inject the placebo, standard solution, and spiked sample into the HPLC system.

  • Additionally, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the method can separate the analyte from its degradation products.

Acceptance Criteria:

  • The placebo should not show any interfering peaks at the retention time of the analyte.

  • The peak for the analyte in the spiked sample should be pure and spectrally homogenous (if a PDA detector is used).

  • The method should be able to resolve the analyte peak from any degradation product peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 10 - 150 µg/mL).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each sample.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0%

  • RSD of recovery at each level: ≤ 2.0%

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Protocol (Repeatability):

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and RSD of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability (RSD): ≤ 2.0%

  • Intermediate Precision (Overall RSD): ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined as the concentration at which the signal-to-noise ratio is approximately 3:1.

  • LOQ is typically determined as the concentration at which the signal-to-noise ratio is approximately 10:1.

Acceptance Criteria:

  • The LOQ must be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Presentation

Table 1: Linearity Data
Concentration (µg/mL)Mean Peak AreaRSD (%)
10ValueValue
25ValueValue
50ValueValue
100ValueValue
150ValueValue
Value
Slope Value
Y-intercept Value
Table 2: Accuracy and Precision Data
Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=6)Recovery (%)RSD (%)
80%40ValueValueValue
100%50ValueValueValue
120%60ValueValueValue

Visualization

Diagram 1: Analytical Method Validation Workflow

ValidationWorkflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation & Reporting MethodDev Method Development Protocol Validation Protocol Definition MethodDev->Protocol SystemSuitability System Suitability Protocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity DataAnalysis Data Analysis Specificity->DataAnalysis Accuracy Accuracy Linearity->Accuracy Linearity->DataAnalysis Precision Precision Accuracy->Precision Accuracy->DataAnalysis LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->DataAnalysis Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->DataAnalysis Robustness->DataAnalysis AcceptanceCriteria Compare to Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Validation Report AcceptanceCriteria->ValidationReport

Caption: Workflow for the validation of the analytical method.

Conclusion

The described RP-HPLC method for the quantification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, when validated according to the outlined protocol, will be demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. Adherence to these validation principles ensures the generation of reliable and high-quality data in a pharmaceutical quality control setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA (PDF). [Link]

  • Quality Guidelines - ICH. [Link]

  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. [Link]

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol - PubChem. [Link]

  • 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine - ChemBK. [Link]

  • CAS No : 727375-13-5 | Product Name : 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridone core is a prevalent motif in a range of biologically active molecules.[1] The increasing demand for this intermediate necessitates a robust and scalable synthetic process suitable for pilot and manufacturing scales. This document provides a detailed guide for the multi-step, scale-up synthesis, focusing on process optimization, safety, and the rationale behind key procedural steps. The outlined synthesis is a composite of established chemical transformations for related pyridine derivatives, adapted for large-scale production.[2][3]

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a multi-step sequence starting from readily available commercial reagents. The core of this strategy involves the construction of a pyrone intermediate, followed by ammonolysis to form the pyridone ring, and subsequent functional group manipulations. This approach avoids the use of potentially carcinogenic nitropyridines or their N-oxides, which is a significant advantage in a large-scale manufacturing context.[3]

Diagram: Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Pyrone Formation cluster_1 Step 2: Pyridone Ring Formation cluster_2 Step 3: Reduction to Target Molecule A 1-Ethoxy-2-methylpent-1-en-3-one C 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone A->C NaOEt, EtOH B Diethyl Oxalate B->C D 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone C->D Ammonolysis (e.g., NH3 in EtOH) E 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one D->E Reduction (e.g., LiAlH4)

Caption: A three-step synthetic route to the target molecule.

Part 1: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone

This initial step involves a Claisen condensation reaction to form the pyrone ring structure. The choice of an ethoxy-activated starting material facilitates the reaction with diethyl oxalate.[3]

Experimental Protocol:
  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is rendered inert with nitrogen.

  • Reagent Preparation: A solution of sodium ethoxide in ethanol is prepared in the reactor. For a 10 L scale, this can be achieved by carefully adding sodium metal (e.g., 2.3 kg, 100 mol) to anhydrous ethanol (e.g., 8 L) under cooling.

  • Reaction: A mixture of 1-ethoxy-2-methylpent-1-en-3-one (e.g., 1.42 kg, 10 mol) and diethyl oxalate (e.g., 1.46 kg, 10 mol) is added dropwise to the refluxing sodium ethoxide solution over 2-3 hours.[3]

  • Monitoring: The reaction is monitored by HPLC until the starting materials are consumed (typically 1-2 hours after the addition is complete).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then carefully poured into a mixture of ice and water.

  • Extraction and Isolation: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone.[3]

Process Optimization and Rationale:
  • Solvent: Anhydrous ethanol is crucial to prevent the saponification of the ester groups.

  • Temperature Control: The initial preparation of sodium ethoxide is highly exothermic and requires efficient cooling. The subsequent condensation is run at reflux to ensure a sufficient reaction rate.

  • Reagent Addition: Slow, controlled addition of the reactants prevents temperature spikes and potential side reactions.

Part 2: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

This step involves the conversion of the pyrone to the corresponding pyridone via ammonolysis. This is a critical ring transformation step.

Experimental Protocol:
  • Reactor Setup: A high-pressure reactor (autoclave) is charged with the crude 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone from the previous step.

  • Reaction: Ethanol is added as a solvent, and the reactor is sealed. Liquid ammonia is then introduced into the reactor. The mixture is heated to a specified temperature (e.g., 100-120°C) and maintained for several hours.[3]

  • Monitoring: The reaction progress is monitored by taking samples (after cooling and depressurizing) and analyzing them by HPLC.

  • Work-up: Upon completion, the reactor is cooled, and the excess ammonia is safely vented. The solvent is removed under reduced pressure.

  • Isolation: The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove impurities, filtered, and dried to afford 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.

Alternative Ammonolysis (from Patent Literature):

An alternative, two-step procedure can be employed which may be more amenable to standard reactor setups.[2]

  • React the pyrone with benzylamine to form the N-benzyl pyridone.

  • Remove the benzyl group via hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the desired pyridone.[2] This method avoids the need for a high-pressure reactor but adds an extra synthetic step.

Part 3: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

The final step is the reduction of the ester group to a primary alcohol.

Experimental Protocol:
  • Reactor Setup: A dry, inerted, jacketed reactor is equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Reagent Preparation: A suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared in the reactor and cooled to 0°C.

  • Reaction: A solution of 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.[3]

  • Monitoring: The reaction is monitored by TLC or HPLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely destroying the excess hydride and precipitating the aluminum salts.

  • Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined filtrates are concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Safety Considerations for Scale-Up:
  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water. All equipment must be scrupulously dried, and the reaction must be run under a strictly inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme care and efficient cooling.

  • Hydrogenation: If the alternative ammonolysis route is used, handling hydrogen gas at scale requires specialized equipment and adherence to strict safety protocols to prevent explosions.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTypical Yield
11-Ethoxy-2-methylpent-1-en-3-oneSodium ethoxide, Diethyl oxalateEthanol60-70%[3]
22-Ethoxycarbonyl-3,5-dimethyl-4-pyroneAmmoniaEthanol~90%[3]
32-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridoneLithium aluminum hydrideTHF~50%[3]

Diagram: Key Reaction Mechanism - Pyridone Formation

Pyridone_Formation Pyrone Pyrone Intermediate Addition Nucleophilic Addition Pyrone->Addition 1 Ammonia NH₃ Ammonia->Addition RingOpening Ring Opening Addition->RingOpening 2 Intermediate Acyclic Intermediate RingOpening->Intermediate RingClosure Ring Closure (Cyclization) Intermediate->RingClosure 3 Pyridone Pyridone Product RingClosure->Pyridone

Caption: Mechanism of pyrone to pyridone conversion.

References

  • Botlik, B. B., et al. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Available at: [Link]

  • Synthesis of Pyridine. (2021). YouTube. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25953–25961. Available at: [Link]

  • Shutske, G. M., & Lai, J. T. (1997). U.S. Patent No. 5,616,713. U.S. Patent and Trademark Office.
  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. Available at: [Link]

  • Post Apple Scientific. (2024). Industrial Chemicals: How Pyridine Is Produced. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457–2469. Available at: [Link]

  • Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem. Available at: [Link]

  • ChemBK. (n.d.). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. Available at: [Link]

  • Shutske, G. M., et al. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. HETEROCYCLES, 45(1), 77. Available at: [Link]

  • Chang, L.-C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. Available at: [Link]

  • Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Proton Pump Inhibitors Utilizing a Key Pyridine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Core in Proton Pump Inhibitors

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease.[1] Their therapeutic action relies on the irreversible inhibition of the H+/K+ ATPase enzyme system—the proton pump—within gastric parietal cells.[2][3] The chemical architecture of prominent PPIs, such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, is a modular design featuring two key heterocyclic systems: a substituted benzimidazole core and a pyridine ring, linked by a methylsulfinyl bridge.

The specific pyridine intermediate, 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, and its derivatives are of paramount importance in the synthesis of these drugs. While the pyridin-4(1H)-one tautomer is the formal name, in practice, the 4-hydroxy group is typically protected as a methoxy ether (i.e., 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine) to enhance stability and prevent side reactions during synthesis.[4] This guide provides an in-depth exploration of the strategic use of this pyridine building block, detailing the underlying chemical principles and providing robust protocols for the synthesis of market-leading PPIs.

Part 1: The Core Synthetic Strategy

The assembly of a PPI molecule from its pyridine and benzimidazole precursors is a well-established, multi-step process that can be logically segmented into three critical phases: activation of the pyridine, coupling to the benzimidazole, and the final oxidation.

Phase I: Activation of the Pyridine Moiety

The journey from the stable hydroxymethyl intermediate to a reactive electrophile is the crucial first step. The hydroxyl group in 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine is a poor leaving group. Therefore, it must be converted into a more labile group, most commonly a halide. Chlorination using thionyl chloride (SOCl₂) is a widely adopted and efficient method, converting the alcohol into the highly reactive 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.[5][6] This hydrochloride salt is often used directly in the subsequent coupling reaction.[7]

The choice of chlorinating agent is critical. Thionyl chloride is effective and its byproducts (SO₂ and HCl) are gaseous, simplifying workup. Alternative reagents like triphosgene have also been reported, offering advantages in terms of milder conditions and potentially higher purity.[8]

Phase II: The Coupling Reaction - Forging the Thioether Linkage

This phase constitutes the key bond-forming event, where the two heterocyclic halves of the PPI are joined. The reaction is a classic nucleophilic substitution (SN2), where the sulfur atom of a 2-mercaptobenzimidazole derivative acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the activated pyridine ring.

To enhance the nucleophilicity of the mercaptan, the reaction is conducted in the presence of a base (e.g., sodium hydroxide, sodium methoxide).[6][9] The base deprotonates the thiol group, generating a more potent thiolate anion, which readily displaces the chloride leaving group to form the thioether intermediate. This intermediate is the direct precursor to the final active pharmaceutical ingredient (API).[7][10]

Phase III: Controlled Oxidation to the Active Sulfoxide

The final chemical transformation is the selective oxidation of the thioether sulfide to a sulfoxide. This step is arguably the most delicate in the entire synthesis. The resulting sulfinyl group is the chiral center of the molecule and is essential for the drug's mechanism of action.

It is imperative to use a mild oxidizing agent and carefully control reaction conditions (temperature, stoichiometry) to prevent over-oxidation to the corresponding sulfone, an inactive and undesirable byproduct.[10][11] Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite.[2][6][10]

Below is a general workflow diagram illustrating this three-phase strategy.

G cluster_0 Synthesis Workflow start 2-(Hydroxymethyl)-3,5-dimethyl- 4-methoxypyridine activation Phase I: Activation (Chlorination) start->activation e.g., SOCl₂ activated_pyridine 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine HCl activation->activated_pyridine coupling Phase II: Coupling (Thioether Formation) activated_pyridine->coupling benzimidazole Substituted 2-Mercaptobenzimidazole benzimidazole->coupling thioether Thioether Intermediate (e.g., Pyrmetazole) coupling->thioether Base (e.g., NaOH) oxidation Phase III: Oxidation (Sulfoxide Formation) thioether->oxidation Oxidant (e.g., m-CPBA) ppi Final PPI Product (e.g., Omeprazole) oxidation->ppi

Caption: General three-phase workflow for PPI synthesis.

Part 2: Detailed Synthesis Protocols

The following protocols are provided as representative examples for the synthesis of major PPIs. Researchers should adapt these procedures based on available laboratory equipment and safety infrastructure.

Protocol 1: Synthesis of Omeprazole

Omeprazole is synthesized by coupling 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole.[7][9]

Materials & Reagents:

ReagentM.W.QuantityMoles
2-(Hydroxymethyl)-3,5-dimethyl-4-methoxypyridine167.2125.1 g0.15
Thionyl Chloride (SOCl₂)118.9718.8 g0.158
Dichloromethane (DCM)84.93500 mL-
Hexane86.18250 mL-
5-Methoxy-2-mercaptobenzimidazole180.2317.8 g0.10
Sodium Hydroxide (NaOH)40.005.0 g0.13
Ethanol46.0750 mL-
Water18.02600 mL-
m-CPBA (~77%)172.57~25 g~0.11

Procedure:

Step 1: Activation - Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine HCl [5]

  • Dissolve 2-(hydroxymethyl)-3,5-dimethyl-4-methoxypyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL) in a round-bottom flask under an argon atmosphere.

  • Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the resulting solid residue in hexane (200 mL), and collect the solid by filtration. Wash the solid with fresh hexane (50 mL).

  • Dry the white solid in air to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (Yield: ~100%).

Step 2: Coupling - Synthesis of the Thioether Intermediate [7][9]

  • In a three-necked flask, dissolve sodium hydroxide (5.0 g, 0.13 mol) in ethanol (50 mL) and heat to 70-90°C until dissolved.

  • Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves completely.

  • Cool the mixture to below 10°C using an ice bath.

  • In a separate vessel, dissolve the 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride from Step 1 (approx. 0.09-0.10 mol) in water (100 mL).

  • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation, cool the mixture to 10°C and add 500 mL of water. Stir for 12 hours to precipitate the product.

  • Collect the white solid by suction filtration and dry to obtain 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole (Yield: ~96%).

Step 3: Oxidation - Synthesis of Omeprazole [2]

  • Dissolve the thioether intermediate from Step 2 in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent, maintaining the temperature below 5°C.

  • Monitor the reaction by TLC. Once the thioether is consumed, quench the reaction with a solution of sodium thiosulfate or sodium sulfite.

  • Wash the organic layer with aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield omeprazole.

Protocol 2: Synthesis of Lansoprazole

Lansoprazole synthesis follows a similar path but uses different precursors: 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 2-mercaptobenzimidazole.[6][12]

Precursors:

Pyridine MoietyBenzimidazole Moiety
2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine2-Mercaptobenzimidazole

Procedure:

  • Activation: The hydroxymethyl group of the pyridine precursor is chlorinated with thionyl chloride in refluxing chloroform to yield the corresponding chloromethyl derivative.[6]

  • Coupling: The activated chloromethylpyridine is then condensed with 2-mercaptobenzimidazole using sodium methoxide as the base in refluxing methanol. This forms the thioether intermediate, 2-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio)-1H-benzo[d]imidazole.[6][13]

  • Oxidation: The final oxidation of the thioether to lansoprazole is typically achieved using m-chloroperbenzoic acid in chloroform.[6][14]

Protocol 3: Synthesis of Pantoprazole

Pantoprazole is synthesized from 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercaptobenzimidazole.[10][11]

Precursors:

Pyridine MoietyBenzimidazole Moiety
2-Hydroxymethyl-3,4-dimethoxypyridine5-(Difluoromethoxy)-2-mercaptobenzimidazole

Procedure:

  • Activation: The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride can be achieved through a multi-step sequence starting from 3-hydroxy-2-methyl-4-pyrone.[15] The final step involves chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine with thionyl chloride.[15][16]

  • Coupling: The activated pyridine is condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole in the presence of a base to afford the thioether.[10][11]

  • Oxidation: The thioether is subsequently oxidized to pantoprazole, commonly using sodium hypochlorite, which is a cost-effective and commercially available reagent.[10]

Part 3: Mechanistic Insights and Critical Choices

A deep understanding of the reaction mechanisms allows for rational optimization and troubleshooting.

Mechanism of the Key Coupling Step

The formation of the thioether bridge is a cornerstone of PPI synthesis. The reaction proceeds via a well-understood SN2 mechanism. Key factors influencing the success of this step include the choice of base, solvent, and temperature. The base must be strong enough to deprotonate the thiol without causing unwanted side reactions. The solvent must solubilize both reactants, and temperature control is crucial to manage the reaction rate and minimize byproduct formation.

G cluster_0 SN2 Coupling Mechanism Benzimidazole-SH Benzimidazole-SH Thiolate Benzimidazole-S⁻ (Nucleophile) Benzimidazole-SH->Thiolate + OH⁻ Base Base (OH⁻) Water H₂O TransitionState [S···CH₂···Cl]⁻ Transition State Thiolate->TransitionState Attack Chloromethylpyridine Pyridine-CH₂-Cl (Electrophile) Chloromethylpyridine->TransitionState Thioether Pyridine-CH₂-S-Benzimidazole TransitionState->Thioether Bond Formation Chloride Cl⁻ TransitionState->Chloride Leaving Group Departs

Caption: SN2 mechanism for thioether formation.

Critical Choices in Synthesis

The selection of reagents and conditions at each stage has a profound impact on the overall yield, purity, and scalability of the process.

G cluster_1 Decision Points in PPI Synthesis cluster_activation Phase 1: Activation cluster_coupling Phase 2: Coupling cluster_oxidation Phase 3: Oxidation start Start: 2-(Hydroxymethyl)pyridine Derivative choice_act Choose Chlorinating Agent start->choice_act socl2 SOCl₂ (Common, Gaseous Byproducts) choice_act->socl2 Option A triphosgene Triphosgene (Milder Conditions) choice_act->triphosgene Option B choice_base Choose Base socl2->choice_base triphosgene->choice_base naoh NaOH (Aqueous/Alcoholic) choice_base->naoh Option A naome NaOMe (Anhydrous Methanol) choice_base->naome Option B choice_ox Choose Oxidant naoh->choice_ox naome->choice_ox mcpba m-CPBA (High Selectivity) choice_ox->mcpba Option A h2o2 H₂O₂ (Requires Catalyst) choice_ox->h2o2 Option B naclo NaOCl (Cost-Effective) choice_ox->naclo Option C end_node Final Purified PPI mcpba->end_node h2o2->end_node naclo->end_node

Caption: Critical decision points in the PPI synthetic route.

Conclusion

The 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one scaffold, typically employed as its 4-methoxy protected derivative, is a linchpin in the industrial synthesis of proton pump inhibitors. A thorough understanding of the three-phase synthetic strategy—activation, coupling, and oxidation—is essential for any researcher or drug development professional in this field. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful laboratory-scale synthesis of these vital therapeutic agents, emphasizing the causality behind experimental choices to ensure reproducible and high-purity outcomes.

References

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Available at: [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC - NIH. Available at: [Link]

  • Production of Lansoprazole. Chempedia - LookChem. Available at: [Link]

  • CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride. Google Patents.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.
  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. StackExchange. Available at: [Link]

  • Pantoprazoly Synthesis. Scribd. Available at: [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN J. Chem. Available at: [Link]

  • Synthesis scheme of pantoprazole Sodium. ResearchGate. Available at: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]

  • LANSOPRAZOLE. New Drug Approvals. Available at: [Link]

  • Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Justia Patents. Available at: [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]

  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. Google Patents.
  • Intermediates for the preparation of omeprazole. Google Patents.
  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal. Available at: [Link]

  • WO2007138468A2 - Processes for the preparation of lansoprazole. Google Patents.
  • 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. ChemBK. Available at: [Link]

  • The Chemically Elegant Proton Pump Inhibitors. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols: Functional Group Modification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-HMDP-2026-01

Abstract: This document provides a comprehensive technical guide for the selective functional group modification of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. Intended for researchers, medicinal chemists, and drug development professionals, these notes detail field-proven protocols for the targeted modification of the primary alcohol and the pyridinone nitrogen. Each protocol is supported by mechanistic insights, comparative data, and step-by-step instructions to ensure reproducibility and success in synthesizing novel derivatives for various research applications.

Introduction and Molecular Overview

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a versatile heterocyclic building block. Its structure features three key functional groups amenable to chemical modification: a primary hydroxymethyl group at the C2 position, a tautomerizable secondary amine within the pyridinone ring (N1), and a ketone at the C4 position. The dual functionality of the hydroxymethyl group and the pyridine nitrogen makes this scaffold particularly valuable for creating diverse molecular architectures, often serving as a precursor for active pharmaceutical ingredients (APIs).[1] This guide focuses on the selective and efficient modification of the primary alcohol and the ring nitrogen, which are the most common and synthetically useful transformations.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₁NO₂[2]

  • Molecular Weight: 153.18 g/mol [2]

  • Appearance: Typically an off-white or pale yellow solid.[3]

  • Key Reactive Sites:

    • C2-Hydroxymethyl (-CH₂OH): A primary alcohol, susceptible to oxidation, esterification, etherification, and halogenation.

    • N1-Amine (-NH-): A secondary amine within the pyridinone ring, capable of N-alkylation and N-acylation. Its nucleophilicity is influenced by the tautomeric equilibrium with its 4-hydroxy-pyridine form.

    • C4-Ketone (-C=O): Generally less reactive towards nucleophilic attack due to the conjugated, aromatic-like system of the pyridinone ring.

Protocols for Modifying the C2-Hydroxymethyl Group

The primary alcohol is often the most accessible site for initial modifications. Its transformation allows for the introduction of a wide range of functionalities.

Oxidation to Aldehyde or Carboxylic Acid

The choice of oxidant is critical to selectively form either the aldehyde (partial oxidation) or the carboxylic acid (full oxidation).

  • Rationale: Mild oxidants are required to stop the oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid. Stronger oxidants will drive the reaction to the more stable carboxylic acid.

ReagentTarget ProductTypical ConditionsNotes & Causality
PCC (Pyridinium chlorochromate)AldehydeCH₂Cl₂, Room TempMild oxidant. The pyridinium counterion helps to buffer the reaction and prevent over-oxidation.
DMP (Dess-Martin periodinane)AldehydeCH₂Cl₂, Room TempVery mild and selective. Operates under neutral conditions, preserving acid-sensitive groups. Stoichiometric use is required.
KMnO₄ or Jones Reagent Carboxylic AcidAcetone/H₂O, H₂SO₄ (Jones)Strong, non-selective oxidants. The reaction proceeds rapidly through the aldehyde intermediate to the carboxylic acid.
Halogen & Actinic Radiation Carboxylic AcidAqueous solution, heat, UV lightA method used for oxidizing methylpyridines to their corresponding carboxylic acids, adaptable for the hydroxymethyl group.[4]

Protocol 2.1.1: Selective Oxidation to 2-Formyl-3,5-dimethylpyridin-4(1H)-one using DMP

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Esterification of the Hydroxymethyl Group

Esterification is a straightforward method to introduce acyl groups, which can modify the compound's lipophilicity and biological activity.

  • Rationale: The reaction typically involves activating the carboxylic acid (as an acyl chloride or anhydride) or the alcohol. Base is used to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the alcohol, increasing its nucleophilicity.

Protocol 2.2.1: Synthesis of 2-(Acetoxymethyl)-3,5-dimethylpyridin-4(1H)-one

  • Preparation: Dissolve 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1.0 eq) in anhydrous pyridine or a mixture of DCM and a non-nucleophilic base like triethylamine (TEA, 1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine/TEA), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography.

A similar esterification procedure has been documented for a related pyrone intermediate, using sulfuric acid as a catalyst in ethanol.[5]

Protocols for Modifying the N1-Pyridinone Group

Modification at the ring nitrogen can significantly alter the electronic properties and steric profile of the molecule. Selective N-alkylation is often desired over O-alkylation of the tautomeric 4-hydroxy form.

N-Alkylation
  • Rationale: A strong base is required to deprotonate the pyridinone nitrogen, forming a nucleophilic anion. The choice of base and solvent can influence the N- vs. O-alkylation ratio. Anhydrous, polar aprotic solvents like DMF or THF are preferred. Using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base often favors N-alkylation.[6] Studies on similar 4-alkoxy-2-pyridones have shown that using potassium tert-butoxide with a catalyst like tetrabutylammonium iodide can achieve high selectivity for N-alkylation.[7]

Protocol 3.1.1: Synthesis of 1-Benzyl-2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a flame-dried flask under N₂, add a solution of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1.0 eq) in DMF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Reagent Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Visualization of Synthetic Pathways

General Modification Workflow

The following diagram illustrates the decision-making process for modifying the different functional groups on the core scaffold.

G cluster_start Starting Material cluster_mods Functional Group Modification cluster_products_OH C2-Modified Products cluster_products_NH N1-Modified Products start 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one mod_OH Modify C2-Hydroxymethyl start->mod_OH mod_NH Modify N1-Amine start->mod_NH prod_aldehyde Aldehyde mod_OH->prod_aldehyde Mild Oxidation (DMP, PCC) prod_acid Carboxylic Acid mod_OH->prod_acid Strong Oxidation (KMnO4) prod_ester Ester mod_OH->prod_ester Esterification (Acyl Halide) prod_N_alkyl N-Alkyl Derivative mod_NH->prod_N_alkyl N-Alkylation (Alkyl Halide, Base) prod_N_acyl N-Acyl Derivative mod_NH->prod_N_acyl N-Acylation (Acyl Halide, Base)

Caption: Workflow for selective functional group modification.

Reaction Pathway: Oxidation of Hydroxymethyl Group

This diagram details the specific pathway for the oxidation of the primary alcohol.

Oxidation_Pathway A 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one C Aldehyde Derivative A->C Mild Conditions (e.g., DMP) D Carboxylic Acid Derivative A->D Strong Conditions (e.g., KMnO4) B Oxidizing Agent B->D Strong Conditions (e.g., KMnO4) C->D Further Oxidation (Over-oxidation)

Caption: Oxidation pathways for the C2-hydroxymethyl group.

Characterization of Derivatives

Successful modification should be confirmed using standard analytical techniques. The following table provides expected shifts in spectroscopic data for key derivatives.

DerivativeMethodExpected Observation
Aldehyde ¹H NMRDisappearance of -CH₂OH protons (~4.5 ppm) and -OH proton. Appearance of a new aldehyde proton (-CHO) singlet at ~9-10 ppm.
IRAppearance of a strong C=O stretch for the aldehyde at ~1700 cm⁻¹.
Carboxylic Acid ¹H NMRDisappearance of -CH₂OH protons. Appearance of a broad -COOH proton signal >10 ppm.
IRAppearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch at ~1710 cm⁻¹.
Acetate Ester ¹H NMRDisappearance of the -OH proton. Appearance of a new singlet for the acetyl methyl group (-COCH₃) at ~2.1 ppm. The -CH₂- protons will shift downfield.
N-Benzyl ¹H NMRDisappearance of the N-H proton. Appearance of new aromatic protons (7.2-7.4 ppm) and a benzylic -CH₂- signal (~5.0-5.5 ppm).
MSIncrease in molecular weight corresponding to the addition of the new functional group (e.g., +90 for benzyl).

Safety and Handling

  • General: Handle 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its derivatives in a well-ventilated fume hood. The compound is classified as a skin, eye, and respiratory irritant.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • DMP and PCC: Are toxic and should be handled with extreme care.

    • Sodium Hydride (NaH): Is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.

    • Acyl Halides & Anhydrides: Are corrosive and lachrymatory. Handle only in a fume hood.

References

  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Comins, D. L., & Kuethe, J. T. (2008). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. Retrieved from [Link]

  • Lee, C. H., et al. (1997). Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine. Heterocycles, 45(1), 77.
  • Doğanç, I., & Göker, H. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). Oxidation of methyl-pyridines.
  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Byproduct Analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. Given its relevance as a pharmaceutical intermediate and a known impurity in active pharmaceutical ingredients like Esomeprazole, robust control over its synthesis and byproduct profile is critical.[1][2] This document provides in-depth troubleshooting advice, analytical protocols, and mechanistic explanations for common challenges encountered during its preparation.

Section 1: Frequently Asked Questions (FAQs) on Synthesis

Q1: What is a common and reliable synthetic route for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one?

A well-established pathway involves a multi-step sequence starting from acyclic precursors, proceeding through pyrone and pyridone intermediates.[3][4] This bottom-up approach offers good control over substituent placement on the pyridone ring. The general sequence involves the formation of a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone, which is then converted to the corresponding N-substituted or parent pyridone through ammonolysis. Subsequent functional group manipulations, such as reduction of the ester, yield the final hydroxymethyl product.

Below is a generalized workflow illustrating this common synthetic strategy.

G cluster_0 Core Synthesis Pathway Acyclic_Precursors Acyclic Starting Materials (e.g., 1-hydroxy-2-methylpent-1-en-3-one) Pyrone_Formation Acylation & Ring Closure (e.g., with diethyl oxalate) Acyclic_Precursors->Pyrone_Formation Step 1 Pyrone_Intermediate 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone Pyrone_Formation->Pyrone_Intermediate Yields Ammonolysis Ammonolysis (e.g., NH3 or BnNH2) Pyrone_Intermediate->Ammonolysis Step 2 Pyridone_Ester 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone Ammonolysis->Pyridone_Ester Yields Reduction Selective Reduction (e.g., LiAlH4) Pyridone_Ester->Reduction Step 3 Final_Product 2-(Hydroxymethyl)-3,5-dimethyl-4(1H)-one Reduction->Final_Product Yields

Caption: Generalized workflow for the synthesis of the target pyridinone.

Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format, focusing on the identification, formation mechanism, and prevention of common byproducts.

Q2: During the synthesis of the pyrone ester (2-ethoxycarbonyl-3,5-dimethyl-4-pyrone), my analysis shows a significant, more polar impurity. What is it and how can I avoid it?

Likely Cause & Identification: The most probable byproduct is the saponified carboxylic acid, 2-carboxy-3,5-dimethyl-4-pyrone.[4] This occurs when the ethyl ester is hydrolyzed. The presence of residual water in the reaction solvent (e.g., commercial ethanol) or basic conditions can facilitate this side reaction.[4] This impurity will have a shorter retention time on reversed-phase HPLC due to its increased polarity and will exhibit a mass difference of -28 Da compared to the desired ethyl ester product.

Mechanism of Formation: Saponification is a nucleophilic acyl substitution where a hydroxide ion (from water under basic conditions) attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the C-O bond and formation of a carboxylate and ethanol.

G Reactant Pyrone-COOEt Desired Product Product Product Reactant:ester->Product:acid Nucleophilic Attack & Hydrolysis Reagent H₂O / OH⁻ Residual Water Reagent->Reactant:ester

Caption: Formation of the saponification byproduct from the ester intermediate.

Preventative Measures:

  • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous ethanol and other solvents to minimize the water content.

  • Control pH: Avoid strongly basic conditions if possible, as they catalyze hydrolysis.

  • Esterification: If the carboxylic acid byproduct forms, it can often be converted back to the desired ester by refluxing the crude mixture in absolute ethanol with a catalytic amount of acid (e.g., H₂SO₄).[4]

Q3: My final product, 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, appears to be contaminated with an impurity that has a very similar mass. What could this be?

Likely Cause & Identification: This impurity is likely the tautomeric form, 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol .[1] Pyridin-4(1H)-ones exist in equilibrium with their 4-hydroxypyridine tautomers.[5] While they are isomers, they can sometimes be separated by chromatography or appear as distinct species in certain analytical methods. The equilibrium is solvent-dependent; polar solvents tend to favor the pyridone form, while non-polar solvents can favor the hydroxypyridine form.[5]

Table 1: Comparison of Target Compound and Key Byproducts

Compound NameMolecular FormulaMolecular WeightKey Distinguishing Features
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-oneC₈H₁₁NO₂153.18Target Product. Exhibits keto-enol tautomerism.[6]
2-Carboxy-3,5-dimethyl-4-pyroneC₈H₈O₄168.15Saponification byproduct from the pyrone ester intermediate.[4] Highly polar.
2-(Hydroxymethyl)-3,5-dimethylpyridin-4-olC₈H₁₁NO₂153.18Tautomer of the final product.[1] May have different chromatographic and spectroscopic properties.
2-Formyl-3,5-dimethylpyridin-4(1H)-oneC₈H₉NO₂151.16Potential byproduct from incomplete reduction of the precursor ester.

Mitigation and Control: Since this is an equilibrium, complete removal can be challenging. The key is to control the conditions of the final workup and purification steps to favor the desired tautomer consistently. It is often classified as a "related substance" and its level is controlled to meet product specifications.

Q4: After reducing the 2-alkoxycarbonyl group, I see signs of an aldehyde or an over-reduced product. How do I confirm and control this?

Likely Cause & Identification:

  • Incomplete Reduction: Using an insufficient amount of reducing agent (like LiAlH₄) or short reaction times can lead to the formation of the intermediate aldehyde, 2-formyl-3,5-dimethylpyridin-4(1H)-one . This byproduct will have a mass of 151.16 Da. Its presence can be confirmed by ¹H NMR spectroscopy, which would show a characteristic aldehyde proton signal around 9-10 ppm.

  • Over-reduction: While less common for the hydroxymethyl group itself, harsh reducing conditions could potentially affect other functional groups if present. A more likely scenario in related syntheses is the reduction of the pyridone carbonyl, which is a more complex and generally undesired transformation.

Preventative Measures:

  • Stoichiometry Control: Carefully control the molar equivalents of the reducing agent. A slight excess is often used to drive the reaction to completion, but large excesses should be avoided.

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C) to moderate the reactivity of the reducing agent and prevent side reactions.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress and ensure the complete disappearance of the starting ester and intermediate aldehyde before quenching the reaction.

Section 3: Analytical Protocols for Byproduct Identification

Protocol 1: HPLC-UV/MS Method for Reaction Monitoring and Impurity Profiling

This protocol provides a robust baseline for analyzing the reaction mixture and final product.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • UV Detection: Monitor at 220 nm and 280 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range 100-500 m/z.

  • Rationale: This method effectively separates polar byproducts (like the saponified acid) which elute early, from the main product and less polar impurities.[1] MS detection provides immediate mass information for tentative peak identification.

G cluster_workflow Analytical Workflow Sample Reaction Sample or Final Product HPLC Reversed-Phase HPLC (C18 Column) Sample->HPLC DAD DAD Detector (Purity & Quantification) HPLC->DAD MS Mass Spectrometer (Mass Identification) HPLC->MS Data_Analysis Data Analysis (Impurity Profile) DAD->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation (NMR, IR if needed) Data_Analysis->Structure_Elucidation Isolate Impurity

Caption: A typical analytical workflow for identifying and characterizing impurities.

Protocol 2: Structural Elucidation via NMR Spectroscopy

If an unknown byproduct is isolated or present in sufficient quantity, NMR spectroscopy is the definitive tool for structure elucidation.

  • ¹H NMR:

    • Target Compound: Expect signals for two distinct methyl groups, a methylene group (-CH₂OH) adjacent to the ring, an aromatic proton, and exchangeable OH and NH protons.

    • Saponification Byproduct: The ethoxy group signals (a quartet and a triplet) from the ester will be absent. A broad carboxylic acid proton may be visible.

    • Aldehyde Byproduct: A distinct singlet for the aldehyde proton (-CHO) will appear downfield (δ ≈ 9-10 ppm), and the methylene signal will be absent.

  • ¹³C NMR:

    • Provides confirmation by showing the presence or absence of key carbon signals, such as the ester carbonyl (δ ≈ 170 ppm), carboxylic acid carbonyl (δ ≈ 175-185 ppm), or aldehyde carbonyl (δ ≈ 190-200 ppm).

References

  • Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. Google Patents.

  • SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. HETEROCYCLES, Vol. 45, No. 1, 1997.

  • Side-Chain Reactions of Substituted Pyridines. Pearson Education.

  • 2-Pyridone - Wikipedia. Wikipedia.

  • 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol | CAS 727375-13-5. Veeprho.

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.

  • Synthesis of pyridinone with various reactions. ResearchGate.

  • 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. Pharmaffiliates.

  • Pyridine Method 1613. NIOSH - CDC.

  • Fluorimetric Analysis of Pyridine and Its Derivatives. Google Books.

  • Total synthesis of 5-hydroxyomeprazole. ResearchGate.

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem - NIH.

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. BLDpharm.

  • Pyridine Synthesis: Cliff Notes. Baran Lab - Scripps Research.

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.

Sources

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its analogs. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your yields.

Conceptual Overview: The Synthetic Landscape

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key intermediate in the production of various pharmaceuticals, including the gastric proton pump inhibitor Omeprazole, typically involves a multi-step process.[1][2] A common and effective strategy begins with the construction of a pyrone ring, followed by its conversion to the corresponding pyridone, and subsequent functional group manipulations to arrive at the target molecule.

A prevalent synthetic route starts from readily available precursors to form a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone. This intermediate is then subjected to ammonolysis to yield the 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone. The final key transformation is the reduction of the ester group to the desired hydroxymethyl functionality. Each of these steps presents unique challenges and opportunities for optimization.

Core Synthetic Strategy

A Starting Materials (e.g., 2-methyl-1-penten-3-one-1-ol) B Acylation & Ring Closure (e.g., with diethyl oxalate) A->B C 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone B->C D Ammonolysis (e.g., with benzylamine followed by hydrogenation) C->D E 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone D->E F Reduction (e.g., with LiAlH4/NaBH4) E->F G 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one F->G

Caption: General synthetic workflow for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions to improve your experimental outcomes.

FAQ 1: Low Yield in the Pyrone Formation Step

Question: I am experiencing a low yield during the acylation and ring-closure reaction to form 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone. What are the likely causes and how can I improve this?

Answer:

Low yields in this Claisen condensation-type reaction are often attributed to several factors, including incomplete reaction, side reactions, and the purity of starting materials.

Potential Causes & Solutions:

  • Purity of Starting Materials: Ensure your starting materials, such as 2-methyl-1-penten-3-one-1-ol and diethyl oxalate, are of high purity. The presence of water in solvents or reagents can lead to the saponification of the ester product.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide is commonly used. Ensure it is freshly prepared or properly stored to maintain its reactivity. Using a slight excess of the base can help drive the reaction to completion.

  • Reaction Temperature and Time: These reactions are often sensitive to temperature. Running the reaction at a controlled, low temperature can minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Work-up Procedure: During the work-up, acidification to precipitate the pyrone product must be done carefully. Over-acidification or localized high concentrations of acid can lead to degradation of the product.

ParameterRecommendationRationale
Solvent Anhydrous ethanolPrevents saponification of the ester.
Base Freshly prepared sodium ethoxideEnsures high reactivity and drives the reaction.
Temperature 0°C to room temperatureMinimizes side reactions.
Monitoring TLC or HPLCDetermines reaction completion and prevents over-running.
FAQ 2: Inefficient Ammonolysis of the Pyrone

Question: The conversion of 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone to the corresponding pyridone is sluggish and gives a mixture of products. How can I optimize this step?

Answer:

The ammonolysis step involves the ring-opening of the pyrone by an amine, followed by ring-closure to form the pyridone. The efficiency of this process can be influenced by the choice of amine, solvent, and the use of a catalyst.

Potential Causes & Solutions:

  • Choice of Amine: While direct ammonolysis with ammonia is possible, it can be slow and require high pressure.[2] A more controlled approach involves using a primary amine, such as benzylamine, followed by a debenzylation step.[1] This two-step process often leads to higher yields and a cleaner product.

  • Catalyst: The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), can facilitate the reaction.

  • Debenzylation Conditions: If using benzylamine, the subsequent debenzylation is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C). Ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient duration.

cluster_0 Ammonolysis Troubleshooting cluster_1 Potential Causes A Low Conversion D Weak Amine Nucleophile A->D E Suboptimal Reaction Conditions A->E B Side Product Formation B->E C Purification Issues F Incomplete Debenzylation C->F

Caption: Troubleshooting logic for the ammonolysis step.

FAQ 3: Difficulty in the Reduction of the Ester to the Alcohol

Question: I am struggling with the reduction of the 2-alkoxycarbonyl group to the 2-hydroxymethyl group. The reaction is either incomplete or I observe over-reduction. What are the best practices for this transformation?

Answer:

The reduction of the ester to the primary alcohol is a critical final step. The choice of reducing agent and careful control of reaction conditions are paramount to achieving a high yield without forming byproducts.

Potential Causes & Solutions:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, it can also reduce the pyridone ring if not used carefully. A milder reducing agent, such as sodium borohydride (NaBH₄) in combination with a Lewis acid or in a mixed solvent system like THF/MeOH, can offer better selectivity.[1]

  • Reaction Temperature: These reductions are typically exothermic. Maintaining a low temperature (e.g., 0°C) during the addition of the reducing agent is crucial to control the reaction rate and prevent over-reduction or other side reactions.

  • Stoichiometry of the Reducing Agent: Using a precise amount of the reducing agent is important. An excess can lead to unwanted side reactions, while an insufficient amount will result in an incomplete reaction. Titration of the LiAlH₄ solution before use is recommended to determine its exact molarity.

  • Quenching Procedure: The quenching of the reaction (e.g., with water or a solution of Rochelle's salt) must be performed slowly and at a low temperature to manage the exothermic reaction and prevent the formation of emulsions that can complicate the work-up.

Reducing AgentAdvantagesDisadvantagesRecommended Conditions
LiAlH₄ Highly reactive, fast reactionCan be unselective, requires anhydrous conditionsTHF, 0°C
NaBH₄/Lewis Acid Milder, more selectiveMay require longer reaction timesTHF, rt
Diisobutylaluminum hydride (DIBAL-H) Can be very selective at low temperaturesRequires strict temperature controlToluene or DCM, -78°C
FAQ 4: What are common side reactions and how can they be minimized?

Question: I've identified several impurities in my final product. What are the likely side reactions occurring during the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one?

Answer:

Side reactions can occur at various stages of the synthesis, leading to a complex mixture and a lower yield of the desired product. Understanding these potential pitfalls is key to minimizing their impact.

Common Side Reactions:

  • Over-reduction: As mentioned, stronger reducing agents can potentially reduce the pyridone ring system in addition to the ester.

  • N-Alkylation: During the pyrone-to-pyridone conversion, if an alkylamine is used, there is a possibility of N-alkylation of the resulting pyridone if alkylating agents are present.

  • Ring Opening/Degradation: Harsh acidic or basic conditions during work-up procedures can lead to the degradation of the pyrone or pyridone rings.

  • Oxidation: The hydroxymethyl group of the final product can be susceptible to oxidation, especially during purification or storage if exposed to air and light for extended periods.

Minimization Strategies:

  • Control of Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry of reagents is the most effective way to minimize side reactions.

  • Inert Atmosphere: For sensitive reactions, such as those involving strong reducing agents or organometallic reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and moisture.

  • Careful Work-up: Neutralizing the reaction mixture to a specific pH and avoiding prolonged exposure to harsh conditions during extraction and purification are crucial.

  • Proper Storage: Store the final product under an inert atmosphere, protected from light, to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone
  • To a solution of 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone in toluene, add benzylamine and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in acetic acid and add 10% Pd-C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC or HPLC).

  • Filter the catalyst through a pad of Celite and wash with acetic acid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.[1][2]

Protocol 2: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
  • Suspend 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the suspension.

  • Stir the mixture at 0°C and monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

References

  • U.S. Patent 5,616,713A: Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Heterocycles, Vol. 45, No. 1, 1997: SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Looker, J. H., Prokop, R. J., Serbousek, W. E., & Cliffton, M. D. (1978). Bromomaltol: structure and conversion to novel pyridone and pyridine derivatives. The Journal of Organic Chemistry, 43(19), 3778–3781. [Link]

  • Kontoghiorghes, G. J., & Efstathiou, A. (2020). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. Molecules, 25(18), 4293. [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Derivatization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support resource for the derivatization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth, field-proven insights to help you anticipate challenges, troubleshoot common issues, and optimize your synthetic strategies to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Q1: What are the primary reactive sites on 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one that I should be aware of during derivatization?

A1: The molecule possesses three primary reactive sites, each with distinct nucleophilic or electrophilic character. Understanding these is crucial for predicting reactivity and designing selective transformations.

  • Ring Nitrogen (N1): The nitrogen atom in the pyridinone ring is a primary site for reactions like N-alkylation.[1][2] Its nucleophilicity is influenced by the tautomeric equilibrium of the pyridinone system.

  • Carbonyl Oxygen (O4): This oxygen is part of an amide-like system and can also act as a nucleophile, leading to O-alkylation, a common competitive side reaction to N-alkylation.[3][4] The molecule exists in tautomeric equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms, which governs the reactivity of the N1 and O4 sites.[5]

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol at the C2 position is a versatile nucleophile. It can be readily acylated, etherified, or oxidized under various conditions.[6] Activation of this group, for example with methanesulfonyl chloride, can also lead to intramolecular reactions.[7]

G cluster_molecule Reactive Sites cluster_legend Key Sites mol N1 Ring Nitrogen (N1) (N-Alkylation) invis_N1 invis_N1 N1->invis_N1 O4 Carbonyl Oxygen (O4) (O-Alkylation) O4->invis_O4 OH Hydroxymethyl Group (-CH₂OH) (Acylation, Etherification, Oxidation) OH->invis_OH

Caption: Key reactive sites on the target molecule.

Q2: What is the most significant challenge when attempting to alkylate the pyridinone ring?

A2: The primary challenge is achieving regioselectivity between N-alkylation and O-alkylation.[4][8] Because 4-pyridones are ambident nucleophiles, they can react with electrophiles at either the ring nitrogen or the carbonyl oxygen.[3][4] The outcome of the reaction is highly dependent on experimental conditions, and failure to control these parameters will result in a difficult-to-separate mixture of N-alkyl and O-alkyl isomers.

Q3: Can the pyridine nitrogen be oxidized during derivatization reactions?

A3: Yes, the pyridine nitrogen can be oxidized to form a pyridine N-oxide, especially if oxidizing agents are present.[9] This is a common side reaction for tertiary amines and pyridine derivatives.[9] Care must be taken to exclude unintentional oxidants, and reactions should ideally be run under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive to oxidation.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides direct answers to specific experimental problems you may encounter.

Problem: My alkylation reaction yields a mixture of N- and O-alkylated products.

Causality & Solution: The ratio of N- vs. O-alkylation is a classic problem in pyridone chemistry and is dictated by the principles of hard and soft acid-base (HSAB) theory, as well as reaction kinetics vs. thermodynamic control. The product distribution is heavily influenced by the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[1][4]

  • N-Alkylation (Favored by Polar Solvents): In polar, protic, or aprotic solvents (e.g., DMF, water), the oxygen atom is strongly solvated, leaving the nitrogen atom as the more accessible nucleophilic site. This typically leads to the thermodynamically more stable N-alkylated product.[1] Using a milder base and a less reactive alkylating agent also tends to favor N-alkylation.

  • O-Alkylation (Favored by Nonpolar Solvents): In nonpolar solvents (e.g., toluene, THF), the oxygen anion forms a tighter ion pair with the counter-cation, making it more reactive. This often leads to the kinetically favored O-alkylated product.[1] Bulky alkylating agents can also favor O-alkylation due to steric hindrance at the nitrogen atom.

Data Summary: Conditions for Selective Alkylation

ParameterFavors N-AlkylationFavors O-AlkylationRationale
Solvent Polar (e.g., DMF, Water, DMSO)Nonpolar (e.g., Toluene, Dioxane)Polar solvents solvate the oxygen atom, exposing the nitrogen.[1]
Base/Counter-ion Weaker bases (e.g., K₂CO₃, CsF)Stronger bases (e.g., NaH, Ag₂O)Stronger bases create a harder oxygen anion. Silver salts often favor O-alkylation.[4]
Alkylating Agent Primary halides (e.g., Benzyl bromide)Bulky/Hard electrophiles (e.g., secondary iodides, tosylates)Steric hindrance around the nitrogen favors attack at the more accessible oxygen.[1][4]
Temperature Higher TemperatureLower TemperatureOften favors the thermodynamic (N-alkyl) product over the kinetic (O-alkyl) product.

Experimental Protocol: Selective N-Alkylation in Water This protocol is adapted from a mild, regioselective method developed for 2-pyridones.[2][4]

  • Setup: To a round-bottom flask, add 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1 eq.), your alkyl halide (1.2 eq.), and K₂CO₃ (2 eq.).

  • Solvent: Add deionized water containing 2% w/w Tween 20 to create a micellar system for improved solubility.[4]

  • Reaction: Stir the mixture vigorously at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem: I'm observing unwanted reactions at the hydroxymethyl group, such as oxidation or esterification.

Causality & Solution: The primary alcohol of the hydroxymethyl group is nucleophilic and susceptible to a range of transformations. If your reaction conditions involve acylating agents, strong acids, or oxidants intended for another part of the molecule, this group will likely react. The most robust solution is to employ a protecting group strategy.[10] A protecting group masks the hydroxyl function, rendering it inert to the desired reaction conditions. It can then be cleanly removed in a subsequent step.

Data Summary: Common Protecting Groups for Alcohols

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Features
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., AcOH/H₂O)Very common, stable to a wide range of conditions, but sensitive to strong acid and fluoride ions.
Methoxymethyl Ether MOMMOM-Cl, DIPEA, CH₂Cl₂Acidic hydrolysis (e.g., HCl in THF/H₂O)Stable to bases, nucleophiles, and mild reducing agents.[11]
Benzyl Ether BnBnBr, NaH, THFCatalytic Hydrogenation (H₂, Pd/C)Very stable to acidic and basic conditions. Not suitable if other reducible groups are present.[10]

Workflow: Derivatization Using a Protecting Group Strategy

Caption: A robust workflow for selective derivatization.

Experimental Protocol: Protection as a TBDMS Ether

  • Setup: Dissolve 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (1 eq.) in anhydrous DMF under an inert atmosphere (N₂).

  • Reagents: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the resulting silyl ether by flash column chromatography. This protected intermediate is now ready for subsequent derivatization at the N1 or O4 position.

References

  • N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Korea Science. [Link]

  • The alkylation of 4-pyridone. Youngstown State University Digital Maag. [Link]

  • Hao, X., et al. (2021). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Baran, P. S. Protecting Groups. Scripps Research. [Link]

  • Scheme of the derivatization – PMME protocol. ResearchGate. [Link]

  • 2-Pyridone. Grokipedia. [Link]

  • Studzińska, R., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Kaliappan, K. P. Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem. [Link]

  • Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]

  • Pyridine. Wikipedia. [Link]

  • 1-Hydroxy-2-pyridone. CAS Common Chemistry. [Link]

  • da S. G. G. de L. Filho, J., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

  • Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines. ResearchGate. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Schoutsen, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. [Link]

  • 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. PubChem. [Link]

  • Kartaeva, Z. K., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules. [Link]

  • 1,5-dimethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one. PubChem. [Link]

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for the Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a key intermediate in pharmaceutical development. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of pyridinone synthesis.

I. Understanding the Reaction Landscape

The synthesis of pyridinone derivatives is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of therapeutics.[1][2] The target molecule, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, is often prepared through a multi-step sequence that can include condensation, cyclization, and reduction reactions.[3][4] Optimizing reaction time and temperature is critical to maximizing yield and purity by controlling the kinetics of the desired reaction while minimizing side-product formation.

Below is a generalized workflow for troubleshooting common issues in the synthesis of pyridinone derivatives.

G cluster_start Initiation cluster_outcome Outcome start Low Yield or Impure Product Observed reagents Check Reagent Purity & Stoichiometry start->reagents reagents_ok Reagents OK reagents->reagents_ok conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Correct conditions->conditions_ok workup Evaluate Work-up & Purification procedure_ok Procedure Optimized workup->procedure_ok reagents_ok->conditions Reagents Pure/ Stoichiometry Correct further_consult Consult Literature or Support reagents_ok->further_consult Impure Reagents/ Incorrect Stoichiometry conditions_ok->workup Conditions Optimal side_reactions Investigate Potential Side Reactions conditions_ok->side_reactions Suboptimal Conditions procedure_ok->further_consult yield_improved Yield Improved procedure_ok->yield_improved No Product Loss side_reactions_minimized Side Reactions Minimized side_reactions->side_reactions_minimized side_reactions_minimized->yield_improved

Caption: Troubleshooting workflow for low yield in pyridinone synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Reaction Yield

Q1: My reaction yield is significantly lower than expected. What are the primary factors related to time and temperature that could be causing this?

A1: Low yields are a frequent challenge and often point to suboptimal reaction kinetics or competing side reactions.[5][6] Here’s how temperature and time play a crucial role:

  • Incomplete Reaction: The reaction may not have reached completion. Insufficient reaction time or a temperature that is too low can lead to a significant amount of unreacted starting material.

  • Product Degradation: Conversely, excessive reaction time or high temperatures can lead to the degradation of your desired product, especially if it is thermally sensitive.

  • Side Product Formation: Temperature can significantly influence the selectivity of a reaction. An inappropriate temperature may favor the kinetics of side reactions, consuming starting materials and reducing the yield of the target molecule.[6]

Troubleshooting Steps:

  • Reaction Monitoring: The first and most critical step is to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] This will tell you if the reaction is sluggish, complete, or if side products are forming.

  • Temperature Optimization Study: If the reaction is slow, a systematic increase in temperature in small increments (e.g., 10 °C) can be beneficial. Conversely, if significant side product formation is observed, lowering the temperature may improve selectivity.[6]

  • Time Course Study: Run the reaction and take aliquots at different time points to determine the optimal reaction time. This helps to identify when the maximum yield is achieved before product degradation or the formation of secondary byproducts becomes significant.

ParameterLow TemperatureOptimal TemperatureHigh Temperature
Reaction Rate Slow, may lead to incomplete reaction.Efficient conversion to product.Very fast, but may lead to side reactions.
Selectivity Generally higher, but may be too slow to be practical.Good balance between rate and selectivity.Lower, increased likelihood of side products.
Product Stability Generally stable.May be stable depending on the compound.Risk of product degradation.

Caption: Impact of Temperature on Reaction Parameters.

Issue 2: Formation of Impurities

Q2: I'm observing significant impurity peaks in my analytical data. How can I adjust the reaction time and temperature to minimize these?

A2: The formation of impurities is often a direct consequence of the reaction conditions. Here are some common impurities and how to address them through temperature and time optimization:

  • Over-oxidation/Reduction Products: In steps involving oxidation or reduction, prolonged reaction times or excessive temperatures can lead to the formation of undesired oxidation states.

  • Polymerization/Decomposition Products: Some intermediates or the final product might be unstable at higher temperatures, leading to polymerization or decomposition.

  • Isomers or Regioisomers: Temperature can influence the regioselectivity of certain reactions. An incorrect temperature might lead to the formation of undesired isomers.

Troubleshooting Steps:

  • Identify the Impurity: If possible, characterize the major impurities. Understanding their structure can provide clues about the side reactions occurring.

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Therefore, lowering the temperature can disproportionately slow down the side reactions, improving the purity of your product.[6]

  • Reduce the Reaction Time: As soon as the formation of the desired product plateaus (as determined by reaction monitoring), quench the reaction to prevent the formation of subsequent impurities.

G cluster_input Input cluster_process Reaction Conditions cluster_output Output start Starting Materials desired_path Desired Reaction Pathway (Optimal Temperature & Time) start->desired_path side_path_high_temp Side Reaction 1 (Favored at High Temperature) start->side_path_high_temp side_path_long_time Side Reaction 2 (Favored by Long Reaction Time) start->side_path_long_time product Desired Product desired_path->product impurity1 Impurity A side_path_high_temp->impurity1 impurity2 Impurity B side_path_long_time->impurity2

Caption: Impact of temperature and time on reaction pathways.

III. Experimental Protocols

Protocol 1: General Procedure for a Time-Course Study

This protocol outlines a general method for determining the optimal reaction time.

  • Set up the reaction as per your standard protocol in a vessel that allows for easy sampling.

  • Once the reaction is initiated (e.g., by adding the final reagent or reaching the target temperature), start a timer.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling or by adding a quenching agent.

  • Analyze each aliquot by a suitable method (TLC, HPLC, or NMR) to determine the relative amounts of starting material, product, and any major byproducts.

  • Plot the concentration of the product versus time to identify the point at which the product concentration is maximized.

Protocol 2: Systematic Temperature Optimization

This protocol provides a framework for identifying the optimal reaction temperature.

  • Set up several identical reactions in parallel.

  • Run each reaction at a different, controlled temperature (e.g., 40°C, 50°C, 60°C, 70°C).

  • Allow the reactions to proceed for a fixed amount of time, determined from your time-course study or literature precedent.

  • After the specified time, quench all reactions simultaneously.

  • Analyze the product mixture from each reaction to determine the yield and purity.

  • The optimal temperature is the one that provides the best balance of high yield and high purity.

IV. Concluding Remarks

The optimization of reaction time and temperature is an empirical process that requires careful and systematic investigation. By diligently monitoring your reactions and making incremental adjustments to these critical parameters, you can significantly improve the outcome of your synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This guide provides a foundational framework for troubleshooting and optimization, empowering you to make informed decisions in your research and development endeavors.

V. References

  • BenchChem. (2025). One-Pot Synthesis of Pyridinone Derivatives: Application Notes and Protocols for Researchers. BenchChem.

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1986. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. ResearchGate.

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue 1), 12-19.

  • ChemRxiv. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.

  • Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. Google Patents.

  • Suresh Kumar Reddy, K., et al. (2011). Process optimization of vapor phase pyridine synthesis using response surface methodology. ResearchGate.

  • HETEROCYCLES. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-. HETEROCYCLES, 45(1), 77-84.

  • ResearchGate. (n.d.). Optimal reaction conditions for pyridine synthesis in riser reactor. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives. BenchChem.

  • PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Royal Society of Chemistry.

  • Quick Company. (2006). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.

  • Unknown. (n.d.). Pyridines.

  • Wikipedia. (n.d.). Pyridine. Wikipedia.

  • BLDpharm. (n.d.). 220757-73-3|2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. BLDpharm.

  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Institutes of Health.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal.

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of α-methylserine derivatives. BenchChem.

  • BenchChem. (2025). Troubleshooting low yield in O-(3-quinolyl)methylhydroxylamine reactions. BenchChem.

  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin. BenchChem.

  • Organic Chemistry Portal. (n.d.). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal.

  • Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.

  • PubMed Central. (2016). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 4, 38.

  • PubMed. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668.

Sources

Technical Support Center: Crystallization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers and drug development professionals working with 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This pyridinone derivative, while crucial in various synthetic pathways, can present significant crystallization challenges. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and develop a robust, repeatable crystallization protocol.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's essential to understand the inherent properties of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. Its structure dictates its behavior in solution.

The molecule possesses a polar pyridinone core, a hydroxyl group (-OH), and a secondary amine within the ring, making it an excellent candidate for hydrogen bonding (both as a donor and acceptor).[1] This high polarity suggests solubility in polar solvents. The presence of ionizable groups means its solubility will be highly dependent on the pH of the solution.[2][3]

PropertyValueSource
Molecular Formula C₈H₁₁NO₂PubChem[1]
Molecular Weight 153.18 g/mol PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Predicted pKa ~13.27 (acidic), ~3.5 (basic)ChemBK[4]
Appearance Off-white to white solidChemBK[4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What's wrong?

A: This is a classic case of failure to achieve supersaturation upon cooling, or an unusually high barrier to nucleation.

  • Causality: The most likely reason is that you have used too much solvent.[5] The concentration of the compound at the cooler temperature is still below its saturation point. Less commonly, the solution may be supersaturated but requires a significant activation energy for the first crystal nuclei to form.[6]

  • Solutions:

    • Concentrate the Solution: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[5]

    • Induce Nucleation (Seeding): If you have a pure crystal of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, add a tiny speck ("seed crystal") to the cooled solution. This provides a pre-formed template for crystal growth, bypassing the initial nucleation energy barrier.[7][8]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.[5]

    • Drastic Cooling: If slow cooling fails, try placing the solution in an ice bath. Be aware that this rapid cooling can sometimes lead to smaller crystals or the inclusion of impurities.[7]

Q: Instead of well-defined crystals, I'm getting an oily layer or a fine, amorphous powder. Why is this happening?

A: This phenomenon, known as "oiling out" or "crashing," occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.

  • Causality: When a hot, saturated solution is cooled too rapidly, molecules lose solubility faster than they can arrange themselves into an ordered crystal lattice.[9] This results in a liquid-liquid phase separation (oiling out) or the rapid precipitation of an amorphous solid. This is particularly common if the solution is highly concentrated.[5]

  • Solutions:

    • Reheat and Dilute: Reheat the mixture until the oil or amorphous solid redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the concentration.[5]

    • Ensure Slow Cooling: This is the most critical step. Insulate the flask by placing it on a cork ring or folded paper towels and covering it with a watch glass. Let it cool to room temperature undisturbed over several hours before considering an ice bath.[10] Slow cooling is paramount for growing large, pure crystals.[10]

    • Change Solvent System: If the problem persists, the boiling point of your solvent may be too high, or the solubility curve is too steep. Consider a lower-boiling point solvent or a solvent mixture that provides a more gradual change in solubility with temperature.

Q: I successfully obtained crystals, but my yield is very low (<50%). How can I improve this?

A: Low yield is typically a consequence of the compound having significant solubility in the cold solvent or procedural losses.

  • Causality: The primary cause is using an excessive amount of solvent, which keeps a large portion of your compound dissolved in the mother liquor even after cooling.[5] Other causes include incomplete precipitation or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.[11]

    • Optimize the Cooling Process: Ensure the final cooling stage is done in an ice-water bath for at least 30-60 minutes to maximize precipitation from the cold solvent.

    • Recover a Second Crop: The mother liquor (the filtrate after you collect your crystals) is saturated with your compound. You can often recover more product by concentrating the mother liquor (e.g., reducing the volume by half through boiling) and re-cooling to obtain a "second crop" of crystals.[5] Note that this second crop may be less pure than the first.

    • Check Solvent Choice: Your chosen solvent might be too good. An ideal recrystallization solvent shows a large difference in solubility between hot and cold temperatures. If the compound is still quite soluble when cold, significant losses are inevitable. Re-evaluate your solvent using the screening protocol below.

Q: My final crystals are discolored (e.g., yellow or brown). How do I remove these impurities?

A: Discoloration indicates the presence of chemical impurities, which can inhibit proper crystal growth and compromise purity. [12]

  • Causality: These are often highly colored, polar byproducts from the synthesis that get trapped in the crystal lattice or adsorbed onto the crystal surface.[13]

  • Solutions:

    • Activated Charcoal Treatment: After dissolving the impure solid in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). The charcoal has a high surface area that adsorbs colored impurities.[7] Keep the solution hot for a few minutes.

    • Hot Filtration: You must filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.[11] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

    • Thorough Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold fresh solvent. This removes residual mother liquor containing dissolved impurities from the crystal surfaces.[13] Do not use too much wash solvent, or you will dissolve your product.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent system for crystallization.

  • Preparation: Place approximately 20-30 mg of your crude 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) dropwise at room temperature, vortexing after each drop. A good candidate solvent will not dissolve the compound well at room temperature.

  • Solvent Addition (Hot): Take the tubes that showed poor cold solubility and heat them in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves. A good candidate solvent will dissolve the compound completely when hot.

  • Cooling and Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Selection: The best solvent is one that shows a large disparity in solubility—poor when cold, excellent when hot—and produces a high yield of crystalline solid upon cooling.

Protocol 2: Optimized Recrystallization Procedure

This procedure is designed to be a self-validating system for achieving high purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions until the flask contains just enough to cover the solid. Heat the slurry to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality Check: A clear solution indicates full dissolution; any remaining solids at this stage are likely insoluble impurities.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small amount of activated charcoal. Return to the heat and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): To remove charcoal or insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality Check: Pre-heating the apparatus prevents premature crystallization, which would lower the yield.[5]

  • Controlled Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality Check: Slow cooling is essential for the formation of large, well-ordered crystals and minimizes impurity inclusion.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Crystal Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass to air dry completely. The purity can be verified by melting point determination.[7]

Visual Guides & Diagrams

Troubleshooting Decision Tree

Troubleshooting start Start: Hot Saturated Solution cool Allow Slow Cooling start->cool observe Observe Outcome cool->observe no_xtal No Crystals Form observe->no_xtal Nothing happens oil_out Oiling Out / Amorphous Solid observe->oil_out Oil / Powder forms crystals Crystals Formed observe->crystals Solid forms sol_conc Solution too dilute. Concentrate by boiling off solvent. no_xtal->sol_conc sol_seed Induce Nucleation: - Add seed crystal - Scratch flask no_xtal->sol_seed sol_oil Cooling too rapid / Too concentrated. Reheat, add more solvent, cool slower. oil_out->sol_oil check_yield Check Yield & Purity crystals->check_yield sol_conc->cool sol_seed->cool sol_oil->cool success Success: High Yield & Purity check_yield->success Good low_yield Low Yield check_yield->low_yield Poor Yield impure Impure / Discolored check_yield->impure Poor Purity sol_yield Too much solvent used. Use less solvent / Recover 2nd crop. low_yield->sol_yield sol_impure Impurities present. Use charcoal / Hot filtration / Re-crystallize. impure->sol_impure Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting dissolve 1. Dissolve in MINIMUM Hot Solvent charcoal 2. Add Charcoal (If needed) dissolve->charcoal hot_filter 3. Hot Filtration (If needed) charcoal->hot_filter cool_slow 4. Slow Cooling to Room Temp hot_filter->cool_slow cool_ice 5. Ice Bath Cooling cool_slow->cool_ice vac_filter 6. Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry

Caption: Workflow for an optimized recrystallization protocol.

Frequently Asked Questions (FAQs)

  • Q1: How critical is pH control for crystallizing this compound?

    • A: It is extremely critical. As a pyridinone derivative with both acidic and basic character, the molecule's net charge and solubility are highly dependent on pH. [2][14]Crystallization will be most effective near its isoelectric point, where solubility is at a minimum. [3]If you are working in an aqueous or protic solvent system, buffering the solution or adjusting the pH with dilute acid/base can dramatically impact your yield and crystal quality.

  • Q2: What is "seeding" and when should I use it?

    • A: Seeding is the introduction of a pure crystal of the target compound into a supersaturated solution. [7][8]It provides a template that directs crystallization, helping to overcome the kinetic barrier for nucleation. You should use it when a cooled solution fails to produce crystals on its own, or to control polymorphism by encouraging the growth of a specific, desired crystal form.

  • Q3: Can I use a solvent mixture? How do I determine the right ratio?

    • A: Yes, binary solvent systems are very powerful. They are typically composed of a "soluble" solvent in which the compound is very soluble, and an "anti-solvent" in which it is poorly soluble. The ideal ratio is found empirically: dissolve the compound in a minimal amount of the hot "soluble" solvent, then add the "anti-solvent" dropwise at temperature until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the "soluble" solvent to clarify, then cool slowly.

References

  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • US Patent 5616713A. (1997). Google Patents. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri–St. Louis. [Link]

  • Recrystallization. (n.d.). University of California, Davis. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). National Institutes of Health. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Institutes of Health. [Link]

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. (n.d.). PubChem, National Institutes of Health. [Link]

  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua Dryer. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020). MDPI. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). National Institutes of Health. [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (2004). MIT. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • CA2348021A1 - Crystallization processes for the formation of stable crystals of aspartame derivative. (2000).
  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]

  • 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. (2024). ChemBK. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. As a pyridinone derivative, this compound possesses distinct chemical properties that require a nuanced approach to chromatographic method development. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve optimal peak symmetry and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one consistently tailing in my reversed-phase HPLC method?

A1: Peak tailing for this specific analyte is almost always due to its molecular structure, which facilitates unwanted secondary interactions with the stationary phase.[1] There are two primary causes:

  • Basic Nature: The pyridinone ring contains a basic nitrogen atom. At mid-range pH values, this nitrogen can become protonated, leading to strong ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based columns.[2]

  • Metal Chelation: The hydroxypyridinone moiety is a known and effective metal chelator.[3][4][5] If your silica stationary phase has trace metal impurities (like iron or aluminum), the analyte can chelate with these metals, creating a strong, secondary retention mechanism that results in significant peak tailing.[6][7]

Q2: What is the most immediate and effective step I can take to reduce peak tailing for this compound?

A2: The most impactful initial step is to adjust the mobile phase pH. Lowering the pH to a value between 2.5 and 3.0 is highly effective.[7] At this low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge and minimizing the strong ionic interactions with your basic analyte.[1][8] A simple way to achieve this is by adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase.[9]

Q3: I've adjusted the pH, but some tailing persists. Could my HPLC column be the issue?

A3: Absolutely. The column is a critical factor. If you are using an older column, particularly one packed with "Type A" silica, it likely has a higher concentration of acidic silanols and metal impurities, which exacerbates peak tailing for basic and chelating compounds.[10][11] For best results, you should use a modern, high-purity "Type B" silica column that is fully end-capped.[2][12] These columns are manufactured to have minimal metal content and fewer accessible silanol groups, providing a much more inert surface for analysis.[7][10]

Q4: Are there any mobile phase additives, other than acid, that can help improve my peak shape?

A4: Yes. If low pH and a high-purity column are not sufficient, you can consider other additives:

  • Competing Bases: For methods where you cannot use a low pH, a small concentration (e.g., 5-25 mM) of a competing base like triethylamine (TEA) can be added.[8][12] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from your analyte.[11][13] Note that TEA is not MS-friendly and can shorten column lifetime.[8]

  • Chelating Agents: If metal chelation is the primary suspected cause of tailing, adding a weak chelating agent like a low concentration of EDTA to the mobile phase can be effective. This will bind to any active metal sites in the HPLC system or column, preventing your analyte from interacting with them.

In-Depth Troubleshooting Guides
Guide 1: Understanding the Root Cause: Analyte-Stationary Phase Interactions

Successful troubleshooting begins with understanding the underlying chemistry. The peak tailing you observe is a direct result of secondary retention mechanisms competing with the desired primary (hydrophobic) retention.

  • Silanol Interaction: Silica-based stationary phases have residual silanol groups (Si-OH). The most problematic are the highly acidic "lone" silanols.[6][14] At a mobile phase pH above 4, these groups begin to deprotonate to Si-O⁻, creating strong cation-exchange sites that attract the protonated basic nitrogen of your pyridinone analyte.[11][14]

  • Metal Chelation: Trace metals within the silica matrix can act as Lewis acids, creating highly active sites.[7] The 4-hydroxy and adjacent keto group on your analyte form a bidentate ligand that readily chelates these metals, leading to delayed elution and severe tailing.[6]

The diagram below illustrates these problematic interactions at the stationary phase surface.

cluster_0 Silica Surface cluster_1 Desired Interaction cluster_2 Problematic Secondary Interactions Silica Si C18 C18 Chains Silanol Acidic Silanol (Si-O⁻) Metal Metal Impurity (e.g., Fe³⁺) Analyte1 Analyte (Hydrophobic Part) Analyte1->C18 Hydrophobic Interaction (Good Peak Shape) Analyte2 Analyte (Basic N⁺) Analyte2->Silanol Ionic Interaction (Tailing) Analyte3 Analyte (Chelating Site) Analyte3->Metal Chelation (Severe Tailing)

Caption: Primary vs. Secondary Interactions on a C18 Column.

Guide 2: A Systematic Workflow for Troubleshooting Peak Tailing

Approach the problem methodically. Changing one variable at a time is critical to identifying the solution. Follow this workflow to diagnose and resolve the issue efficiently.

G start Start: Peak Tailing Observed step1 Step 1: Mobile Phase pH Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) start->step1 q1 Is peak shape acceptable (Tailing Factor < 1.5)? step1->q1 step2 Step 2: Column Evaluation Switch to a high-purity, end-capped Type B silica column q1->step2 No end_success Success: Method Optimized q1->end_success Yes q2 Is peak shape acceptable? step2->q2 step3 Step 3: Additives Consider a competing base (TEA) or a chelating agent (EDTA) q2->step3 No q2->end_success Yes q3 Is peak shape acceptable? step3->q3 step4 Step 4: Alternative Phases Explore non-silica (polymeric) or hybrid stationary phases q3->step4 No q3->end_success Yes end_consult Consult Further: Review sample prep and system effects step4->end_consult

Caption: Systematic workflow for troubleshooting peak tailing.

Guide 3: Detailed Experimental Protocols

Objective: To suppress silanol interactions and mitigate metal chelation by modifying the mobile phase.

Methodology:

  • Establish a Baseline: Run your current method and record the USP tailing factor for the analyte peak.

  • Acidification: Prepare a new aqueous mobile phase containing 0.1% (v/v) formic acid. Ensure the final pH is ≤ 3.0. Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Analyze the peak shape. For most basic compounds, this step provides the most significant improvement.[1][7]

  • Buffer Strength Adjustment (If Needed): If tailing is still present, increasing the ionic strength of the mobile phase can help. Increase the buffer concentration (e.g., ammonium formate) from 10 mM to 25-50 mM.[7][12] This helps to further mask residual silanol activity.

  • Chelator Addition (Advanced): If metal chelation is strongly suspected, prepare a mobile phase with a very low concentration of EDTA (e.g., 0.1 mM). This should only be done after confirming that the issue is not pH-related, as EDTA can alter selectivity.

Mobile Phase Additive Mechanism of Action Typical Concentration Pros & Cons
Formic Acid / TFA Protonates silanol groups, neutralizing their charge.[2]0.05 - 0.1% (v/v)Pro: Highly effective, MS-compatible. Con: TFA can be a strong ion-pairing agent and difficult to remove from the column.
Phosphate Buffer Controls pH and masks silanols through increased ionic strength.[8]10 - 50 mMPro: Excellent buffering capacity. Con: Not MS-compatible, can precipitate in high organic concentrations.
Triethylamine (TEA) Acts as a competing base, blocking active silanol sites.[11][13]5 - 25 mM (0.1%)Pro: Very effective at masking silanols. Con: Not MS-compatible, can shorten column life, strong baseline effects.
EDTA Chelates trace metals in the system and on the stationary phase.0.1 - 0.5 mMPro: Specifically targets metal chelation issues. Con: Can affect retention of other metal-sensitive analytes.

Objective: To select an HPLC column with an inert surface that minimizes secondary interactions.

Methodology:

  • Verify Your Current Column: Check the manufacturer's specifications for your column. If it is not a high-purity, base-deactivated (Type B), or end-capped column, it is likely a major contributor to the problem.[12]

  • Select a Modern Column: Choose a column specifically designed for the analysis of basic compounds. Look for designations like "base-deactivated," "high-purity silica," or columns with hybrid particle technology.[6][10] These phases offer better pH stability and reduced silanol activity.

  • Consider Alternative Phases: If peak shape is still poor on a high-quality silica C18 column, consider a different stationary phase chemistry:

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from any residual silanols on the silica surface.[15]

    • Phenyl Phase: The pi-pi interactions offered by a phenyl phase can provide a different selectivity and may be less susceptible to the specific secondary interactions causing tailing for your analyte.

    • Polymeric Phase: A column packed with a polymer (e.g., polystyrene-divinylbenzene) has no silanol groups and is an excellent problem-solver for compounds that exhibit strong silanol interactions.[10]

Column Type Key Feature Performance with 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Type A Silica (Older) High silanol activity, metal impurities.[10]Poor: Expect significant peak tailing. Not recommended.
Type B Silica (High Purity, End-Capped) Low silanol activity, low metal content.[7][10]Good to Excellent: The recommended starting point. Should provide good peak shape, especially at low pH.
Hybrid Particle Technology (HPT) Silica-organic hybrid particles.[6]Excellent: Offers improved pH stability and reduced silanol interactions, leading to superior peak shape.
Polar-Embedded Phase Polar group shields silanols.[15]Very Good: Often provides symmetric peaks for basic compounds even at intermediate pH.
Polymeric (e.g., PS-DVB) No silanol groups.[10]Excellent: Eliminates silanol interactions completely, but may have different selectivity and lower efficiency than silica-based columns.
References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Online]. Available: [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? [Online]. Available: [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Online]. Available: [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Online]. Available: [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Online]. Available: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Online]. Available: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Online]. Available: [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? [Online]. Available: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Online]. Available: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? [Online]. Available: [Link]

  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Online]. Available: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Online]. Available: [Link]

  • PubMed. (2016, April 21). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. [Online]. Available: [Link]

  • ResearchGate. (2016, February). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. [Online]. Available: [Link]

  • The Lancet. (1987, June 6). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing impurity formation to ensure the highest quality final product. As a critical intermediate in the synthesis of proton pump inhibitors like Omeprazole, the purity of this pyridinone derivative is paramount.[1][2] This document provides in-depth, field-proven insights in a practical question-and-answer format, alongside detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities encountered during the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one?

A1: Impurity generation is a common challenge in multi-step organic syntheses.[3] For this specific pyridinone, impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route itself. A major source is incomplete cyclization during the formation of the pyridinone ring, which can leave linear intermediates in the final product.[4] Another common issue is the saponification of ester intermediates (e.g., 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone) if residual water is present, especially in steps involving basic conditions.[1]

  • Starting Material-Related Impurities: The quality of your initial reactants is critical. Impurities present in starting materials can be carried through the synthesis or participate in side reactions. For instance, self-condensation of carbonyl-containing precursors can occur if stoichiometry is not precisely controlled.[4]

  • Degradation Products: The pyridinone ring system can be sensitive to harsh conditions. Exposure to excessive heat or strong oxidizing/reducing agents beyond the scope of the intended reaction can lead to decomposition or the formation of undesired byproducts like bipyridines.[4]

Q2: Why is maintaining an inert and anhydrous atmosphere so crucial for this synthesis?

A2: The necessity for anhydrous (water-free) solvents and an inert atmosphere (e.g., nitrogen or argon) stems from the sensitivity of both the reagents and key intermediates. Many pyridone syntheses, such as the Bohlmann-Rahtz pathway, involve intermediates that are susceptible to hydrolysis.[4][5] For example, a common intermediate, 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone, can be hydrolyzed back to its acid form by residual water, especially under basic or acidic conditions, which reduces the yield of the desired pyrone and subsequent pyridone.[1] Furthermore, organometallic reagents or strong bases used in certain synthetic variations can be quenched by water or react with oxygen. Maintaining an inert atmosphere prevents these side reactions and potential degradation pathways.

Q3: What are the most effective real-time methods for monitoring reaction progress and detecting impurity formation?

A3: Proactive monitoring is essential to prevent the propagation of impurities. The two most effective techniques are:

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method for tracking the consumption of starting materials and the formation of the product. By running a co-spot of your starting material alongside the reaction mixture, you can visually assess conversion. The appearance of unexpected new spots is a direct indicator of side product formation, allowing you to adjust conditions before the reaction proceeds to completion.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise, quantitative analysis, taking small aliquots from the reaction mixture for LC-MS analysis is the preferred method. It not only separates the product from impurities but also provides mass data, which is invaluable for the early identification of unknown byproducts.[2][6] This allows for a much more informed and targeted approach to troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges. For each problem, we outline the most probable causes and provide actionable solutions to rectify the issue and optimize your synthesis.

Problem Potential Cause Recommended Solution & Rationale
Low Yield & Multiple Spots on TLC/HPLC Incomplete Cyclization: The energy barrier for the final ring-closing step may not be overcome, leading to a mixture of linear intermediates and the desired product.[4]Optimize Catalyst and Temperature: The use of a Brønsted acid (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) can lower the required reaction temperature for cyclodehydration, preventing thermal decomposition of sensitive starting materials.[5] Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.[7]
Saponification of Ester Intermediate: Residual moisture in solvents or reagents hydrolyzes the crucial ester group (e.g., 2-alkoxycarbonyl-) to a carboxylic acid, which may not proceed to the final reduction step efficiently.[1]Ensure Strict Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from sodium/benzophenone for THF/ether, molecular sieves for aprotic polar solvents). Use flame-dried glassware under an inert atmosphere of nitrogen or argon.
Inefficient Final Reduction: The reduction of the 2-alkoxycarbonyl group to the 2-hydroxymethyl group is incomplete, or over-reduction occurs.Select Appropriate Reducing Agent & Control Stoichiometry: Lithium aluminum hydride (LiAlH₄) is an effective but powerful reducing agent.[8] Ensure precise stoichiometry and maintain low temperatures (e.g., 0 °C) during addition to prevent over-reduction. Monitor the reaction closely by TLC to determine the point of complete conversion.
Final Product is Difficult to Purify Strong Adsorption to Silica Gel: Pyridinone compounds are often polar and can contain a basic nitrogen atom, leading to strong interactions with the acidic surface of standard silica gel, causing streaking and poor separation during column chromatography.[4]Modify Chromatographic Conditions: 1. Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of triethylamine (~1% v/v) to cap the acidic silanol groups. 2. Use a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) chromatography. 3. Optimize Mobile Phase: For normal phase, adding a small amount of methanol or ammonia to your dichloromethane/ethyl acetate system can improve elution.
Poor Solubility: The final product may have limited solubility in common organic solvents, making purification by chromatography or recrystallization challenging.[4]Systematic Solvent Screening for Recrystallization: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) at both room temperature and elevated temperatures to identify a suitable system where the product is soluble when hot but sparingly soluble when cold.

Visualizing the Synthesis and Troubleshooting Logic

To better understand the process flow and potential pitfalls, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Synthetic_Pathway cluster_0 Step 1: Pyrone Formation cluster_1 Step 2: Pyridone Formation cluster_2 Step 3: Reduction A 1-Hydroxy-2-methylpent-1-en-3-one C 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone A->C NaOEt, EtOH B Diethyl Oxalate B->C E 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone C->E D Ammonia Source (e.g., NH4OAc) D->E G 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one E->G F Reducing Agent (e.g., LiAlH4) F->G

Caption: Generalized synthetic pathway for the target molecule.

Troubleshooting_Flowchart cluster_troubleshoot Troubleshooting Steps start Experiment Complete: Analyze Crude Product by TLC/LC-MS check_purity Is Purity >95% and Yield Acceptable? start->check_purity success Purify & Characterize Product check_purity->success Yes failure Initiate Troubleshooting check_purity->failure No check_sm TLC shows unreacted starting material? failure->check_sm check_sm->check_sm check_inter LC-MS shows mass of linear intermediate? check_sm->check_inter No sol_sm Increase reaction time/temp. Check stoichiometry. check_sm->sol_sm check_sm->sol_sm check_inter->check_inter check_acid LC-MS shows mass of saponified intermediate? check_inter->check_acid No sol_inter Optimize cyclization catalyst (e.g., add Lewis Acid). check_inter->sol_inter check_inter->sol_inter check_acid->check_acid sol_acid Ensure strictly anhydrous conditions. Re-dry solvents. check_acid->sol_acid check_acid->sol_acid

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Experimental Protocols

Protocol 1: Illustrative Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Disclaimer: This is a representative protocol based on literature procedures.[1][8] Researchers must conduct their own risk assessment and optimization.

Step A: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone (4)

  • To a refluxing solution of ethanolic sodium ethoxide, add a mixture of 1-ethoxy-2-methylpent-1-en-3-one (1.0 eq) and diethyl oxalate (1.0 eq) dropwise over 30 minutes.

  • Maintain reflux for an additional 30 minutes after the addition is complete.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting enone is consumed.

  • Cool the reaction mixture, evaporate the solvent under reduced pressure, and partition the residue between ice-water and dichloromethane.

  • The aqueous layer contains the saponified by-product (3), which can be acidified and esterified separately to improve overall yield.[1]

  • The organic layer contains the desired pyrone (4). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from n-hexane.

Step B: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone (5)

  • Dissolve the pyrone (4) (1.0 eq) and a suitable ammonia source, such as ammonium acetate (~5-10 eq), in a suitable solvent like ethanol.

  • Heat the mixture to reflux in a sealed vessel or an autoclave system.

  • Monitor the reaction by TLC or LC-MS until the pyrone is consumed (typically 12-24 hours).

  • Cool the reaction mixture and evaporate the solvent. The resulting crude pyridone can often be purified by recrystallization from ethanol or by column chromatography.

Step C: Reduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

  • Suspend the pyridone ester (5) (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (~1.5-2.0 eq) in THF dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the starting ester is fully consumed.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate or THF.

  • Concentrate the filtrate under reduced pressure to yield the crude final product, which can be purified by recrystallization or chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a starting point for method development and should be validated for your specific system and impurity profile.[6][9]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a methanol/water mixture.

This method should provide good separation between the polar final product and less polar intermediates or starting materials. The retention times and peak areas can be used to quantify purity and identify the presence of impurities.[6]

References

  • Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • HETEROCYCLES. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. Retrieved from [Link]

  • ResearchGate. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 727375-13-5 | Product Name : 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem Compound Summary for CID 21639097. Retrieved from [Link].

  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]

  • PubMed. (2010). Recent strategies for the synthesis of pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). New Synthetic Methods to 2-Pyridone Rings. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. PubChem Compound Summary for CID 5358055. Retrieved from [Link].

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Synthesis Optimization for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this important pyridinone intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. The primary route to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one often involves the reduction of an ester precursor, such as 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone. The troubleshooting below focuses heavily on this critical step.

Q1: My final reduction step is resulting in a very low yield. What are the primary causes and how can I fix it?

Low yield in the reduction of the 2-alkoxycarbonyl intermediate to the desired 2-hydroxymethyl product is a frequent challenge. The cause often lies in the choice of reducing agent, reaction conditions, or degradation of the starting material.

Potential Causes & Solutions:

  • Inactive or Insufficient Reducing Agent: Metal hydrides like Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are highly sensitive to moisture.

    • Causality: Water reacts exothermically with these reagents, consuming them and rendering them ineffective for the desired reduction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., dry THF, dry ether). It is also advisable to use a fresh bottle of the reducing agent or to titrate older bottles to determine their active hydride content.

  • Inappropriate Reaction Temperature: The reactivity of reducing agents is highly temperature-dependent.

    • Causality: LiAlH₄ reductions are typically started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure the reaction goes to completion.[1] Running the reaction too cold may result in an incomplete conversion, while running it too hot can lead to side product formation.

    • Solution: Begin the addition of the reducing agent to your substrate solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Side Reactions: The pyridone core can be susceptible to over-reduction or other side reactions if conditions are too harsh.

    • Causality: While powerful, LiAlH₄ can sometimes lead to undesired side reactions. A milder reducing agent might be necessary if complex functional groups are present.

    • Solution: Consider using NaBH₄ in combination with a Lewis acid or in a protic solvent like methanol, which can offer greater selectivity.[1] Alternatively, Diisobutylaluminium hydride (DIBAL-H) is another option for a more controlled reduction at low temperatures.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one check_sm Is Starting Material (Ester) Consumed (via TLC/LC-MS)? start->check_sm check_reagent Check Reducing Agent Activity (Use fresh bottle, titrate) check_sm->check_reagent  No check_tlc Analyze TLC/LC-MS for Side Products check_sm->check_tlc  Yes sm_remains No check_conditions Verify Anhydrous Conditions (Dry glassware, anhydrous solvent) check_reagent->check_conditions increase_equivalents Increase Equivalents of Reducing Agent or Reaction Time check_conditions->increase_equivalents sm_consumed Yes lower_temp Lower Reaction Temperature (e.g., maintain at 0°C) check_tlc->lower_temp Side Products Observed workup_issue Investigate Workup Procedure (Product may be in aqueous layer or degraded) check_tlc->workup_issue No Clear Product Spot side_products Multiple Spots Observed milder_reagent Switch to Milder Reducing Agent (e.g., NaBH₄/MeOH, DIBAL-H) lower_temp->milder_reagent no_product No Clear Product Spot / Streaking purification_issue Purification Problem (Product sticking to silica gel) workup_issue->purification_issue

Caption: Troubleshooting decision tree for low product yield.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products indicates a lack of reaction selectivity or decomposition.

Potential Side Products & Causes:

  • Incompletely Cyclized Intermediates: If your synthesis starts from acyclic precursors, you may have linear intermediates that failed to cyclize properly.[2]

  • Over-reduction Products: Using an excessively strong reducing agent or harsh conditions could potentially reduce the pyridone ring itself, although this is less common under standard conditions.

  • Tautomers: The product exists in tautomeric equilibrium between the 4(1H)-one and the 4-ol forms.[2] These forms can react differently or exhibit different chromatographic behavior, sometimes appearing as separate spots or causing streaking on TLC plates.

Troubleshooting Tips:

  • Monitor Closely: Use TLC or LC-MS to track the reaction's progress from the start. This helps identify when side products begin to form.

  • Control Stoichiometry: Ensure you are using the correct molar ratios of your reactants and catalysts to minimize side reactions.

  • Optimize Catalyst and Conditions: The choice of catalyst is crucial. For steps prior to the final reduction, such as hydrogenation of a protecting group, ensure the catalyst (e.g., Pd/C) is of high quality and the hydrogen pressure is appropriate.[1][3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis strategy and catalyst selection.

Q1: What is the most reliable synthetic route to obtain the precursor for the final reduction step?

A common and effective route starts with a pyrone derivative, 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.[1][3] This pathway offers a robust method to construct the core pyridone structure.

Overall Synthesis Workflow

G A 2-Alkoxycarbonyl- 3,5-dimethyl-4-pyrone B N-benzyl-2-alkoxycarbonyl- 3,5-dimethyl-4-pyridone A->B  Ammonolysis  (e.g., Benzylamine)   C 2-Alkoxycarbonyl- 3,5-dimethyl-4(1H)-pyridone (Ester Precursor) B->C  Hydrogenation  (Catalyst: H₂/Pd-C)   D 2-(Hydroxymethyl)- 3,5-dimethylpyridin-4(1H)-one (Final Product) C->D  Reduction  (Catalyst: LiAlH₄ or NaBH₄)  

Caption: A common synthetic pathway to the target molecule.

This multi-step process involves:

  • Ammonolysis: Reacting the starting pyrone with an amine (like benzylamine) to form an N-substituted pyridone.[1][3]

  • Hydrogenation: Removing the N-substituent (e.g., benzyl group) via catalytic hydrogenation. The standard catalyst for this debenzylation is Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][3] This step is critical and catalyst quality is paramount.

  • Reduction: The final conversion of the ester group at the C2 position to a hydroxymethyl group.

Q2: Which catalyst should I choose for the final reduction step? A comparison.

The choice between LiAlH₄ and NaBH₄ is the most common decision point for this transformation. Each has distinct advantages and disadvantages.

CatalystTypical ConditionsProsCons
Lithium Aluminium Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RTHigh Reactivity: Very effective for reducing esters.[1]High Sensitivity: Reacts violently with water; requires strict anhydrous conditions.Low Selectivity: Can reduce other functional groups if present.
Sodium Borohydride (NaBH₄) Protic solvents (MeOH, EtOH) or aprotic solvents with additives.Milder & Safer: Less reactive with water/alcohols, making it easier to handle.[1]Higher Selectivity: Less likely to reduce other sensitive functional groups.Slower Reactivity: May require longer reaction times or heating to reduce esters effectively.Often requires additives (e.g., Lewis acids) for ester reduction.
Diisobutylaluminium Hydride (DIBAL-H) Anhydrous non-polar solvents (Toluene, Hexane), -78 °C to 0 °CHigh Selectivity: Can reduce esters to aldehydes or alcohols depending on stoichiometry and temperature.Temperature Sensitive: Requires very low temperatures for control.Requires strict anhydrous conditions.

Recommendation: For a straightforward, high-yielding reduction of the ester precursor with no other sensitive functional groups, LiAlH₄ in anhydrous THF is the standard and most effective choice.[1][3] If your molecule contains other reducible groups (e.g., ketones you wish to preserve), a milder or more selective reagent like NaBH₄ with additives should be explored.

Q3: What are the key parameters to optimize for the catalytic hydrogenation step (e.g., debenzylation)?

The efficiency of removing a benzyl protecting group using H₂/Pd-C depends on several factors:

  • Catalyst Loading: Typically, 5-10 mol% of Pd/C is used. Using too little can lead to an incomplete reaction, while using too much is uneconomical and can complicate filtration.

  • Hydrogen Pressure: While some hydrogenations can be run with a balloon of H₂, using a Parr hydrogenator or similar apparatus to apply positive pressure (e.g., 50 psi) can significantly increase the reaction rate.

  • Solvent: Acetic acid or ethanol are common solvents for this type of hydrogenation.[3] The choice of solvent can affect reaction rates and solubility of the substrate.

  • Catalyst Deactivation: The catalyst can be "poisoned" by sulfur-containing compounds or other impurities. Ensure your starting material is pure. If the reaction stalls, filtering the mixture through celite and adding fresh catalyst can sometimes restart it.

Experimental Protocol Example: Reduction of Ester Precursor

This protocol provides a detailed methodology for the reduction of 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone to 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one using LiAlH₄.

Materials:

  • 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone (1 equivalent)

  • Lithium Aluminium Hydride (LiAlH₄) (approx. 2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

  • Reagent Preparation: In the round-bottom flask, suspend LiAlH₄ (2-3 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the starting ester (1 eq.) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent).

  • Quenching (Fieser workup): Once the starting material is consumed, cool the reaction mixture back down to 0 °C. Cautiously and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and finally deionized water again (3X mL). This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.

  • Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography if necessary.

References

  • Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. HETEROCYCLES, Vol. 45, No. 1, 1997.
  • Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
  • Technical Support Center: Synthesis of Pyridone Deriv

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" enhancing long-term storage stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

A Guide to Enhancing Long-Term Storage Stability in Pharmaceutical Formulations

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding HMDPO's properties, mechanism, and safe handling.

Q1: What is 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (HMDPO) and what are its key chemical properties?

HMDPO is a pyridinone derivative.[1] While it is known as an intermediate or impurity in the synthesis of certain pharmaceuticals like Omeprazole, its chemical structure suggests significant potential as a stabilizing agent.[1][2] Its key properties are summarized below.

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
CAS Number 727375-13-5; 220757-73-3[1][3]
Appearance Typically a solid (empirical observation needed)N/A
Storage Keep in a dark place, sealed in dry, room temperature conditions.[3]
Q2: What is the proposed mechanism by which HMDPO enhances long-term storage stability?

The stability-enhancing effect of HMDPO is hypothesized to be rooted in a dual-action mechanism derived from its chemical structure: metal ion chelation and antioxidant activity . Many APIs degrade via oxidation, which is often catalyzed by trace metal ions or initiated by reactive oxygen species (ROS).

  • Metal Ion Chelation: The pyridin-4-one scaffold is a known bidentate chelator, capable of sequestering transition metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative degradation pathways.[4] By binding these ions, HMDPO effectively deactivates them, preventing them from participating in redox cycling that generates ROS.

  • Antioxidant (Radical Scavenging): The hydroxymethyl group and the potential for tautomerization to a pyridin-4-ol structure provide sites that can donate a hydrogen atom to neutralize free radicals. This "chain-breaking" antioxidant mechanism can interrupt the propagation of radical-induced degradation.[5][6]

HMDPO_Mechanism cluster_0 Degradation Triggers cluster_1 HMDPO Intervention cluster_2 Stabilization Outcomes Metal Trace Metal Ions (Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (e.g., •OH) HMDPO HMDPO Metal->HMDPO Chelation ROS->HMDPO Radical Scavenging Chelation Inactive Metal Complex HMDPO->Chelation Neutralization Neutralized Radical HMDPO->Neutralization API Stable API Chelation->API Neutralization->API

Caption: Dual-action stabilization mechanism of HMDPO.

Q3: What are the primary safety and handling precautions for HMDPO?

According to its GHS classification, HMDPO is hazardous and requires careful handling.[1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhaling dust or aerosols.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7] It is also advisable to protect it from moisture, as similar compounds can be hygroscopic.[8]

  • First Aid: In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[8]

Q4: I need to prepare a stock solution of HMDPO. In which solvents is it soluble?

Recommended Solubility Screening Protocol:

  • Objective: To determine a suitable solvent for preparing a stock solution (e.g., 10 mg/mL).

  • Procedure:

    • Weigh approximately 1-2 mg of HMDPO into several small glass vials.

    • Add a measured volume of solvent (e.g., 100 µL) to the first vial.

    • Vortex for 30-60 seconds. If the solid dissolves, the solubility is at least 10 mg/mL.

    • If not fully dissolved, sonicate in a bath for 2-5 minutes.

    • If the solid remains, add another aliquot of solvent and repeat, recalculating the concentration.

  • Suggested Solvents (in order of testing):

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol

    • Ethanol

    • Water (with potential pH adjustment)

Section 2: Experimental Protocols & Workflows

This section provides standardized procedures for working with HMDPO in a formulation context.

Protocol 2.1: Preparation of a 100 mM HMDPO Stock Solution in DMSO
  • Pre-Weigh: In a chemical fume hood, accurately weigh 15.32 mg of HMDPO powder.

  • Solubilization: Transfer the powder to a 1.0 mL volumetric flask or a suitable sterile vial. Add approximately 800 µL of high-purity DMSO.

  • Dissolution: Cap the container and vortex thoroughly. If needed, sonicate for 5-10 minutes at room temperature until all solid material is completely dissolved.

  • Final Volume: Add DMSO to bring the final volume to exactly 1.0 mL. Mix again by inversion.

  • Storage: Store the stock solution at -20°C in an amber vial, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2.2: Incorporation of HMDPO into a Liquid API Formulation
  • Calculation: Determine the target final concentration of HMDPO in your formulation (e.g., 1 mM). Calculate the volume of the 100 mM stock solution needed.

    • Example: For a final volume of 5 mL at 1 mM, you would need: (1 mM / 100 mM) * 5 mL = 0.05 mL or 50 µL of the stock solution.

  • Control Preparation: Prepare a control batch of your formulation containing the same final concentration of the solvent used for the HMDPO stock (e.g., if the final HMDPO concentration is 1 mM, the control should contain 1% DMSO).

  • Addition: To the vessel containing your API and other excipients, add the calculated volume of the HMDPO stock solution. It is best practice to add the stabilizing agent before the final volume adjustment.

  • Mixing: Ensure thorough mixing to achieve a homogenous final formulation.

  • Final Analysis: Perform an initial analysis (T=0) of the formulation to confirm API concentration and purity before placing it on stability.

Workflow 2.3: Designing a Long-Term Stability Study with HMDPO

A well-designed stability study is crucial to validate the efficacy of HMDPO. The workflow should include appropriate controls and multiple time points under controlled environmental conditions (e.g., ICH guidelines).

Caption: Workflow for a comparative long-term stability study.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation with HMDPO.

Q: My HMDPO-containing formulation has become cloudy or shows precipitation over time. What is the cause and how can I fix it?

A: Precipitation indicates that the concentration of HMDPO (or another component) has exceeded its solubility limit in the formulation.

  • Potential Causes:

    • pH Shift: The solubility of pyridinone compounds can be highly dependent on pH. A change in the formulation's pH during storage may alter the ionization state of HMDPO, reducing its solubility.

    • Temperature Fluctuation: "Crashing out" of a solute can occur if the formulation is exposed to temperatures lower than those at which it was prepared.

    • Solvent Evaporation: If the container seal is not perfect, gradual evaporation of a key solvent can increase the concentration of HMDPO beyond its saturation point.

    • Interaction with API/Excipients: HMDPO may form a less soluble complex with the API or other excipients in the formulation.

  • Troubleshooting Steps:

    • Measure pH: Check if the pH of the cloudy sample has drifted from its initial value. Consider strengthening your buffering system.

    • Re-solubilize: Gently warm the sample and sonicate to see if the precipitate redissolves. This can confirm if the issue is temperature-related.

    • Adjust Concentration: The simplest solution may be to lower the concentration of HMDPO in the formulation.

    • Use a Co-Solvent: Introduce a small percentage of a co-solvent (e.g., propylene glycol, ethanol) that is known to solubilize HMDPO well.

Q: I am not observing a significant improvement in my API's stability. What are the possible reasons?

A: A lack of efficacy can stem from several factors related to the API's degradation pathway or the experimental design.

  • Potential Causes:

    • Non-Oxidative Degradation: Your API may be degrading primarily through a pathway that HMDPO cannot influence, such as hydrolysis, photolysis, or enzymatic degradation.

    • Insufficient Concentration: The concentration of HMDPO may be too low to effectively combat the oxidative stress in your system.

    • Inappropriate pH: The chelating and antioxidant properties of HMDPO may be optimal within a specific pH range. The pH of your formulation might be outside this range.

    • Overwhelming Oxidative Load: The level of pro-oxidants (e.g., metal contaminants, peroxides in other excipients) may be too high for the amount of HMDPO used.

  • Troubleshooting Steps:

    • Confirm Degradation Pathway: Use forced degradation studies (e.g., exposure to acid, base, H₂O₂, light) to confirm that your API is indeed susceptible to oxidation.

    • Perform a Dose-Response Study: Test a range of HMDPO concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) to find the optimal level.

    • Screen Different pH Levels: If possible, create several batches of your formulation at different pH values to see if efficacy changes.

    • Control Raw Materials: Ensure you are using high-purity excipients with low levels of peroxide and metal contaminants.

Q: My formulation is showing a yellow or brown color change over time, even with HMDPO. What could be happening?

A: Color change often indicates the formation of new chemical entities with chromophores.

  • Potential Causes:

    • HMDPO Degradation: HMDPO itself might be degrading under the stress conditions, forming colored byproducts. This is especially possible under high-energy conditions like UV light exposure.

    • API-HMDPO Reaction Product: A reaction between the API (or one of its degradants) and HMDPO could be forming a colored adduct.

    • Oxidation of HMDPO: While HMDPO acts as an antioxidant, in the process of scavenging radicals, it becomes oxidized itself. These oxidized forms may be colored.

  • Troubleshooting Steps:

    • Run an HMDPO-Only Control: Place a solution of HMDPO in the formulation vehicle (without the API) on stability. If this sample changes color, the issue is with HMDPO's own stability.

    • Use Photostability Chambers: If not already doing so, ensure your stability studies include light-protected controls to determine if the color change is light-induced.

    • Analytical Investigation: Use HPLC-MS to analyze the colored sample to identify the mass of the new chromophoric species, which can provide clues as to its origin.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19347453, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. Retrieved from [Link].

  • Google Patents (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18459077, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride. Retrieved from [Link].

  • ChemBK (2024). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link].

  • National Center for Biotechnology Information (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. Retrieved from [Link].

  • Organic Chemistry Portal (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Retrieved from [Link].

  • Pisoschi, A. M., & Pop, A. (2015). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants, 4(2), 483–496. Retrieved from [Link].

  • Li, Y., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(20), 12084–12101. Retrieved from [Link].

  • Wang, Y., et al. (2024). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports, 14(1), 1-10. Retrieved from [Link].

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%. Retrieved from [Link].

  • Pharmaffiliates (n.d.). 2-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154455274, 1-(Hydroxymethyl)-3,5-dimethylpyridin-4-one. Retrieved from [Link].

  • Potrzebowski, M. J., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Molecules, 25(8), 1845. Retrieved from [Link].

  • Kalinina, E. V., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14389. Retrieved from [Link].

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a key heterocyclic building block, pivotal in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering a critical analysis of their respective methodologies, performance metrics, and practical considerations. The objective is to equip researchers with the necessary information to make an informed decision based on their specific project goals, whether they prioritize yield, scalability, cost-effectiveness, or procedural simplicity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in established chemical principles. Each route is presented as a self-validating system, with detailed experimental procedures and supporting data.

Route 1: Multi-step Synthesis via a Pyrone Intermediate

This well-documented approach builds the pyridone ring system from an acyclic precursor, proceeding through a 4-pyrone intermediate. This route offers a high degree of control and has been successfully applied in the synthesis of precursors for complex pharmaceutical agents.[1]

Logical Workflow for Route 1

Route 1 Workflow A 1. Acylation & Cyclization Pyrone 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone A->Pyrone B 2. Ammonolysis with Benzylamine Pyridone_Bn N-Benzyl-2-ethoxycarbonyl- 3,5-dimethyl-4-pyridone B->Pyridone_Bn C 3. Hydrogenolysis (Deprotection) Pyridone_Ester 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone C->Pyridone_Ester D 4. Reduction to Alcohol Target 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one D->Target Start 1-Ethoxy-2-methylpent-1-en-3-one Start->A Pyrone->B Pyridone_Bn->C Pyridone_Ester->D

Caption: Workflow for the synthesis via a pyrone intermediate.

Detailed Mechanistic Discussion and Experimental Protocol

Step 1: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone

The synthesis commences with the acylation of 1-ethoxy-2-methylpent-1-en-3-one with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This reaction proceeds via a Claisen condensation mechanism, followed by an intramolecular cyclization and dehydration to yield the 4-pyrone ring system. The use of sodium ethoxide is critical as it serves as both the catalyst for the condensation and a reactant in the ring formation.

Experimental Protocol:

  • Prepare a solution of ethanolic sodium ethoxide (0.626 M, 50 ml).

  • Heat the solution to reflux.

  • Over a period of 30 minutes, add a mixture of 1-ethoxy-2-methylpent-1-en-3-one (4.05 g, 0.028 mol) and diethyl oxalate (4.1 g, 0.028 mol).

  • Continue refluxing for an additional 30 minutes after the addition is complete.

  • Remove the solvent under reduced pressure.

  • The residue is then poured into ice-water and extracted with dichloromethane (2 x 100 ml).

  • The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated.

  • The crude product is recrystallized from n-hexane to yield 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone as a white powder.[1]

Step 2: Synthesis of N-Benzyl-2-ethoxycarbonyl-3,5-dimethyl-4-pyridone

The 4-pyrone is converted to a 4-pyridone through a ring-opening and re-closure mechanism. Benzylamine acts as the nitrogen source, attacking the pyrone ring, which ultimately leads to the formation of the N-benzyl protected pyridone. A catalytic amount of p-toluenesulfonic acid (p-TSA) is employed to facilitate the reaction.

Experimental Protocol:

  • A solution of 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone (4.0 g, 20.4 mmol), benzylamine (2.4 g, 22.4 mmol), and p-TSA (0.1 g) in toluene (50 ml) is refluxed with a Dean-Stark trap for 5 hours.

  • The mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:2) to give the N-benzyl pyridone.

Step 3: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone

The N-benzyl protecting group is removed via catalytic hydrogenolysis. This is a crucial step to deprotect the nitrogen, yielding the NH-pyridone. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, which proceeds under a hydrogen atmosphere.

Experimental Protocol:

  • To a solution of N-benzyl-2-ethoxycarbonyl-3,5-dimethyl-4-pyridone (5.1 g, 17.89 mmol) in acetic acid (100 ml), add 10% Pd/C (0.2 g).

  • The reaction mixture is hydrogenated at 55 psi at room temperature overnight.

  • The mixture is filtered through Celite, and the filtrate is evaporated.

  • The residue is washed thoroughly with 10% potassium carbonate solution, water, and then dried in vacuo to yield the product as a white powder.[1]

Step 4: Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

The final step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Experimental Protocol:

  • To a suspension of LiAlH₄ (0.015 mol) in anhydrous ether (250 ml), add a solution of 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone (0.01 mol) in ether (150 ml) dropwise with stirring.

  • The mixture is refluxed for 6 hours and then stirred overnight at room temperature.

  • The reaction is carefully quenched by the dropwise addition of water (100 ml).

  • The resulting mixture is saturated with carbon dioxide for 30 minutes and then filtered.

  • The precipitate is extracted with boiling ethanol.

  • The combined filtrates are evaporated to dryness in vacuo to yield the final product.

Route 2: De Novo Synthesis via Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classic and versatile method for the synthesis of substituted 2-pyridones.[2] This route offers the advantage of constructing the pyridone ring in a single, often one-pot, condensation step from readily available starting materials. For the synthesis of our target molecule, a modified approach is proposed.

Logical Workflow for Route 2

Route 2 Workflow A 1. Guareschi-Thorpe Condensation Pyridone_CN 6-Hydroxy-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonitrile A->Pyridone_CN B 2. Hydrolysis & Decarboxylation Pyridone_H 3,5-Dimethyl-2-methylpyridin-4(1H)-one B->Pyridone_H C 3. Functional Group Interconversion Target 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one C->Target Start 3-Methylpentane-2,4-dione & Cyanoacetamide Derivative Start->A Pyridone_CN->B Pyridone_H->C

Caption: Proposed workflow for the synthesis via Guareschi-Thorpe condensation.

Detailed Mechanistic Discussion and Experimental Protocol

Step 1: Synthesis of 6-Hydroxy-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonitrile

This key step involves the condensation of 3-methylpentane-2,4-dione with a suitable cyanoacetamide derivative in the presence of a basic catalyst. Piperidine is a commonly used catalyst for this transformation. The reaction proceeds through a series of Knoevenagel and Michael-type additions, followed by intramolecular cyclization and dehydration.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-methylpentane-2,4-dione (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours. A precipitate is expected to form as the reaction progresses.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired cyanopyridone.

Step 2: Hydrolysis and Decarboxylation

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, followed by decarboxylation to yield 2,3,5-trimethylpyridin-4(1H)-one. This step simplifies the molecule and prepares it for the final functional group manipulation.

Experimental Protocol:

  • Suspend the cyanopyridone (10 mmol) in a mixture of sulfuric acid (10 ml) and water (10 ml).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Functional Group Interconversion

The final step requires the selective oxidation of one of the methyl groups to a hydroxymethyl group. This can be a challenging transformation. A potential approach involves radical bromination of the 2-methyl group followed by hydrolysis.

Experimental Protocol:

  • Suspend 2,3,5-trimethylpyridin-4(1H)-one (10 mmol) in carbon tetrachloride (50 ml).

  • Add N-bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

  • Cool the mixture, filter off the succinimide, and evaporate the solvent.

  • The crude brominated product is then refluxed in aqueous sodium hydroxide solution for 2 hours.

  • After cooling, the solution is neutralized with hydrochloric acid.

  • The product is extracted with a suitable organic solvent, dried, and purified by chromatography to yield the target molecule.

Comparative Analysis

ParameterRoute 1: Pyrone IntermediateRoute 2: Guareschi-Thorpe Condensation
Overall Yield Moderate to Good (Reported yields for individual steps are high, e.g., 95% for hydrogenolysis[1])Potentially Lower (Yields for multi-component reactions can be high, but the final selective oxidation step can be low-yielding)
Number of Steps 4 main steps3 main steps
Starting Materials More complex starting material (1-ethoxy-2-methylpent-1-en-3-one)Readily available and inexpensive starting materials (3-methylpentane-2,4-dione, cyanoacetamide)
Scalability Demonstrated scalability in patent literature[1]The multi-component nature of the first step is amenable to scale-up, but the final oxidation may pose challenges.
Key Challenges Handling of LiAlH₄, multi-step nature.Selective functionalization of the methyl group in the final step.
Procedural Complexity Higher, with multiple intermediate purifications.Potentially simpler if the final step can be optimized.

Conclusion for the Practicing Scientist

The choice between these two synthetic routes will ultimately depend on the specific requirements of the research.

Route 1 (Pyrone Intermediate) is a robust and well-defined pathway that offers high yields for each step and has been proven to be scalable. This route is ideal for researchers who require a reliable and reproducible synthesis of the target compound, especially for the preparation of significant quantities. The starting materials are more complex, which may impact the overall cost, but the predictability of the outcome is a major advantage.

Route 2 (Guareschi-Thorpe Condensation) presents a more convergent and potentially more cost-effective approach due to the use of simpler starting materials. The initial one-pot condensation is an attractive feature. However, the final step, the selective oxidation of the methyl group, is a significant challenge that may require considerable optimization. This route would be more suitable for exploratory synthesis or for research groups with expertise in selective C-H functionalization.

References

  • Chen, S. F., & Chou, S. Y. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. U.S. Patent No. 5,616,713. Washington, DC: U.S.
  • SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. (1997). HETEROCYCLES, 45(1), 77.
  • Organic Chemistry Portal. 2-Pyrone synthesis. [Link]

  • Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole. (n.d.).
  • Schleppnik, A. A., & Oftedahl, M. L. (1970). Synthesis of 4-pyrones. U.S. Patent No. 3,491,122. Washington, DC: U.S.
  • Serafin, K., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC.
  • Chou, S. Y., & Chen, S. F. (1997).
  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).
  • Guareschi-Thorpe Condensation. (n.d.). [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. (2024).
  • Miura, T., et al. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal.
  • Ahn, K., & Lee, S. J. (n.d.). Synthesis of 2-hydroxymethyl-1-oxaquinolizidine. Semantic Scholar.
  • Al-Awadhi, H., et al. (2003). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][3][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][3][4]triazine Derivatives. Molecules.

Sources

A Comparative Guide to Pyridinone Intermediates: Profiling 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast landscape of heterocyclic scaffolds, pyridinones have emerged as privileged structures in medicinal chemistry, finding application in a diverse array of therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one with two other notable pyridinone intermediates: 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one and 3-hydroxy-2-methyl-4(1H)-pyridinone. By examining their synthetic accessibility, performance in key applications, and underlying mechanistic advantages, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.

The Central Role of Pyridinone Scaffolds in Medicinal Chemistry

Pyridinone and its derivatives are six-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile chemical properties. They can act as both hydrogen bond donors and acceptors, and their structural rigidity and capacity for substitution allow for the fine-tuning of physicochemical properties such as solubility and lipophilicity.[1] This has led to their incorporation into a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1] The choice of a specific pyridinone intermediate is therefore a strategic one, with implications for subsequent synthetic transformations and the biological activity of the final compound.

In Focus: 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a key synthetic intermediate, most notably in the production of the proton pump inhibitor omeprazole.[3] Its specific substitution pattern is crucial for the construction of the final drug molecule.

Synthesis and Performance

The synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a multi-step process, often commencing from acyclic precursors. A common route involves the initial formation of a pyrone derivative, which is subsequently converted to the desired pyridinone. While a direct, single-step synthesis with a high overall yield is not commonly reported, a representative multi-step synthesis is outlined below.

Illustrative Synthetic Workflow for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Caption: Multi-step synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

This pathway highlights the multiple transformations required, which can impact the overall efficiency and cost-effectiveness of the synthesis on an industrial scale. The yields for the decarboxylation, hydroxymethylation, and debenzylation steps can vary depending on the specific conditions and reagents used.

Alternative Pyridinone Intermediates: A Comparative Analysis

To provide a comprehensive overview, we will now compare 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one with two other valuable pyridinone intermediates.

5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

This intermediate is structurally similar to our primary topic of interest but features an additional hydroxyl group on the pyridinone ring. This functional group can significantly influence the molecule's properties and potential applications, particularly in the realm of metal chelation.[4]

Synthetic Workflow for 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

Caption: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.

3-Hydroxy-2-methyl-4(1H)-pyridinone

This pyridinone is a well-known iron chelator and is the core structure of the drug Deferiprone.[5] Its synthesis often starts from the readily available natural product, maltol.

Synthetic Workflow for 3-Hydroxy-2-methyl-4(1H)-pyridinone

Caption: Microwave-assisted synthesis of 3-Hydroxy-2-methyl-4(1H)-pyridinone.

Quantitative Comparison of Synthetic Routes

IntermediateStarting Material(s)Key Reaction StepsReported Overall Yield (%)Reference(s)
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one 2-Methyl-1-penten-1-alkoxy-3-one, Diethyl oxalate, BenzylamineAcylation, Ring Closure, Ammonolysis, Decarboxylation, Hydroxymethylation, DebenzylationNot explicitly reported as a single value; multi-step with variable yields.[6]
5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one Kojic Acid DerivativeBenzylation, Ammonolysis, Catalytic Hydrogenation82.1[7]
3-Hydroxy-2-methyl-4(1H)-pyridinone Maltol, Amine sourceMicrowave-Assisted Aminolysisup to 37[5][8]

Discussion and Strategic Implications

The choice between these pyridinone intermediates is dictated by the specific synthetic goal and desired properties of the final molecule.

  • 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is the intermediate of choice when the specific dimethyl substitution pattern is required, as is the case in the synthesis of omeprazole.[3] Its multi-step synthesis, however, may present challenges in terms of overall yield and process optimization for large-scale production. The advantage lies in its direct applicability to a blockbuster drug, making its synthesis, while complex, highly valuable.

  • 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one offers a more straightforward synthetic route with a high reported yield. The presence of the additional hydroxyl group makes it a potent metal chelator, a property that is actively explored in the development of therapeutic agents for diseases associated with metal overload.[4] This intermediate is therefore highly attractive for researchers in the field of bioinorganic and medicinal chemistry.

  • 3-Hydroxy-2-methyl-4(1H)-pyridinone is readily accessible from the inexpensive and naturally occurring starting material, maltol. While the reported yield for the microwave-assisted synthesis is moderate, the simplicity of the transformation is a significant advantage. Its established role as an iron chelator in the drug Deferiprone makes it a benchmark compound and a valuable starting point for the development of new metal-chelating drugs.[5]

Experimental Protocols

Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (Illustrative Multi-step)

This protocol is a composite of several steps described in the literature and is for illustrative purposes.

Step 1: Synthesis of 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone This step involves the acylation and concomitant ring-closure of a 2-methyl-1-penten-1-alkoxy-3-one derivative using diethyl oxalate. The overall yield for this transformation is reported to be in the range of 30-35%.[6]

Step 2: Synthesis of 2-Ethoxycarbonyl-1-benzyl-3,5-dimethyl-4(1H)-pyridone A solution of 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone, benzylamine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed azeotropically. The product is obtained after workup with a reported yield of 70%.[6]

Subsequent Steps: The resulting pyridone would then undergo decarboxylation, hydroxymethylation at the 2-position, and finally debenzylation to yield the target molecule. The specific conditions and yields for these latter steps can vary and would require optimization.

Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one[7]
  • Protection of Kojic Acid: The hydroxyl groups of a suitable kojic acid derivative are protected, for example, by benzylation.

  • Ammonolysis: The protected pyranone is then reacted with an ammonia source to form the pyridinone ring.

  • Deprotection: A suspension of the protected pyridinone in methanol is treated with concentrated hydrochloric acid and 5% Pd/C. The mixture is hydrogenated under 30 psi of H₂ for 8 hours at room temperature.

  • Workup and Isolation: After filtration to remove the catalyst, the filtrate is concentrated. The residue is redissolved in methanol, and the product is precipitated, filtered, and dried to afford 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one as a white powder with a reported yield of 82.1%.

Synthesis of 3-Hydroxy-2-methyl-4(1H)-pyridinone[5][8]
  • Reaction Setup: To a solution of an amine (e.g., dopamine hydrochloride and LiOH in water) is added a suspension of maltol in methanol.

  • Microwave Irradiation: The reaction mixture is heated in a microwave reactor at 150 °C for 18 hours.

  • Isolation and Purification: The solvent is removed under vacuum, and the resulting solid is dissolved in hot ethyl acetate. The solution is cooled to 5 °C to allow for precipitation. The precipitate is collected by suction filtration and washed with cold ethyl acetate and diethyl ether to afford the title compound. The reported isolated yield is up to 37%.

Conclusion

The selection of a pyridinone intermediate is a multifaceted decision that requires careful consideration of synthetic efficiency, the desired substitution pattern, and the intended application of the final molecule. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one , while requiring a more complex synthetic route, is indispensable for the synthesis of specific blockbuster drugs like omeprazole. In contrast, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one and 3-hydroxy-2-methyl-4(1H)-pyridinone offer more direct synthetic access and are key players in the development of metal-chelating agents. This guide has provided a comparative framework, supported by experimental data, to aid researchers in navigating these choices and accelerating their drug discovery programs.

References

  • A new synthesis of maltol. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Brandstrom, A. R., & Lindberg, P. J. (1996). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (United States Patent No. US5616713A). U.S.
  • Hall, S. R., et al. (2013). The Synthesis and Molecular Structure of 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one Hydrochloride Methanol Solvate. ResearchGate. [Link]

  • Hall, S. R., Roy, R., McLaughlin, D. T., Sullivan, K. J., Barclay, L. R. C., Vogels, C. M., Decken, A., & Westcott, S. A. (2013). The Synthesis and Molecular Structure of 1-(3,4-Dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one Hydrochloride Methanol S. ResearchGate. [Link]

  • HETEROCYCLES, Vol. 45, No. 1, 1997. SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. Retrieved from [Link]

  • Jiang, B., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Khan, I., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives from maltol. ResearchGate. [Link]

  • Kuhler, T. C., & Swanson, M. L. (2004). Compounds useful for the synthesis of S- and R-omeprazole and a process for their preparation (United States Patent No. US8697880B2). U.S.
  • Lachowicz, J. I., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H)-one. Dalton Transactions, 45(14), 6034–6047. [Link]

  • Liu, Z. D., & Hider, R. C. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7633–7680. [Link]

  • Ma, Y., et al. (2014). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. [Link]

  • Saini, S. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2538–2546. [Link]

  • Singh, N., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Sławiński, J., & Szafrański, K. (2024). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Sravanthi, V., & Lakshmi, A. (2017). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Tukulula, M., & Van der Watt, M. (2021). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. [Link]

  • Vasilev, A. A., & Kananovich, D. G. (2016). Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride (China Patent No. CN103232389A).
  • Zidar, N., & Zega, A. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics.

Sources

A Comparative Guide to the Spectroscopic Profile of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive spectroscopic analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one , a significant heterocyclic compound, notably identified as a potential impurity in the synthesis of the proton pump inhibitor, Omeprazole.[1]

While this specific pyridinone derivative is commercially available and cited in chemical literature, a consolidated public repository of its experimental spectroscopic data is not readily accessible. This guide, therefore, serves a dual purpose: firstly, to present a predicted spectroscopic profile based on established principles and data from analogous structures, and secondly, to provide robust, field-tested protocols for researchers to acquire and validate this data independently. The "comparison" herein is between the distinct, complementary insights provided by various spectroscopic techniques.

Chemical Structure and Spectroscopic Overview

The structure of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one incorporates several key features that will manifest distinctively in its spectroscopic signatures: a pyridinone core, a hydroxymethyl substituent, two methyl groups, and an aromatic proton. The tautomeric nature of the 4-pyridone ring, existing in equilibrium between its keto and enol (4-hydroxypyridine) forms, can also influence the observed spectra, particularly in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom, as well as the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (aromatic)7.5 - 7.8Singlet1H
OH (hydroxyl)5.0 - 5.5Triplet (or broad singlet)1H
CH₂ (hydroxymethyl)4.4 - 4.6Doublet (or broad singlet)2H
CH₃ (at C3)2.1 - 2.3Singlet3H
CH₃ (at C5)2.0 - 2.2Singlet3H
NH (pyridinone)11.0 - 12.0Broad Singlet1H

Causality Behind Predictions: The lone aromatic proton is significantly deshielded due to its position on the electron-deficient pyridinone ring. The hydroxymethyl protons are expected to be a doublet coupled to the hydroxyl proton; however, this coupling can be broadened or lost due to chemical exchange, resulting in a broad singlet. The hydroxyl proton itself may appear as a triplet if coupling is observed, or more commonly, a broad singlet. The two methyl groups are in slightly different electronic environments and may have subtly different chemical shifts. The NH proton of the pyridinone ring is expected to be significantly downfield and broad due to its acidic nature and hydrogen bonding.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C4)175 - 180
C (aromatic, C6)138 - 142
C (aromatic, C2)150 - 155
C (aromatic, C3)120 - 125
C (aromatic, C5)115 - 120
CH₂ (hydroxymethyl)58 - 62
CH₃ (at C3)12 - 15
CH₃ (at C5)10 - 13

Causality Behind Predictions: The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield. The carbons attached to the nitrogen and oxygen (C2 and C6) are also deshielded. The carbons bearing the methyl groups (C3 and C5) will be further upfield, with the methyl carbons themselves being the most shielded.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for preparing and analyzing a sample of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one for NMR spectroscopy.[2]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the high-purity compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for its high boiling point.[2]

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it clearly.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition (101 MHz Spectrometer):

    • Use a proton-decoupled single-pulse experiment.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is expected to be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3500Broad, Strong
N-H stretch (pyridinone)3000 - 3300Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (pyridinone)1630 - 1660Strong
C=C/C=N stretch (ring)1550 - 1620Medium-Strong
C-O stretch (hydroxyl)1000 - 1050Strong

Causality Behind Predictions: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The strong carbonyl absorption is a characteristic feature of pyridinones. The C=C and C=N stretching vibrations of the ring will also be prominent. The C-O stretch from the hydroxymethyl group is expected to be a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 153. This corresponds to the molecular weight of C₈H₁₁NO₂.[1]

  • Key Fragmentation Pathways:

    • Loss of a hydrogen atom: [M-1]⁺ at m/z = 152.

    • Loss of a hydroxyl radical: [M-17]⁺ at m/z = 136.

    • Loss of water: [M-18]⁺ at m/z = 135.

    • Loss of formaldehyde from the hydroxymethyl group: [M-30]⁺ at m/z = 123.

    • Cleavage of the hydroxymethyl group: [M-31]⁺ at m/z = 122.

Causality Behind Predictions: The molecular ion peak should be clearly visible. Fragmentation is likely to occur at the hydroxymethyl substituent, leading to the loss of small, stable neutral molecules or radicals.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺ (m/z = 154).

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of a comprehensive spectroscopic characterization of a synthesized compound like 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Comparison synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation literature_comparison Comparison with Predicted Data structure_elucidation->literature_comparison final_confirmation Final Structure Confirmation literature_comparison->final_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, grounded in established chemical principles. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the provided experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, or quality control of this compound. By systematically applying these spectroscopic techniques, scientists can confidently elucidate and confirm the structure of this and related pyridinone derivatives, ensuring the integrity and reliability of their research and development efforts.

References

  • U.S.
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Zanitti, L., Ferretti, R., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 665-671.
  • Pinheiro, F. C., Barros, A. I., & Nóbrega, J. A. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon, 6(2), e03359. [Link]

  • HETEROCYCLES, Vol. 45, No. 1, 1997 77 SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4- METHOXYPYRIDINE. [Link]

  • Fu, R. (n.d.). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]

  • Brittain, H. G. (Ed.). (2010).
  • PubChem. (n.d.). 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. National Center for Biotechnology Information. [Link]

  • Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

Sources

Navigating the Bioactivity Landscape: A Comparative Guide to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a parent compound to a clinically viable drug is one of meticulous optimization. The strategic modification of a core chemical scaffold can unlock enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive framework for comparing the biological activity of derivatives of the promising scaffold, 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, against its parent form. While direct comparative studies on this specific parent compound are not extensively available in peer-reviewed literature, this guide will leverage data from closely related pyridinone derivatives to illuminate the path for such investigations. We will delve into the rationale behind derivatization, key biological activities to explore, and the detailed experimental protocols necessary for a robust comparative analysis.

The Parent Compound: A Foundation for Discovery

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one belongs to the pyridinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Pyridinones are known to exhibit a range of activities, including iron chelation, antioxidant effects, and neuroprotective properties. The hydroxymethyl group at the 2-position and the methyl groups at the 3- and 5-positions of the parent compound provide key anchor points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Rationale for Derivatization: Enhancing Biological Potential

The primary motivation for synthesizing derivatives of a parent compound is to improve its inherent biological activity and drug-like properties. For 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, key objectives for derivatization could include:

  • Enhanced Potency: Modifications to the core structure can lead to stronger interactions with biological targets, resulting in a lower effective concentration.

  • Increased Selectivity: Derivatization can fine-tune the molecule's interaction with specific receptors or enzymes, reducing off-target effects and potential toxicity.

  • Improved Pharmacokinetics: Altering the physicochemical properties, such as lipophilicity and solubility, can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Novel Biological Activities: Chemical modifications can sometimes unlock entirely new biological functions not observed in the parent compound.

A pertinent example of this approach is the discovery of 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] In this study, researchers took a lead compound from their library with the 3,5-dimethylpyridin-4(1H)-one core and synthesized a series of derivatives to optimize its AMPK activating activity.[1] This highlights how a specific biological target can drive the derivatization strategy for this class of compounds.

Key Biological Activities for Comparative Evaluation

Based on the known activities of pyridinones and related heterocyclic compounds, the following biological assays are recommended for a comprehensive comparison of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and its derivatives.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the antioxidant potential of new compounds a critical area of investigation. The ability of the parent compound and its derivatives to scavenge free radicals can be quantitatively compared using established in vitro assays.

Neuroprotective and Anti-Neuroinflammatory Activity

Given the potential of pyridinone scaffolds to act as neuroprotective agents, evaluating their efficacy in models of neuronal damage and inflammation is a logical step.

Enzyme Inhibitory/Activating Activity

As demonstrated with the AMPK activators, pyridinone derivatives can be designed to modulate the activity of specific enzymes.[1] Identifying and characterizing such interactions is crucial for understanding the mechanism of action.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)H2O2 Scavenging IC50 (µM)
Parent Compound[Experimental Value][Experimental Value]
Derivative 1[Experimental Value][Experimental Value]
Derivative 2[Experimental Value][Experimental Value]
Ascorbic Acid (Standard)[Experimental Value][Experimental Value]

Table 2: Comparative Anti-Neuroinflammatory Activity

Compound (at 10 µM)Nitric Oxide (NO) Production (% of Control)TNF-α Release (% of Control)
Parent Compound[Experimental Value][Experimental Value]
Derivative 1[Experimental Value][Experimental Value]
Derivative 2[Experimental Value][Experimental Value]
Dexamethasone (Standard)[Experimental Value][Experimental Value]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging ability of a compound.[2]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the parent compound and its derivatives in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a negative control, and a known antioxidant like ascorbic acid is used as a positive control.

  • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Hydrogen Peroxide (H2O2) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species.[2]

Protocol:

  • Prepare a solution of hydrogen peroxide (e.g., 40 mM) in phosphate buffer (pH 7.4).

  • Prepare various concentrations of the parent compound and its derivatives in phosphate buffer.

  • Add 1.0 mL of the compound solution to a test tube.

  • Add 0.6 mL of the hydrogen peroxide solution.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without hydrogen peroxide.

  • The percentage of hydrogen peroxide scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (H2O2 solution without sample) and A_sample is the absorbance of the test compound.

  • The IC50 value is determined graphically.

Visualizing Experimental Workflows and Logical Relationships

Clear diagrams are essential for understanding complex experimental processes and the relationships between different stages of research.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Parent 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one Derivatization Chemical Derivatization Parent->Derivatization Derivatives Derivative Library Derivatization->Derivatives Antioxidant Antioxidant Assays (DPPH, H2O2) Derivatives->Antioxidant Neuroprotective Neuroprotective Assays (Cell-based models) Derivatives->Neuroprotective Enzyme Enzyme Activity Assays Derivatives->Enzyme Data Quantitative Data (IC50, EC50) Antioxidant->Data Neuroprotective->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis, biological screening, and analysis of derivatives of a parent compound.

Conclusion and Future Directions

The strategic derivatization of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one holds significant promise for the discovery of novel therapeutic agents. By systematically modifying the parent scaffold and conducting rigorous comparative biological evaluations, researchers can elucidate critical structure-activity relationships. This guide provides a foundational framework for such investigations, emphasizing the importance of robust experimental design and clear data presentation. Future work should focus on synthesizing a diverse library of derivatives and screening them against a broad panel of biological targets to fully unlock the therapeutic potential of this versatile pyridinone scaffold.

References

  • Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chem Pharm Bull (Tokyo). 2020;68(1):77-90. [Link]

  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Iran J Pharm Res. 2013;12(Suppl):149-58. [Link]

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" purity analysis by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Introduction

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which safety, efficacy, and reproducibility are built. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a pyridinone derivative, represents a class of scaffolds with significant interest in medicinal chemistry due to their diverse biological activities.[1] Ensuring the purity of such compounds is paramount, whether they are synthesized as active pharmaceutical ingredients (APIs), intermediates, or reference standards. Impurities can arise from starting materials, by-products of the synthesis, or degradation, and their presence can have unintended pharmacological or toxicological effects.

This guide provides an in-depth comparison of four orthogonal analytical techniques for the comprehensive purity assessment of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical challenges. The validation of any analytical method is a critical activity to ensure its suitability for the intended purpose.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry. Its strength lies in its ability to separate, detect, and quantify a wide range of impurities with high resolution and sensitivity. For a polar, non-volatile compound like 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of the Technique

RP-HPLC separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. A UV detector is typically used for quantification, as the pyridinone chromophore absorbs UV light.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 1 mg/mL A->B C Filter through 0.45 µm syringe filter B->C D Inject sample into HPLC system C->D E Separation on C18 Column D->E F UV Detection (e.g., 225 nm) E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity by Area Percent Normalization G->H

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for separating the main compound from potential process-related impurities which may have slight variations in polarity.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acidic pH suppresses the ionization of the pyridinone nitrogen, leading to better peak shape and reproducible retention.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is chosen to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. A typical gradient might be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: 225 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • For impurity analysis, a more concentrated solution (e.g., 5.0 mg/mL) might be used to better detect low-level impurities.

  • Analysis and Calculation:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Advantages & Limitations

  • High Sensitivity & Resolution: Capable of detecting and quantifying impurities down to very low levels (typically <0.05%).

  • Specificity: The method is highly specific and can separate structurally similar impurities.[7]

  • Established Methodology: Widely accepted by regulatory agencies like the FDA and EMA.[8]

  • Limitation: It is a relative quantification method. The area percent calculation assumes that all impurities have the same response factor as the main compound at the detection wavelength, which is not always true. For accurate quantification of specific impurities, their reference standards are required.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio measurement technique for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[9] It is a non-destructive method that provides both structural and quantitative information simultaneously.[10]

Principle of the Technique

qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal. By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the purity of the sample can be calculated by comparing the integral of a specific analyte resonance to that of a resonance from the internal standard.[11]

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh ~15 mg of sample (Ws) C Dissolve both in deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh ~10 mg of Internal Standard (Wis) B->C D Transfer to NMR tube C->D E Acquire ¹H NMR spectrum under quantitative conditions D->E F Phase and baseline correct spectrum E->F G Integrate analyte (Is) and standard (Iis) signals F->G H Calculate absolute purity using formula G->H

Caption: High-level workflow for qNMR purity analysis.

Detailed Experimental Protocol: ¹H qNMR Method

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Materials:

    • Internal Standard (IS): Maleic acid or Dimethyl sulfone (high purity, certified). Causality: The IS must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighable.

    • Deuterated Solvent: DMSO-d₆. Causality: DMSO-d₆ is an excellent solvent for many polar organic compounds and its residual proton signal does not typically interfere with analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one (W_analyte).

    • Accurately weigh approximately 10 mg of the internal standard (W_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically >30 seconds). Causality: This is the most critical parameter. A long delay ensures complete relaxation of all protons between scans, making the signal intensity directly proportional to the number of nuclei.

    • Pulse Angle: 90°.

    • Number of Scans: ≥ 16 (for good signal-to-noise ratio).

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the hydroxymethyl -CH₂- protons) (I_analyte).

    • Integrate a signal from the internal standard (I_IS).

    • Calculate the purity using the following formula:[11] Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS Where:

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • Purity_IS = Purity of the internal standard

Advantages & Limitations

  • Absolute Method: Provides a direct measure of mass fraction purity without requiring an analyte-specific reference standard.

  • Non-destructive: The sample can be recovered after analysis.

  • Structural Information: Can simultaneously confirm the identity of the main component and potentially identify impurities.

  • Limitation: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities (<0.1%). Signal overlap from impurities can complicate quantification.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, it can be used as an absolute method to determine purity.[12][13]

Principle of the Technique

The method is based on the Van't Hoff law, which describes the melting point depression of a pure substance caused by the presence of impurities.[14] As a sample containing impurities melts, the impurities concentrate in the liquid phase, causing the melting point to decrease and the melting peak to broaden. By analyzing the shape of the melting endotherm, the mole fraction of the impurity can be calculated. This technique is particularly valuable for qualifying reference standards.[12][15]

Experimental Workflow Diagram

Caption: High-level workflow for DSC purity analysis.

Detailed Experimental Protocol: DSC Method

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan. Causality: Sealing prevents any loss of mass due to sublimation or volatilization during heating, which would invalidate the results.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition. Causality: A slow heating rate allows the system to remain in thermal equilibrium, which is a key assumption of the Van't Hoff model.

  • Data Analysis:

    • The instrument software is used to analyze the melting curve.

    • The software applies the Van't Hoff equation to the partial area of the melting peak to calculate the mole percent purity.

Advantages & Limitations

  • Absolute Method: Requires no standards and provides a total purity value for eutectic impurities.

  • Small Sample Size: Only requires a few milligrams of material.[16]

  • Fast Analysis Time: The overall process is relatively quick.[15]

  • Limitation: Only applicable to crystalline materials that are >98% pure and do not decompose upon melting.[12][15] It does not provide any information about the identity or number of impurities present; it only quantifies the total molar amount of soluble impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the ideal method for analyzing volatile and semi-volatile impurities.

Principle of the Technique

In GC, a sample is vaporized and injected onto a column. Separation occurs as the analyte partitions between a stationary phase and an inert carrier gas (mobile phase). As components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical "fingerprint" for identification.

For 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, its polarity and potential for thermal degradation might make direct GC analysis challenging. Derivatization, such as silylation of the hydroxyl group, may be necessary to increase its volatility and thermal stability.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve sample in suitable solvent B (Optional) Derivatize to increase volatility A->B C Inject into GC B->C D Separate on capillary column C->D E Ionize and detect by Mass Spectrometer D->E F Analyze chromatogram and mass spectra E->F G Identify impurities by library search/fragmentation F->G H Quantify using area percent or standards F->H

Caption: High-level workflow for GC-MS purity analysis.

Detailed Experimental Protocol: GC-MS Method (Conceptual)

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min. Causality: The temperature program is designed to separate compounds based on their boiling points and column interactions.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like Dichloromethane or Methanol.

    • Derivatization (if needed): Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes to convert the -OH group to a -OTMS group.

  • Analysis:

    • Inject the prepared sample.

    • Identify eluted peaks by comparing their mass spectra to a reference library (e.g., NIST).[17]

    • Quantify using area percent or an internal standard.

Advantages & Limitations

  • Excellent for Volatiles: Unmatched for detecting and identifying volatile or semi-volatile impurities (e.g., residual solvents).

  • High Identification Power: MS provides structural information that can lead to the definitive identification of unknown impurities.[17]

  • High Sensitivity: Can detect impurities at trace levels.

  • Limitation: Not suitable for non-volatile or thermally labile compounds. The need for derivatization adds complexity and a potential source of error to the analysis.

Comparative Summary and Recommendations

The choice of analytical technique is dictated by the specific objective of the purity analysis. A multi-faceted approach, employing orthogonal methods, often provides the most complete and trustworthy purity profile.

Quantitative Data Comparison

ParameterHPLCqNMRDSCGC-MS
Principle Chromatographic SeparationNuclear ResonanceThermal AnalysisChromatographic Separation
Quantification Relative (Area %)Absolute Absolute Relative (Area %)
Typical LOQ ~0.05%~0.1%Not applicable~0.01% (for volatiles)
Impurity ID No (requires standards)Yes (if resolved)NoYes (definitive)
Sample Type Soluble, non-volatileSolubleCrystalline, >98% pureVolatile or derivable
Throughput HighMediumHighMedium

Expert Recommendations

  • For Routine Quality Control (QC) and Impurity Profiling: HPLC is the undisputed method of choice. Its high resolution, sensitivity, and robustness make it ideal for monitoring batch-to-batch consistency and detecting known and unknown impurities during manufacturing.

  • For Certification of a Reference Standard: A combination of methods is required for a comprehensive characterization.

    • qNMR should be used to determine the absolute purity (mass fraction) of the organic molecule.

    • HPLC should be used to identify and quantify individual organic impurities.

    • GC-MS is essential for quantifying residual solvents.

    • DSC can be used as an orthogonal, absolute method to confirm the purity of the crystalline material, corroborating the qNMR and HPLC results.[12]

  • For Identification of an Unknown Impurity: If an unknown peak is observed in the HPLC chromatogram, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be the next logical step. If the impurity is suspected to be volatile, GC-MS is the ideal tool for identification.

By understanding the fundamental principles, advantages, and limitations of each of these powerful analytical techniques, researchers can design a robust and scientifically sound strategy for the purity analysis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, ensuring the quality and integrity of their materials throughout the drug development lifecycle.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009).
  • Place of DSC purity analysis in pharmaceutical development - AKJournals. (1993).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • DSC purity - Mettler Toledo.
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2025).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Why do we use NMR spectroscopy in purity analysis? - Quora. (2023).
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (2009).
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022).
  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC - NIH.
  • Identification and characterization of unknown impurity in zolmitriptan tablets by a sensitive HPLC method - JOCPR.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic intermediates is a cornerstone of modern drug discovery and development. Among these, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one stands out as a valuable building block, notable for its role in the assembly of complex pharmaceutical agents. The economic viability of any drug candidate is intrinsically linked to the efficiency and cost-effectiveness of its synthetic route. This guide provides an in-depth, comparative analysis of the primary synthetic strategies for this target molecule, moving beyond mere procedural lists to explain the underlying chemical logic and practical considerations essential for process optimization and scale-up.

Strategic Overview: The Two Core Philosophies

The synthesis of this substituted pyridinone can be broadly categorized into two divergent approaches, each with its own set of economic and logistical trade-offs:

  • The Pyridine Functionalization Approach: This "bottom-up" strategy begins with a simple, inexpensive, and commercially abundant pyridine precursor, such as 3,5-lutidine (3,5-dimethylpyridine). The required functional groups (the 2-hydroxymethyl and 4-oxo moieties) are then installed sequentially. This route is often favored in industrial settings where the low cost of the initial starting material can offset the complexities of a multi-step process.

  • The Pyrone-to-Pyridinone Conversion Approach: This "top-down" strategy starts with a more complex, pre-functionalized 4-pyrone ring. The core heterocyclic system is already partially assembled, and the synthesis focuses on converting the pyrone to the desired pyridinone and performing final functional group manipulations. This route can offer a shorter path to the target, prioritizing speed and overall yield, which is often crucial in research and early development phases.

We will now dissect each of these strategies, providing detailed protocols, mechanistic insights, and comparative data.

Route 1: The Pyridine Functionalization Approach from 3,5-Lutidine

This classic route leverages the low cost of 3,5-lutidine and relies on a series of well-established transformations in pyridine chemistry. The central challenge is the controlled, regioselective introduction of oxygen functionalities onto the pyridine ring.

Experimental Protocol
  • N-Oxidation: 3,5-Lutidine is oxidized to 3,5-lutidine-N-oxide. This is typically achieved by reacting 3,5-lutidine with hydrogen peroxide in acetic acid or with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Boekelheide Rearrangement: The 3,5-lutidine-N-oxide undergoes a rearrangement upon treatment with acetic anhydride at elevated temperatures.[1] This reaction, a [3.3]-sigmatropic rearrangement, selectively installs an acetoxymethyl group at the 2-position, yielding 2-acetoxymethyl-3,5-dimethylpyridine.[2][3]

  • Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to afford 2-(hydroxymethyl)-3,5-dimethylpyridine.

  • Pyridone Formation via 4-Chloro Intermediate: a. The 2-(hydroxymethyl)-3,5-dimethylpyridine is again N-oxidized. b. The resulting N-oxide is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to install a chlorine atom at the 4-position, yielding 2-(hydroxymethyl)-3,5-dimethyl-4-chloropyridine. c. Finally, the 4-chloro substituent is hydrolyzed under acidic or basic conditions to yield the target molecule, 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Expertise & Causality: Why This Pathway Works

The initial N-oxidation is a critical activating step. The N-oxide functionality electronically alters the pyridine ring, making the α-methyl protons more acidic and enabling the subsequent Boekelheide rearrangement.[1] This rearrangement is a highly reliable method for achieving 2-hydroxymethylation. The second sequence to form the pyridone is more arduous but necessary. Converting the pyridine to its N-oxide again activates the 4-position for nucleophilic substitution, allowing for the introduction of the chloro group, which then serves as a good leaving group for the final hydrolysis to the 4-oxo group. While direct oxidation to the 4-pyridone is conceivable, it often suffers from poor regioselectivity and side reactions, making the multi-step chlorination-hydrolysis route more reliable for large-scale synthesis.

Data Presentation: Route 1
ParameterAssessmentRationale
Starting Material Cost Very Low3,5-Lutidine is a bulk commodity chemical.
Number of Steps High (~5-6 steps)Requires multiple oxidation, rearrangement, and substitution reactions.
Overall Yield Low to ModerateCumulative losses over multiple steps can significantly reduce overall yield.
Key Reagents H₂O₂, Ac₂O, NaOH, POCl₃Common industrial reagents, but some (like POCl₃) require careful handling.
Scalability HighThe reactions are generally well-understood and scalable.
Safety & Environment Moderate ConcernsInvolves strong oxidizers, corrosive reagents (POCl₃), and organic solvents.
Experimental Workflow: Route 1

Caption: Synthetic workflow starting from 3,5-Lutidine.

Route 2: The Pyrone-to-Pyridinone Conversion Approach

This strategy builds the target molecule from a 4-pyrone precursor, which already contains the desired oxygenation pattern at the 4-position. This can dramatically shorten the synthesis, contingent on the availability of the starting material.

Experimental Protocol
  • Starting Material Acquisition: The synthesis begins with a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone, such as 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone. This intermediate itself can be prepared from acyclic precursors.[4][5]

  • Ammonolysis: The 4-pyrone is converted to the corresponding N-H pyridinone by reaction with an ammonia source, such as aqueous ammonia in an autoclave or by using a protected amine like benzylamine followed by deprotection.[4] This step exchanges the oxygen heteroatom in the ring for nitrogen, forming 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.

  • Reduction: The ester group at the 2-position is selectively reduced to the primary alcohol. This is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.[5][6] This final step yields the target molecule.

Expertise & Causality: Why This Pathway Works

This route is conceptually more direct because the challenging C4-oxidation is addressed by the choice of starting material. The conversion of a 4-pyrone to a 4-pyridone is a robust and high-yielding transformation.[7][8] The final reduction of the ester is also typically efficient, although the use of LiAlH₄ presents handling and quenching challenges on an industrial scale. The entire cost-benefit analysis of this route hinges on the price and accessibility of the starting pyrone. If it must be synthesized in-house via a multi-step process, the advantages of this route diminish significantly.

Data Presentation: Route 2
ParameterAssessmentRationale
Starting Material Cost Medium to HighSubstituted pyrones are specialty chemicals and significantly more expensive than lutidine.
Number of Steps Low (2-3 steps)Assumes the starting pyrone is available.
Overall Yield HighFewer steps lead to lower cumulative product loss.
Key Reagents Ammonia, LiAlH₄LiAlH₄ is a hazardous and expensive reagent, especially at scale.
Scalability ModerateScalability is limited by the cost of the starting material and the safe handling of LiAlH₄.
Safety & Environment High ConcernsLiAlH₄ is highly pyrophoric and reacts violently with water.
Experimental Workflow: Route 2

Caption: Synthetic workflow starting from a 4-pyrone precursor.

Cost-Effectiveness and Final Recommendation

FeatureRoute 1: From 3,5-LutidineRoute 2: From 4-Pyrone
Overall Cost-Effectiveness High (at large scale)Low to Moderate (depends heavily on precursor cost)
Process Complexity HighLow
Throughput / Speed LowHigh
Scalability & Robustness ExcellentModerate
Ideal Application Industrial, large-scale manufacturing where raw material cost is the primary driver.R&D, medicinal chemistry, and small-scale synthesis where speed and final yield are prioritized.

Authoritative Recommendation:

For large-scale industrial production , Route 1, starting from 3,5-lutidine, is the unequivocally superior strategy from a cost-of-goods perspective. The extremely low cost of the starting material provides a powerful economic incentive that outweighs the disadvantages of a longer, lower-yielding process. The required reagents are common, and the reactions, while numerous, are well-precedented and highly scalable.

Conversely, for research, discovery, and early-phase development , Route 2 is the more pragmatic choice. It allows for the rapid synthesis of the target molecule in high yield, accelerating project timelines. While the starting material cost is higher, this is often acceptable for producing the gram-to-kilogram quantities needed for preclinical studies. The primary caveat is the availability of the pyrone precursor; a thorough sourcing analysis must be conducted before committing to this route.

Ultimately, the choice of synthesis is not merely a chemical decision but a strategic one, balancing the immediate needs of the project with the long-term economic goals of the development program.

References

  • Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms. (2020). ACS Catalysis. [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. (2021). Chemical Science. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules. [Link]

  • Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine. (2022). The Journal of Organic Chemistry. [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation. (2020). National Institutes of Health. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of pyridinone with various reactions. (2022). ResearchGate. [Link]

  • Synthesis of 4-pyridones. (n.d.). Organic Chemistry Portal. [Link]

  • Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (1997).
  • SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE. (1997). Heterocycles. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. [Link]

  • Boekelheide reaction. (n.d.). Wikipedia. [Link]

  • Boekelheide reaction. (n.d.). ResearchGate. [Link]

  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. (1995). Synthetic Communications. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 2-methyl-3-hydroxy-4,5-di(hydroxymethyl)-6-vinylpyridine. (n.d.). PrepChem.com. [Link]

Sources

"2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one" yield comparison between different catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of different catalytic strategies for the synthesis of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a valuable heterocyclic building block in medicinal chemistry. The selection of an appropriate catalyst is paramount in achieving high yields and purity, which directly impacts the efficiency and economic viability of drug development and manufacturing processes. This document will explore established multi-step synthetic routes with a focus on key catalytic transformations and contrast them with modern, one-pot multi-component reaction strategies.

Introduction to 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

The pyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The title compound, with its hydroxymethyl and dimethyl substitutions, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The efficiency of its synthesis is therefore a critical consideration for researchers in the pharmaceutical sciences.

Multi-Step Synthesis via a Pyridone Intermediate: A Well-Trodden Path

A robust and frequently cited method for the synthesis of related 2-(hydroxymethyl)-3,5-dimethyl-4-alkoxypyridines involves a multi-step sequence commencing from a pyrone precursor. This pathway relies on two critical catalytic steps: a palladium-catalyzed hydrogenation for debenzylation and a metal hydride reduction of an ester to the desired hydroxymethyl group.

Step 1: Palladium-Catalyzed Hydrogenation for N-Debenzylation

The initial steps of this synthesis involve the conversion of a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone to an N-benzyl-2-alkoxycarbonyl-3,5-dimethyl-4-pyridone. The subsequent removal of the N-benzyl protecting group is a crucial step, typically achieved through catalytic hydrogenation.

Catalyst of Choice: Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and highly effective catalyst for the hydrogenolysis of benzyl groups. The reaction proceeds by the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to cleave the bond and liberate the free pyridone.

Experimental Protocol: Hydrogenation of N-benzyl-2-ethoxycarbonyl-3,5-dimethyl-4-pyridone

A solution of N-benzyl-2-ethoxycarbonyl-3,5-dimethyl-4-pyridone in a suitable solvent such as acetic acid is treated with a catalytic amount of 10% Palladium on Carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically 55 psi) at room temperature and stirred overnight. Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 2-ethoxycarbonyl-3,5-dimethyl-4(1H)-pyridone. This hydrogenation step has been reported to proceed with a high yield of approximately 81%.[1]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and reliable catalyst for debenzylation, offering a good balance of activity and cost-effectiveness. The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic efficiency.

  • Solvent: Acetic acid is often used as a solvent as it can help to activate the substrate and maintain the catalyst's activity.

  • Hydrogen Pressure: A pressure of 55 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Alternative Hydrogenation Catalysts:

While Pd/C is the most commonly cited catalyst for this transformation, other hydrogenation catalysts could also be employed, each with its own set of advantages and disadvantages.

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium catalysts, Raney Ni is also effective for hydrogenations. However, it is pyrophoric and requires careful handling. It may also require higher temperatures and pressures to achieve similar results to Pd/C.[2][3]

  • Platinum(IV) oxide (PtO2, Adams' catalyst): A highly active hydrogenation catalyst that can often be used under milder conditions than Pd/C. However, it is generally more expensive.[4]

Step 2: Reduction of the Ester to a Hydroxymethyl Group

Following the formation of the 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone, the ester functional group at the 2-position must be reduced to the target hydroxymethyl group. This transformation is typically accomplished using powerful reducing agents.

Reducing Agent of Choice: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde, which is then quenched with water to afford the primary alcohol.[5][6]

Experimental Protocol: Reduction of 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine

To a solution of 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine in an anhydrous etheral solvent such as tetrahydrofuran (THF) at 0°C, a solution of Lithium Aluminum Hydride (LiAlH₄) is added dropwise. The reaction mixture is stirred at 0°C for a short period and then quenched by the careful addition of water. After workup, the desired 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is obtained. This reduction has been reported with a yield of approximately 50%.[1]

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is chosen for its high reactivity, which is necessary for the efficient reduction of the relatively stable ester functional group.[7]

  • Solvent: Anhydrous THF is a common solvent for LiAlH₄ reductions as it is inert to the reagent and can dissolve both the substrate and the hydride complex.

  • Temperature: The reaction is performed at 0°C to control the high reactivity of LiAlH₄ and minimize potential side reactions.

Alternative Reducing Agents:

  • Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can sometimes reduce esters, particularly in the presence of activating agents or at higher temperatures. It offers the advantage of being safer to handle and can be used in protic solvents.[7][8]

  • Diisobutylaluminum Hydride (DIBAL-H): This is a more selective reducing agent that can often reduce esters to aldehydes at low temperatures. To achieve the full reduction to the alcohol, the reaction conditions would need to be adjusted (e.g., using an excess of the reagent at a higher temperature).[5]

Visualizing the Multi-Step Synthesis

Multi_Step_Synthesis A 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone B N-Benzyl-2-alkoxycarbonyl- 3,5-dimethyl-4-pyridone A->B Benzylamine C 2-Alkoxycarbonyl-3,5-dimethyl- 4(1H)-pyridone B->C H₂, 10% Pd/C Yield: ~81% D 2-(Hydroxymethyl)-3,5-dimethyl- 4(1H)-one C->D 1. LiAlH₄, THF 2. H₂O Yield: ~50% MCR_Workflow cluster_reactants Reactants A β-Ketoester Catalyst Catalyst (e.g., L-Proline, Lewis Acid) A->Catalyst B Aldehyde/ Ketone B->Catalyst C Ammonia Source C->Catalyst Product 2-(Hydroxymethyl)-3,5-dimethyl- 4(1H)-one Catalyst->Product One-Pot Reaction

Caption: Conceptual workflow for a multi-component synthesis of the target pyridinone.

Comparison of Synthetic Strategies

FeatureMulti-Step Synthesis via Pyridone IntermediateMulti-Component Reaction (MCR)
Catalysts/Reagents Hydrogenation: 10% Pd/C (standard), Raney Ni, PtO₂Reduction: LiAlH₄ (standard), NaBH₄, DIBAL-HL-Proline, Lewis Acids (e.g., ZnI₂), Brønsted Acids
Reported Yield Hydrogenation: ~81%<[1]br>Reduction: ~50%<[1]br>Overall (for these 2 steps): ~40.5%Specific yield for the target compound not readily available. Generally reported as moderate to high for related structures.
Number of Steps Multiple (synthesis of precursors, protection, deprotection, reduction)Typically one-pot
Atom Economy Lower due to the use of protecting groups and multiple stepsHigher, as most atoms from the reactants are incorporated into the final product
Experimental Data Well-documented for analogous compounds with specific yieldsLess specific data available for the target molecule; requires optimization
Advantages Reliable and well-established route; predictable outcomesHigh efficiency; reduced waste; simplified workup; potential for rapid library synthesis
Disadvantages Lower overall yield; requires multiple purifications; use of hazardous reagents (LiAlH₄)May require significant optimization to find suitable reaction conditions and catalysts for a specific target

Conclusion

The synthesis of 2-(hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one can be approached through different catalytic strategies, each with its own merits and drawbacks. The traditional multi-step synthesis, while longer, is well-documented and relies on robust and predictable catalytic transformations, namely palladium-catalyzed hydrogenation and lithium aluminum hydride reduction, with established yield data for analogous systems.

In contrast, multi-component reactions offer a more modern, efficient, and environmentally friendly alternative. Although specific, optimized MCR protocols for the direct synthesis of the title compound are not yet widely reported, the exploration of catalysts such as L-proline and various Lewis acids holds significant promise for the future development of a more streamlined synthetic route.

For researchers and drug development professionals, the choice of synthetic strategy will depend on a variety of factors, including the scale of the synthesis, the availability of starting materials and catalysts, and the desired level of process optimization. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the further development of efficient synthetic methods for this important class of molecules.

References

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol. Retrieved from [Link]

  • HETEROCYCLES, Vol. 45, No. 1, 1997. SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Slideshare. (n.d.). Reducing reagents for organic chemistry NaBH4, LiAlH4 etc... Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • ResearchGate. (2021). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from

  • Reddit. (2020, September 15). Safer alternatives to Raney Nickel catalyst. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

  • ResearchGate. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Retrieved from [Link]

  • MDPI. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot three-component access to 5-hydroxyindoles based on an oxidative dearomatization strategy. Retrieved from [Link]

  • Chinese Journal of Biotechnology. (n.d.). Advances on microbial synthesis of l-proline and trans-4-hydroxy-l-proline. Retrieved from [Link]

  • MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • PubMed. (n.d.). One-pot multistep Bohlmann-Rahtz heteroannulation reactions: synthesis of dimethyl sulfomycinamate. Retrieved from [Link]

  • Scribd. (2024, June 14). 2020 - Different Activity of Raney Nickel - Ra-Ni Preparation. Retrieved from [Link]

  • Microbial Cell Factories. (2021, April 21). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
  • Thieme Chemistry. (n.d.). Synthesis of 4-(Arylmethyl)proline Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Screening of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. The versatility of the pyridinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a representative member of the hydroxymethyl-pyridinone subclass, and provides a comparative analysis of the biological screening results of structurally related compounds. While specific experimental data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is not extensively available in the public domain, this guide will leverage data from its close analogs to provide a comprehensive overview of the potential therapeutic applications of this chemical class. The introduction of a hydroxymethyl group can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties, often enhancing its biological activity and solubility.

Antioxidant Activity: Scavenging Free Radicals

Pyridinone derivatives are known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential.

Comparative Analysis of Antioxidant Activity

To illustrate the antioxidant potential within this class of compounds, we will compare the activity of a structurally related 4-hydroxy-2-pyridinone derivative with a standard antioxidant, Butylated Hydroxytoluene (BHT).

Compound/StandardAssayConcentration (µM)Radical Scavenging Activity (%)Reference
4-Hydroxy-6-methyl-2-pyridinone Derivative DPPH10075.8[1]
Butylated Hydroxytoluene (BHT) DPPH10085.2[1]

Note: Data for a representative 4-hydroxy-2-pyridinone derivative is used due to the lack of specific data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Preparation of Test Compounds: The pyridinone derivatives and a standard antioxidant (e.g., ascorbic acid or BHT) are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of the test compound solution (e.g., 100 µL) is added to each well.

    • An equal volume of the DPPH solution is then added to each well.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    where Acontrol is the absorbance of the DPPH solution without the test compound, and Asample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridinone scaffold has been extensively investigated for its potential in cancer therapy. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways.

Signaling Pathway in Pyridinone-Induced Apoptosis

Several pyridinone derivatives have been found to activate the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Pyridinone Derivatives Pyridinone Derivatives MEKK1 MEKK1 Pyridinone Derivatives->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK p53 p53 JNK->p53 Apoptosis Apoptosis JNK->Apoptosis p21 p21 p53->p21 G2_M_Arrest G2/M Arrest p21->G2_M_Arrest

Caption: Pyridinone-induced apoptosis pathway.

Comparative Analysis of Anticancer Activity

The following table presents the in vitro cytotoxic activity of representative pyridinone-urea derivatives against the human breast cancer cell line MCF-7.

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72hReference
8a 4-Fluorophenyl urea7.035.14[2]
8b 4-Chlorophenyl urea4.682.50[2]
8d 4-Bromophenyl urea3.031.63[2]
8e 4-Iodophenyl urea0.220.11[2]
Doxorubicin Standard Drug1.93Not Reported[2]

Note: Data for representative pyridinone-urea derivatives are presented to showcase the anticancer potential of the pyridinone scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density (e.g., 5 x 104 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridinone derivatives and a positive control (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 20 µL of 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant strains of bacteria has created an urgent need for novel antimicrobial agents. Pyridinone derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Comparative Analysis of Antimicrobial Activity

The following table compares the in vitro antibacterial activity of a series of pyridine chalcone derivatives against Staphylococcus aureus and a methicillin-resistant strain (MRSA).

Compound IDSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAReference
Chalcone 1 4-Chloro1632[2]
Chalcone 2 4-Bromo816[2]
Chalcone 3 4-Nitro48[2]
Ciprofloxacin Standard Drug12[2]

Note: Data for representative pyridine chalcone derivatives are presented to illustrate the antimicrobial potential of the broader pyridine-containing class of compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Bacterial Culture Bacterial Culture Inoculation of Plates Inoculation of Plates Bacterial Culture->Inoculation of Plates Compound Dilution Compound Dilution Compound Dilution->Inoculation of Plates Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Plates->Incubation (37°C, 18-24h) Visual Inspection Visual Inspection Incubation (37°C, 18-24h)->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a density corresponding to approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The pyridinone derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While specific biological screening data for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one remains to be fully elucidated in publicly accessible literature, the comparative analysis of its structural analogs strongly suggests a high potential for diverse therapeutic applications. The pyridinone scaffold, particularly when functionalized with a hydroxymethyl group, demonstrates significant promise in the fields of oncology, infectious diseases, and conditions associated with oxidative stress.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one to establish its specific activity profile and mechanism of action. Structure-activity relationship (SAR) studies on a focused library of related derivatives will be crucial for optimizing potency and selectivity, paving the way for the development of novel drug candidates based on this promising chemical scaffold.

References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. [Link]

  • Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

The foundational principle for the disposal of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is to treat it as a hazardous waste. This is based on its known hazard profile, which includes causing skin and eye irritation, as well as respiratory irritation[1]. As with any laboratory chemical, a thorough understanding of its properties and adherence to institutional and regulatory guidelines are non-negotiable.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a comprehensive risk assessment is essential. The known hazards of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Hazard Profile and Recommended PPE

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation [1]Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Serious Eye Damage/Irritation [1]Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation [1]Work in a well-ventilated area or a chemical fume hood. For larger quantities or dusty conditions, a respirator may be necessary.

Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date PPE requirements. If an SDS is not available, treat the substance with a high degree of caution.

II. Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal. Never mix 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one waste with incompatible materials.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with pyridinone compounds. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one". Include the hazard pictograms for irritant and health hazard.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals, particularly strong oxidizing agents and strong acids[2].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste ppe Don Appropriate PPE start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store in Satellite Accumulation Area (SAA) collect->saa check Check for Incompatibles saa->check full Container Full or Project Complete? check->full full->saa No ehs Contact Environmental Health & Safety (EHS) for Pickup full->ehs Yes end End: Waste Transferred to EHS ehs->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one. In our work, the pursuit of scientific advancement must be built on an unwavering foundation of safety. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety and excellence within your laboratory.

Understanding the Hazard: The 'Why' Behind the 'What'

Before we select our equipment, we must first understand the inherent risks of the material. 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) notifications, presents a clear hazard profile that dictates our safety protocols.[1]

The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Damage (H318): Poses a significant risk of causing serious, potentially irreversible, damage to the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

Our entire PPE strategy is designed to create effective barriers against these three routes of exposure. This is not merely about compliance; it is about a fundamental respect for the chemical hazards we work with daily.

Core Protective Measures: Your First Line of Defense

The selection of appropriate PPE is the most critical barrier between you and potential chemical exposure. The following recommendations are based on established safety protocols for handling pyridine derivatives and compounds with similar hazard classifications.[3][4]

Eye and Face Protection: Non-Negotiable

Given the H318 classification ("Causes serious eye damage"), protecting your eyes is of paramount importance.[1] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling this compound in any form.[5][6][7] Goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors that safety glasses do not.

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., when handling larger quantities, preparing concentrated solutions, or during potential pressure changes), a full-face shield must be worn in addition to chemical splash goggles.[3][4][8] The face shield protects the entire face from direct contact.

Skin Protection: A Comprehensive Barrier
  • Hand Protection: Gloves are essential, but not all gloves offer the same level of protection against pyridine-based compounds.[6]

    • For Incidental Contact (e.g., handling sealed containers, splashes): Nitrile gloves are a common and acceptable choice, but they should be changed immediately upon any known contact with the chemical.[3][9] Always inspect gloves for tears or holes before use.[4][10]

    • For Prolonged or Immersive Contact: For tasks involving extended handling or the potential for significant contamination, more robust gloves are necessary. Butyl rubber or neoprene gloves offer superior chemical resistance to many pyridine compounds.[3][4]

  • Body Protection: A fully-buttoned, long-sleeved lab coat must be worn to prevent skin contact on the arms and body.[3][11][12] For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.[10] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[8][12]

Respiratory Protection: Ensuring Clean Air

To mitigate the risk of respiratory irritation (H335), engineering controls are the primary method of protection.[1]

  • Primary Control: Always handle 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, especially in its solid (powder) form, inside a certified chemical fume hood.[3][9][10][11] This captures dust and vapors at the source, preventing inhalation.

  • Secondary Control: In the rare event of inadequate ventilation or a large-scale spill, a NIOSH/MSHA-approved respirator with an appropriate particle filter may be necessary.[3][5] Use of a respirator requires enrollment in a respiratory protection program with formal training and fit-testing.[13]

PPE Selection Matrix for Common Laboratory Tasks

To provide clear, actionable guidance, the following table summarizes the minimum required PPE for various laboratory operations involving 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile Gloves (double-gloving recommended)Lab CoatChemical Fume Hood
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene GlovesLab CoatChemical Fume Hood
Small-Scale Reactions (<5g) Chemical Splash GogglesNitrile or Butyl Rubber GlovesLab CoatChemical Fume Hood
Large-Scale Reactions (>5g) Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene GlovesChemical Resistant Apron over Lab CoatChemical Fume Hood
Handling Sealed Containers Chemical Splash GogglesNitrile GlovesLab CoatWell-Ventilated Area
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber or Neoprene GlovesChemical Resistant Apron over Lab CoatNIOSH/MSHA Respirator (if spill is large or ventilation is poor)

Safe Handling and Disposal Workflow

Properly integrating PPE use into your daily workflow is crucial. The following diagram outlines the logical sequence for safely handling the compound from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_1 Review SDS & SOPs prep_2 Verify Fume Hood Operation prep_1->prep_2 prep_3 Don Appropriate PPE (per task matrix) prep_2->prep_3 handle_1 Perform Chemical Operations (e.g., Weighing, Dissolving) prep_3->handle_1 clean_1 Decontaminate Work Surface handle_1->clean_1 clean_2 Segregate Hazardous Waste clean_1->clean_2 clean_3 Doff PPE in Correct Order (Gloves last) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Logical workflow for handling 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one.

Emergency Protocols and Disposal

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[14] Wash the affected area thoroughly with soap and plenty of water.[14] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[14] If you feel unwell, call a poison center or doctor.[14]

Spill Response: For small spills, contain the spill with an absorbent material like sand or vermiculite.[9] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[5][9] Ensure the area is well-ventilated.

Waste Disposal: All waste contaminated with 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one must be treated as hazardous waste.[11] Dispose of the waste through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[4] Do not dispose of it down the drain or in regular trash.[4]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • BenchChem. Personal protective equipment for handling Pyridine-2,6-diethanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12586737, 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol.
  • BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Fisher Scientific. SAFETY DATA SHEET - N-(Hydroxymethyl)phthalimide.
  • California State University, Bakersfield.
  • Pi Chemicals Ltd. Material Safety Data Sheet - 3,5-Dimethyl-4-hydroxybenzaldehyde.
  • Jackson State University. Safety in Organic Chemistry Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMI1NwTR2KWIGChlQ5oPauQry0gWVzto5z4NT3fEHSj6UP71XpJBbjpgMVOFwxjtXnDOxQm8rWW19y_Wpnj28oxwPXc8-OrZi1z-WSzCL2BgfezsbWRE1bQibzQjxzqhbQUqlTVRckgw==]([Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 2
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.